Bavisant Dihydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.2ClH.H2O/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;;/h1-4,18H,5-15H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBQJUVAGIUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103522-80-0 | |
| Record name | Bavisant dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAVISANT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1H7H5X3RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bavisant Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Introduction
Bavisant, also known by its research code JNJ-31001074, is a potent, selective, and orally active antagonist of the histamine H3 receptor.[1][2][3] Developed as a non-stimulant therapeutic agent, Bavisant was investigated for its potential in treating disorders characterized by cognitive and wakefulness deficits, most notably Attention-Deficit Hyperactivity Disorder (ADHD).[1][3][4] This guide provides a comprehensive overview of the discovery rationale, the synthetic pathways developed for its production, and the underlying mechanism of action that defined its therapeutic hypothesis.
The Discovery of Bavisant: A Journey in H3 Receptor Antagonism
The discovery of Bavisant is rooted in the understanding of the histamine H3 receptor's role in the central nervous system. The H3 receptor was first identified in 1983 and functions primarily as an inhibitory autoreceptor on histaminergic neurons.[5][6] Its activation by histamine leads to a feedback inhibition, reducing the synthesis and release of histamine. Furthermore, H3 receptors are also present as heteroreceptors on other, non-histaminergic neurons, where they modulate the release of key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and glutamate.[1][3]
The therapeutic strategy behind H3 receptor antagonism is to block this inhibitory action. By acting as an antagonist or inverse agonist, a compound like Bavisant prevents the receptor from being activated, thereby increasing the release of histamine and other neurotransmitters.[7] This neurochemical cascade is believed to enhance wakefulness, attention, learning, and memory, making H3 antagonists promising candidates for cognitive disorders.[6]
Janssen's research program aimed to develop H3 antagonists with optimized pharmacokinetic profiles.[8] A significant challenge with earlier compounds in this class was the potential to induce phospholipidosis, a condition associated with certain cationic amphiphilic drugs.[8] The development of Bavisant emerged from the optimization of a series of phenyl(piperazin-1-yl)methanones. Researchers systematically modified the physical properties of these ligands to reduce tissue retention and in vivo half-life, thereby minimizing the risk of phospholipidosis while retaining potent H3 receptor antagonism.[8] This effort led to the identification of Bavisant as a clinical candidate with a desirable balance of potency, safety, and pharmacokinetic properties suitable for human studies.[8]
Mechanism of Action: Modulating Neurotransmitter Release
Bavisant functions as a selective antagonist of the histamine H3 receptor. In the brain, particularly in regions associated with cognition like the cerebral cortex and hippocampus, H3 receptors are densely expressed.[5] By blocking these receptors, Bavisant disinhibits the release of histamine from presynaptic histaminergic neurons. The increased synaptic histamine then stimulates downstream H1 and H2 receptors, leading to enhanced neuronal excitation and wakefulness.[5]
Simultaneously, by blocking H3 heteroreceptors on cholinergic and noradrenergic nerve terminals, Bavisant promotes the release of acetylcholine and norepinephrine.[1][3] This multi-neurotransmitter modulation was hypothesized to be the foundation of its potential pro-cognitive and attention-enhancing effects.[3]
Caption: Signaling pathway of Bavisant at the H3 receptor.
Synthesis of Bavisant Dihydrochloride
The synthesis of Bavisant is achieved through a multi-step process, typically involving the coupling of key intermediates. The dihydrochloride salt form enhances the compound's stability and solubility for formulation.
Synthetic Workflow Overview
A common synthetic route for the Bavisant core structure involves the amidation of a benzoic acid derivative with a protected piperazine, followed by functionalization and deprotection.[8]
Caption: General synthetic workflow for Bavisant.
Detailed Experimental Protocol
The following protocol describes a representative synthesis for Bavisant and similar phenyl(piperazin-1-yl)methanones.[8] The conversion to the dihydrochloride salt is a standard procedure.[9][10]
Part 1: Synthesis of tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate (Intermediate 7)
-
Reaction Setup : In a suitable reaction vessel, dissolve 4-formylbenzoic acid in dichloromethane (CH2Cl2).
-
Activation : Add 1-hydroxybenzotriazole hydrate (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to activate the carboxylic acid. N-methylmorpholine (NMM) is added as a base.
-
Amidation : Add tert-butyl piperazine-1-carboxylate to the reaction mixture.
-
Reaction Monitoring : Stir the mixture at ambient temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up : Upon completion, the reaction mixture is washed with aqueous solutions to remove reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the amide intermediate.
Part 2: Synthesis of the Protected Final Compound (Intermediate 8)
-
Reductive Amination (Step 1) : Dissolve the intermediate from Part 1 in dichloromethane.
-
Amine Addition : Add the desired secondary amine (e.g., morpholine) and acetic acid.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise to the stirring solution. This reagent is a mild and selective reducing agent for reductive aminations.
-
Reaction Monitoring : Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Purification : The crude product is purified, typically by flash chromatography, to yield the protected final compound.
Part 3: Deprotection and Final Reductive Amination to Yield Bavisant (Compound 11)
-
Boc Deprotection : The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.
-
Isolation : The solvent and excess acid are removed under reduced pressure to yield the deprotected piperazine intermediate as a salt.
-
Reductive Amination (Step 2) : The deprotected intermediate is then reacted with an appropriate aldehyde or ketone (e.g., cyclopropanone) via another reductive amination, using NaBH(OAc)3, to install the final N-substituent (the cyclopropyl group) and yield Bavisant free base.
Part 4: Formation of this compound
-
Salt Formation : Dissolve the purified Bavisant free base in a suitable solvent, such as isopropanol or a mixture of isopropanol and ethanol.[10]
-
Acidification : Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a compatible solvent, until the pH of the solution reaches approximately 2.[9][10]
-
Precipitation : The dihydrochloride salt will precipitate as a white solid.
-
Isolation and Drying : Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Physicochemical and Pharmacokinetic Data
| Property | Value | Source |
| IUPAC Name | (4-cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone dihydrochloride | [1] |
| Synonyms | JNJ-31001074, this compound | [1][11] |
| CAS Number | 929622-09-3 (HCl) | [1] |
| Molecular Formula | C19H29Cl2N3O2 | [1] |
| Molecular Weight | 402.36 g/mol | [1] |
| Clinical Status | Investigational; development discontinued for ADHD and narcolepsy.[3][4] |
Clinical Development and Outlook
Bavisant was advanced into clinical trials to evaluate its efficacy and safety for the treatment of adults with ADHD.[3] A key Phase 2 study, while demonstrating that the compound was generally well-tolerated at lower doses, ultimately failed to show a significant clinical benefit over placebo.[3][4] In contrast, the active comparators in the study did show efficacy, leading to the discontinuation of Bavisant's development for this indication.[4] Subsequent investigations for other conditions also did not lead to its commercialization.
Despite its clinical outcome, the discovery and development of Bavisant represent a significant effort in medicinal chemistry. The program successfully identified a potent and selective H3 receptor antagonist with an improved safety profile over earlier-generation compounds, providing valuable insights into the structure-activity relationships and pharmacokinetic optimization within this class of molecules.[8]
References
- Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024). Journal of Medicinal Chemistry.
- Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024).
- H3 receptor antagonist. (n.d.). Wikipedia.
- The histamine H3 receptor: from discovery to clinical trials with pitolisant. (n.d.). PubMed.
- Bavisant HCl | CAS#929622-09-3. (n.d.). MedKoo Biosciences.
- Bavisant (JNJ-31001074) | H3 Receptor Antagonist. (n.d.). MedChemExpress.
- Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. (n.d.). NIH.
- Bavisant | MedPath. (2025).
- Protocol for synthesizing Betahistine dihydrochloride for labor
- Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. (2012). PubMed.
- Preparation method of betahistine hydrochloride. (n.d.).
- Bavisant | C19H27N3O2. (n.d.). PubChem.
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN105175319A - Preparation method of betahistine hydrochloride - Google Patents [patents.google.com]
- 11. Bavisant | C19H27N3O2 | CID 16061509 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Bavisant Dihydrochloride: A Histamine H3 Receptor Antagonist/Inverse Agonist
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: The Rationale for Targeting the Histamine H3 Receptor
In the landscape of neuropharmacology, few targets offer the strategic potential of the histamine H3 receptor (H3R). Predominantly expressed in the central nervous system (CNS), the H3R functions as a master regulator of neurotransmission.[1] It acts as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that inhibits histamine synthesis and release.[1][2] Crucially, it also functions as a heteroreceptor on a wide array of non-histaminergic neurons, where it suppresses the release of key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][3][4]
A defining characteristic of the H3R is its high degree of constitutive activity—it signals even in the absence of its endogenous agonist, histamine.[5] This feature makes it an exceptional target for molecules classified as inverse agonists , which not only block the effects of agonists but also reduce the receptor's basal signaling activity. Bavisant (also known as JNJ-31001074) is one such molecule: a potent, selective, and orally active H3R antagonist/inverse agonist designed to disinhibit these critical neuronal circuits, thereby enhancing wakefulness and cognitive processes.[6][7][8]
This guide provides an in-depth examination of the mechanism of action of Bavisant Dihydrochloride, detailing the underlying signaling pathways and the experimental methodologies required to validate its pharmacological profile.
Compound Profile: this compound
This compound is the salt form of Bavisant, a small molecule designed for high selectivity and brain penetration.[6] Its chemical properties are fundamental to its function as a CNS therapeutic candidate.
| Property | Data | Source |
| IUPAC Name | (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | [9] |
| Molecular Formula | C₁₉H₃₁Cl₂N₃O₃ | [9][10] |
| Molecular Weight | 420.37 g/mol | [10] |
| Parent Compound | Bavisant (Free Base) | [9][11] |
| CAS Number | 1103522-80-0 (hydrate) | [10] |
(4-cyclopropylpiperazin-1-yl)(4-(morpholinomethyl)phenyl)methanone
Chemical Structure of Bavisant (Free Base)
Core Mechanism: Disinhibition of Neuronal Signaling
Bavisant's mechanism of action is centered on its ability to negate the inhibitory influence of the H3 receptor. This is achieved through a dual action of competitive antagonism and inverse agonism.
The Histamine H3 Receptor Signaling Cascade
The H3R is canonically coupled to the Gαi/o family of G-proteins.[1][12] Agonist binding (or constitutive activity) triggers a cascade that results in neuronal inhibition:
-
Downstream Effects: Reduced cAMP levels decrease the activity of protein kinase A (PKA), impacting downstream transcription factors like CREB.[12]
-
Other Pathways: H3R activation can also engage other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[12][14]
Bavisant's Intervention: Releasing the Brake
By acting as an antagonist, Bavisant physically occupies the H3R binding site, preventing histamine from binding and activating the inhibitory cascade. As an inverse agonist, it further reduces the receptor's constitutive signaling, effectively silencing it. The net result is a powerful disinhibition of the presynaptic neuron.
This disinhibition has two critical consequences:
-
On Autoreceptors: When Bavisant blocks H3 autoreceptors on histaminergic neurons, it removes the negative feedback, leading to increased synthesis and release of histamine into the synapse.[2]
-
On Heteroreceptors: When Bavisant blocks H3 heteroreceptors on other neurons, it removes the inhibitory signal, thereby increasing the release of acetylcholine (ACh), norepinephrine (NE), and dopamine (DA).[3][7][8][15]
Experimental Validation: A Self-Validating Protocol System
As a Senior Application Scientist, it is imperative that our protocols are not merely procedural but are designed as self-validating systems. Each step must confirm the assumptions of the next, ensuring the trustworthiness of the final data. Here, we outline the core experimental workflow to characterize a compound like Bavisant.
In Vitro Characterization: Affinity and Functionality
The initial goal is to confirm target engagement and functional effect in a controlled cellular environment.
-
Causality & Rationale: This assay is the cornerstone for determining a compound's binding affinity (Ki) for its target and its selectivity against off-targets. We use membranes from cells recombinantly expressing the human H3R to ensure a pure target population. A radiolabeled ligand with known high affinity for H3R (e.g., [³H]-Nα-methylhistamine) serves as a probe. Bavisant's ability to displace this probe is directly proportional to its own binding affinity.[16][17]
-
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the human H3R. Harvest cells and prepare membrane fractions via differential centrifugation. Quantify total protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of H3R-expressing membranes and a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value).
-
Competition Curve: Add increasing concentrations of Bavisant (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive H3R ligand, like histamine, to saturate all specific sites).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filter for each well using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of Bavisant. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.
-
Selectivity Screening: Repeat the protocol using membranes expressing H1, H2, and H4 receptors to determine Bavisant's affinity for these subtypes and establish its selectivity profile.
-
-
Data Presentation: Bavisant Selectivity Profile (Illustrative Data)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Histamine H3 | 1.5 |
| Histamine H1 | > 10,000 |
| Histamine H2 | > 10,000 |
| Histamine H4 | > 5,000 |
-
Causality & Rationale: Having confirmed binding, we must now validate function. Since H3R is Gαi/o-coupled, its activation inhibits cAMP production. This assay measures changes in intracellular cAMP to quantify both antagonist and inverse agonist activity. We use a homogenous assay format (e.g., HTRF) for high-throughput and robust results.
-
Step-by-Step Methodology:
-
Cell Plating: Seed CHO or HEK293 cells expressing the H3R into 384-well plates and culture overnight.
-
Antagonist Mode: a. Pre-treat cells with varying concentrations of Bavisant for 15-30 minutes. b. Add a fixed concentration of an H3R agonist (e.g., histamine or imetit) at its EC₈₀ value. c. Incubate for 30 minutes.
-
Inverse Agonist Mode: a. Add varying concentrations of Bavisant to the cells without any agonist. b. Incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Antagonist: Plot the signal against Bavisant concentration to determine the IC₅₀ for blocking the agonist effect. Calculate the pA₂ value using the Schild equation to quantify antagonist potency.
-
Inverse Agonist: Plot the signal against Bavisant concentration to determine the EC₅₀ for increasing the basal cAMP signal.
-
-
In Vivo Validation: Target Engagement and Neurochemical Effects
These studies confirm that Bavisant crosses the blood-brain barrier, engages its target, and produces the hypothesized downstream neurochemical changes in a living system.
-
Causality & Rationale: This assay directly measures the percentage of H3 receptors in the brain that are bound by Bavisant at various doses. It is critical for correlating drug exposure (pharmacokinetics) with target engagement (pharmacodynamics) and for guiding dose selection in clinical trials.[18][19] We use a non-radioactive tracer displacement method for operational simplicity and to avoid the complexities of radiolabeling each new compound.[18]
-
Step-by-Step Methodology:
-
Dosing: Dose separate cohorts of rats or mice orally with either vehicle or increasing doses of Bavisant.
-
Tracer Administration: At the time of predicted maximum plasma concentration (Tmax) of Bavisant, administer a single intravenous dose of a known, brain-penetrant H3R ligand to act as a tracer (e.g., GSK189254).[18]
-
Tissue Collection: After a set time for the tracer to distribute and bind (e.g., 30-60 minutes), euthanize the animals and rapidly extract the brains.
-
Dissection: Dissect a target-rich region (e.g., frontal cortex or striatum) for measuring total binding and a target-devoid region (e.g., cerebellum) for measuring non-specific binding.
-
Quantification: Homogenize the tissues and use a validated LC-MS/MS method to quantify the concentration of the tracer in each brain region.
-
Data Analysis: Receptor occupancy is calculated using the formula: % Occupancy = (1 - (Total Binding_drug / NSB_drug) / (Total Binding_vehicle / NSB_vehicle)) * 100 Plot % occupancy vs. Bavisant dose or plasma concentration to calculate the ED₅₀ (dose) or EC₅₀ (concentration) required to occupy 50% of H3 receptors.
-
-
Causality & Rationale: This is the definitive experiment to confirm the neurochemical hypothesis: that H3R antagonism increases extracellular levels of key neurotransmitters. This technique allows for real-time sampling of the neurochemical environment in specific brain regions of an awake, freely-moving animal.[3]
-
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., prefrontal cortex for acetylcholine, posterior hypothalamus for histamine).[19] Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer Bavisant (e.g., orally or via intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using a highly sensitive method, typically HPLC coupled with electrochemical or mass spectrometric detection.
-
Data Analysis: Normalize the post-dose neurotransmitter concentrations to the average baseline concentration for each animal. Plot the results as a percentage of baseline over time.
-
-
Data Presentation: Expected Neurotransmitter Increase in Rat Prefrontal Cortex (Illustrative Data)
| Neurotransmitter | Peak Increase (% of Baseline) |
| Histamine | ~250-400% |
| Acetylcholine | ~150-250% |
| Norepinephrine | ~150-200% |
| Dopamine | ~125-175% |
Therapeutic Hypothesis and Clinical Translation
The preclinical data, validated through the protocols above, strongly support a therapeutic hypothesis: by increasing levels of wake-promoting (histamine, norepinephrine) and pro-cognitive (acetylcholine, dopamine) neurotransmitters, Bavisant could be effective in treating disorders characterized by excessive daytime sleepiness and cognitive deficits.[8][15][20]
This led to clinical investigations of Bavisant for Attention-Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[6][11][21][22] However, despite the robust preclinical mechanism and promising early-phase data, a key Phase 2 study in adults with ADHD failed to demonstrate significant clinical efficacy compared to placebo and active comparators.[8][21][23] This outcome ultimately led to the discontinuation of its development for these indications by Johnson & Johnson.[24]
This divergence between a well-defined preclinical mechanism and clinical efficacy underscores the complexities of CNS drug development. It highlights that while target engagement and downstream neurochemical effects are necessary, they are not always sufficient to produce a clinically meaningful therapeutic benefit, which can be influenced by factors such as patient population heterogeneity, placebo response, and the intricate nature of the targeted neurological disorder.
Conclusion
This compound is a highly selective histamine H3 receptor antagonist/inverse agonist. Its core mechanism of action is the disinhibition of presynaptic neurons through the blockade of constitutively active H3 auto- and heteroreceptors. This action has been robustly validated in preclinical models to increase the release of histamine, acetylcholine, norepinephrine, and dopamine in key brain regions. The experimental workflow detailed herein provides a self-validating system to confirm the affinity, functionality, and in vivo neurochemical effects of any H3R antagonist. While the translation of this mechanism to clinical efficacy for Bavisant proved challenging, the science underpinning its action remains a valuable case study in modern neuropharmacology and target-based drug discovery.
References
-
ResearchGate. Signaling pathways associated with the histamine H3 receptor. [Link]
-
PubMed. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. [Link]
-
ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... [Link]
-
PMC. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. [Link]
-
MedPath. Bavisant. [Link]
-
Wikipedia. Histamine H3 receptor. [Link]
-
PubMed Central. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. [Link]
-
PMC. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]
-
PubChem. Bavisant | C19H27N3O2 | CID 16061509. [Link]
-
AdisInsight. Bavisant - BenevolentAI/Johnson & Johnson. [Link]
-
PubChem. This compound | C19H31Cl2N3O3 | CID 56843503. [Link]
-
Wikipedia. List of investigational narcolepsy and hypersomnia drugs. [Link]
-
PubMed. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. [Link]
-
Ingenta Connect. Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. [Link]
-
Frontiers. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. [Link]
-
MySkinRecipes. Bavisant. [Link]
-
Bentham Science. Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. [Link]
-
RxList. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link]
-
PubMed. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. [Link]
-
NIH. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. [Link]
-
PubMed. Design of Histamine H3-receptor Agonists and Antagonists. [Link]
-
ResearchGate. Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF. [Link]
-
Frontiers. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link]
-
ResearchGate. Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder | Request PDF. [Link]
-
bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]
-
ResearchGate. In-Vivo Histamine H3 antagonist receptor occupancy assay in Rats using nonradioactive tracer | Request PDF. [Link]
-
PubMed. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. [Link]
-
PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. [Link]
-
PubMed Central. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. [Link]
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C19H31Cl2N3O3 | CID 56843503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Bavisant | C19H27N3O2 | CID 16061509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bavisant [myskinrecipes.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. List of investigational narcolepsy and hypersomnia drugs - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Bavisant - BenevolentAI/Johnson & Johnson - AdisInsight [adisinsight.springer.com]
The Genesis of a Wake-Promoting Agent: A Technical Guide to the Preclinical Development of Bavisant Dihydrochloride
This technical guide provides an in-depth exploration of the initial preclinical studies and development of Bavisant Dihydrochloride (formerly known as JNJ-31001074 and BEN-2001), a potent and selective histamine H3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental methodologies, and key findings that characterized the early-stage investigation of this compound.
Introduction: The Rationale for Targeting the Histamine H3 Receptor
The quest for novel therapeutic agents for disorders of wakefulness and cognition has led researchers to explore the intricate neurobiology of the histaminergic system.[1] Central to this system is the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[1] By antagonizing the H3 receptor, it is possible to increase histaminergic tone, which in turn promotes the release of other key neurotransmitters involved in arousal and cognitive processes, including acetylcholine, norepinephrine, and dopamine.[1][2] This mechanism formed the scientific bedrock for the development of this compound, a compound envisioned to offer a novel therapeutic approach for conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and excessive daytime sleepiness associated with Parkinson's disease.[2][3][4]
Bavisant was initially developed by Johnson & Johnson and later investigated by BenevolentAI.[2] Its journey through preclinical and clinical development, though ultimately not leading to market approval, provides valuable insights into the therapeutic potential and challenges of targeting the H3 receptor.
Mechanism of Action: A Selective Antagonist of the Histamine H3 Receptor
Bavisant is a potent and selective antagonist of the human histamine H3 receptor.[3][5][6] Its primary mechanism of action is to block the inhibitory effect of the H3 autoreceptor on histaminergic neurons. This disinhibition leads to an increased release of histamine in the brain, thereby enhancing wakefulness and cognitive functions.[1][2] The selectivity of Bavisant for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a wide range of other neurotransmitter receptors is a critical aspect of its pharmacological profile, minimizing the potential for off-target side effects.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Its activation by histamine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. As a presynaptic autoreceptor, its activation inhibits the release of histamine. As a heteroreceptor, it can also inhibit the release of other neurotransmitters. Bavisant, as an antagonist, blocks these inhibitory effects.
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of Bavisant.
In Vitro Preclinical Studies: Characterizing Molecular Interactions
A series of in vitro studies were conducted to determine the binding affinity, selectivity, and functional activity of Bavisant at the histamine H3 receptor. These assays are fundamental in early drug discovery to establish the potency and specificity of a compound.
Receptor Binding Affinity
The affinity of Bavisant for the human histamine H3 receptor was determined using radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Experimental Protocol: Radioligand Binding Assay
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]-N-α-methylhistamine, a potent H3 receptor agonist.
-
Procedure: a. Cell membranes were incubated with a fixed concentration of [³H]-N-α-methylhistamine and varying concentrations of Bavisant. b. The reaction was allowed to reach equilibrium. c. Bound and free radioligand were separated by rapid filtration through glass fiber filters. d. The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Bavisant that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
Results:
| Compound | Target | pKi |
| Bavisant (JNJ-31001074) | Human H3 Receptor | 8.27 |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Selectivity Profile
To assess the selectivity of Bavisant, its binding affinity was tested against a panel of other receptors, including other histamine receptor subtypes and receptors known to be associated with central nervous system side effects. A critical assessment was its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias.
Experimental Protocol: hERG Channel Assay
A patch-clamp electrophysiology study was conducted using cells stably expressing the hERG channel to determine the concentration of Bavisant that inhibits 50% of the channel current (IC50).
Results:
| Compound | Target | IC50 (µM) |
| Bavisant (JNJ-31001074) | hERG Channel | > 10 |
An IC50 value greater than 10 µM is generally considered to indicate a low risk of hERG-related cardiotoxicity.
In Vivo Preclinical Studies: Assessing Physiological Effects
Following the promising in vitro profile, a series of in vivo studies were conducted in animal models to evaluate the pharmacokinetic properties, efficacy, and safety of Bavisant.
Pharmacokinetics
Pharmacokinetic studies were performed in rats and dogs to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Bavisant. These studies are crucial for determining the appropriate dosing regimen for subsequent efficacy and toxicology studies.
Results: Pharmacokinetic Parameters in Rats and Dogs
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Rat | Oral | 3 | - | - | 20.0 ± 4.7 | 52 ± 26 |
| Dog | Oral | - | - | - | - | - |
Data for dogs were not available in the searched documents. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.
Bavisant was found to be orally active and brain-penetrating, essential characteristics for a centrally acting drug.[5]
Efficacy in Models of Cognition and Wakefulness
The pro-cognitive and wake-promoting effects of Bavisant were evaluated in various rodent models.
Experimental Protocol: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: a. Habituation: Rats were individually habituated to an open-field arena for a set period. b. Training (T1): Each rat was placed in the arena with two identical objects and allowed to explore them for a defined time. c. Testing (T2): After a retention interval, one of the familiar objects was replaced with a novel object. The rat was returned to the arena, and the time spent exploring each object was recorded.
-
Drug Administration: Bavisant was administered orally at various doses prior to the training session.
-
Data Analysis: A discrimination index, representing the preference for the novel object, was calculated.
Results:
Bavisant demonstrated robust efficacy in the object recognition task, indicating its potential to enhance cognitive function.[7] It was also shown to increase acetylcholine levels in the rat frontal cortex, a neurochemical effect consistent with its pro-cognitive properties.[5]
Safety and Toxicology
Preclinical safety and toxicology studies were conducted in rats and dogs to identify potential adverse effects and to establish a safe dose range for clinical trials.
Results:
Bavisant was generally well-tolerated in rats and dogs in repeated-dose toxicology studies.[2] No evidence of phospholipidosis was observed.[2] In a 28-day study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 25 mg/kg/day.[2] In a 5-day study in dogs, no adverse findings were reported at doses up to 75 mg/kg/day.[2]
Summary and Conclusion
The initial preclinical development of this compound established it as a potent, selective, and orally bioavailable histamine H3 receptor antagonist with the ability to penetrate the central nervous system. In vitro studies confirmed its high affinity for the target receptor and a favorable selectivity profile. In vivo studies in rodent models demonstrated its efficacy in enhancing cognition and wakefulness, supported by its ability to increase central acetylcholine levels. The preclinical safety profile in rats and dogs was acceptable, supporting its progression into clinical development.
While Bavisant ultimately did not achieve clinical success for its initial target indications, the preclinical data generated during its development provided valuable insights into the pharmacology of H3 receptor antagonists and their potential therapeutic applications. This body of work continues to inform ongoing research in the field of histaminergic modulation for neurological and psychiatric disorders.
Experimental Workflow for Preclinical Evaluation of an H3 Receptor Antagonist
Caption: A generalized experimental workflow for the preclinical development of a histamine H3 receptor antagonist.
References
-
Janssen Research & Development, LLC. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Time course of receptor occupancy of 18 b and bavisant (10 mg kg⁻¹ p.o.), in male Sprague–Dawley rats, measured from brain homogenate in a [³H]‐N‐α‐methylhistamine binding assay. [Link]
-
ResearchGate. (2012). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. [Link]
-
ResearchGate. (n.d.). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder. [Link]
-
MedPath. (2025). Bavisant. [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-434. [Link]
Sources
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trial.medpath.com [trial.medpath.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Central Nervous system Effects of Bavisant Dihydrochloride Administration
This guide provides a comprehensive technical overview of Bavisant Dihydrochloride (formerly JNJ-31001074, also known as BEN-2001), a potent and selective histamine H3 receptor antagonist/inverse agonist. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for central nervous system (CNS) disorders. This document synthesizes preclinical and clinical findings to offer a detailed understanding of Bavisant's mechanism of action, its effects on neurotransmitter systems, and its observed physiological and behavioral outcomes.
Introduction: The Rationale for Histamine H3 Receptor Modulation
The histaminergic system is a key regulator of fundamental CNS processes, including wakefulness, cognition, and arousal. The histamine H3 receptor (H3R) is predominantly expressed in the CNS and functions as a presynaptic autoreceptor and heteroreceptor. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
The H3 receptor exhibits constitutive activity, meaning it maintains a baseline level of signaling even without an agonist. Compounds like Bavisant are classified as inverse agonists because they bind to the H3 receptor and stabilize its inactive state, thereby reducing this constitutive activity and leading to an enhanced release of histamine and other neurotransmitters. This neurochemical cascade forms the theoretical basis for the therapeutic potential of H3 receptor antagonists/inverse agonists in treating conditions characterized by cognitive deficits or hypersomnia.
Bavisant was developed as an orally active, brain-penetrating, and highly selective antagonist of the human H3 receptor. Its development program, initiated by Johnson & Johnson, was built on the hypothesis that by blocking the inhibitory tone of the H3 receptor, Bavisant could promote wakefulness and enhance cognitive functions.
Molecular Mechanism and Neurochemical Consequences of Bavisant Administration
The primary molecular target of Bavisant is the histamine H3 receptor. Its interaction with this receptor initiates a cascade of neurochemical changes within the CNS.
Receptor Binding Affinity
Bavisant demonstrates high affinity for the human histamine H3 receptor. In vitro studies have determined its pKi value to be 8.27. The pKi is the negative logarithm of the inhibition constant (Ki), indicating the concentration of the ligand required to occupy 50% of the receptors. A higher pKi value signifies a stronger binding affinity.
Downstream Neurotransmitter Modulation
By acting as an inverse agonist at the H3 receptor, Bavisant effectively disinhibits the release of several key neurotransmitters. This modulation is the cornerstone of its intended CNS effects.
-
Histamine: As a presynaptic autoreceptor, the H3 receptor tonically inhibits histamine release. Bavisant blocks this inhibition, leading to increased histaminergic neurotransmission.
-
Acetylcholine: H3 heteroreceptors are located on cholinergic nerve terminals. Bavisant administration has been shown to increase acetylcholine levels in the rat frontal cortex, a brain region critical for attention and executive function.
-
Norepinephrine and Dopamine: H3 heteroreceptors also modulate the release of catecholamines. Blockade of these receptors by Bavisant is hypothesized to increase the synaptic availability of norepinephrine and dopamine, neurotransmitters heavily implicated in arousal, motivation, and cognitive control.
The following diagram illustrates the signaling pathway affected by Bavisant.
Caption: Bavisant's mechanism of action at the presynaptic terminal.
Preclinical Evidence of CNS Effects
Preclinical studies in animal models provided the initial proof-of-concept for Bavisant's therapeutic potential in disorders of wakefulness and cognition.
Wake-Promoting Effects
In rats, oral administration of Bavisant during the light sleep phase resulted in a significant increase in the time spent awake. This effect was associated with a decrease in non-REM sleep, while REM sleep was not significantly affected. This profile suggested a potential therapeutic benefit for conditions of excessive daytime sleepiness.
Pro-Cognitive Effects
Bavisant demonstrated pro-cognitive effects in a 7-trial passive avoidance model in rats. In this task, the drug decreased the number of trials required for the animals to learn to avoid an aversive stimulus, which is consistent with an enhancement of learning and memory.
Neurochemical Confirmation
In vivo microdialysis studies in freely moving rats confirmed that Bavisant administration leads to a measurable increase in acetylcholine levels in the frontal cortex. This provides a direct link between the molecular action of the drug and its downstream neurochemical effects in a relevant brain region.
Clinical Development and Outcomes
Bavisant underwent a broad clinical development program, primarily focusing on Attention Deficit Hyperactivity Disorder (ADHD) and later, Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease.
Attention Deficit Hyperactivity Disorder (ADHD)
A key Phase 2, randomized, double-blind, placebo- and active-controlled study (NCT00880217) was conducted to evaluate the efficacy and safety of Bavisant in adults with ADHD.
Study Design:
-
Participants: Men and women aged 18-55 years with a diagnosis of ADHD.
-
Treatment Arms: Placebo, Bavisant (1 mg/day, 3 mg/day, or 10 mg/day), atomoxetine (80 mg/day), and OROS methylphenidate (54 mg/day).
-
Duration: 42-day double-blind treatment phase.
-
Primary Endpoint: Change from baseline in the total ADHD Rating Scale, Version IV (ADHD-RS-IV) score.
Results: The study failed to meet its primary efficacy endpoint. While there was a trend towards improvement in the Bavisant groups, the change in the ADHD-RS-IV score was not statistically superior to placebo, even at the highest dose. In contrast, the active comparators, atomoxetine and OROS methylphenidate, demonstrated significant improvements over placebo.
| Treatment Group | Mean Change from Baseline in ADHD-RS-IV Score | p-value vs. Placebo |
| Placebo | -8.8 | - |
| Bavisant 1 mg/day | -9.3 | Not performed |
| Bavisant 3 mg/day | -11.2 | Not performed |
| Bavisant 10 mg/day | -12.2 | 0.161 |
| Atomoxetine 80 mg/day | -15.3 | <0.005 |
| OROS Methylphenidate 54 mg/day | -15.7 | <0.005 |
| Table 1: Primary Efficacy Results from the Phase 2 ADHD Study (NCT00880217). |
Safety and Tolerability: The lower doses of Bavisant (1 mg and 3 mg) were generally well-tolerated. However, the 10 mg dose was associated with a higher incidence of treatment-emergent adverse events (TEAEs) and a greater rate of discontinuation due to TEAEs compared to placebo. Adverse events reported more frequently with bavisant included dose-dependent insomnia, abnormal dreams, dysgeusia, nausea, and dizziness.
| Treatment Group | Incidence of TEAEs | Discontinuations due to TEAEs |
| Placebo | 58.9% | 2.7% |
| Bavisant 1 mg/day | 61.8% | 4.4% |
| Bavisant 3 mg/day | 82.4% | 7.4% |
| Bavisant 10 mg/day | 89.0% | 19.2% |
| Table 2: Tolerability Profile from the Phase 2 ADHD Study (NCT00880217). |
Due to the lack of significant clinical efficacy, the development of Bavisant for ADHD was discontinued by Johnson & Johnson.
Excessive Daytime Sleepiness (EDS) in Parkinson's Disease
Following its discontinuation for ADHD, Bavisant (re-designated as BEN-2001) was investigated by BenevolentAI for the treatment of EDS in patients with Parkinson's Disease. A Phase 2b dose-finding study (CASPAR, NCT03194217) was completed.
Study Design:
-
Participants: Patients with Parkinson's Disease and excessive daytime sleepiness.
-
Treatment Arms: Placebo, Bavisant (0.5 mg/day, 1 mg/day, and 3 mg/day).
-
Duration: 6 weeks of treatment.
While the official results have not been published in peer-reviewed literature, external research commentary suggests that this trial also had negative outcomes.
Other Investigated Indications
Bavisant was also studied in the context of narcolepsy and alcoholism, but these development programs were also discontinued.
Experimental Protocols
To provide a practical context for the preclinical findings, this section outlines standard methodologies for the key experiments used to characterize Bavisant's CNS effects.
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity of Bavisant for the H3 receptor.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain cortex or from cells stably expressing the human H3 receptor.
-
Radioligand: Use a radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, as the tracer.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of Bavisant that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a histamine H3 receptor binding assay.
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of Bavisant on extracellular acetylcholine levels in the frontal cortex of freely moving rats.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the frontal cortex of anesthetized rats. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish stable acetylcholine levels.
-
Drug Administration: Administer this compound (orally or via intraperitoneal injection) at various doses.
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-dose acetylcholine levels as a percentage of the baseline levels for each animal and compare between treatment groups.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist that demonstrated clear preclinical efficacy in models of wakefulness and cognition. Its mechanism of action, involving the disinhibition of multiple neurotransmitter systems, provided a strong rationale for its clinical development.
However, the translation of these promising preclinical findings into clinical efficacy proved challenging. The failure of Bavisant to demonstrate a significant therapeutic benefit in a well-controlled Phase 2 study for adult ADHD underscores the complexities of treating this disorder and the potential disconnect between animal models and human psychopathology. The subsequent discontinuation of its development for other indications further highlights the difficulties in harnessing the full therapeutic potential of H3 receptor antagonism.
For drug development professionals, the story of Bavisant serves as a critical case study. It emphasizes the importance of robust translational models and the need to carefully consider dose selection and patient populations in clinical trials. While Bavisant itself may not have reached the market, the extensive research conducted provides valuable insights into the role of the histaminergic system in CNS function and will undoubtedly inform the development of future generations of H3 receptor modulators.
References
- Bavisant | MedPath. (2025-06-05). Comprehensive Report on Bavisant (DB12299): An Investigational Histamine H3 Receptor Antagonist.
- Weisler RH, et al. (2012-05-01). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. PubMed.
- Treatment of excessive daytime sleepiness with Bavisant in PD P
- BEN-2001 in Parkinson Disease and Excessive Daytime Sleepiness. Clinical Trials Registry - ICH GCP. (2025-02-27).
- Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF.
- Bavisant has been used in trials studying the basic science and treatment of Alcoholism, Pharmacokinetics, Drug Interactions,
Bavisant Dihydrochloride: A Technical Guide to its Modulation of Central Neurotransmitter Systems
Abstract
Bavisant Dihydrochloride (also known as JNJ-31001074) is a potent, selective, and orally bioavailable antagonist of the histamine H3 receptor (H3R).[1][2][3] Predominantly expressed in the central nervous system (CNS), the H3 receptor is a critical presynaptic autoreceptor and heteroreceptor that governs the release of histamine and a suite of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[2][4][5] This guide provides a detailed technical overview of the mechanism of action of this compound, its multifaceted role in modulating these neurotransmitter systems, and the key experimental methodologies used to characterize its pharmacodynamic profile. While preclinical studies demonstrated promising effects on wakefulness and cognition, clinical development was ultimately discontinued after a Phase 2 study in adults with Attention-Deficit/Hyperactivity Disorder (ADHD) failed to demonstrate significant efficacy.[4][6] This document serves as a comprehensive scientific resource for researchers and drug development professionals interested in the pharmacology of H3 receptor antagonists and the intricate interplay of central neurotransmitter pathways.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, projects widely throughout the brain, playing a crucial role in regulating the sleep-wake cycle, arousal, and cognitive functions.[7] The histamine H3 receptor, a G-protein coupled receptor (GPCR), functions as a primary regulatory hub within this system.[7] Its unique localization and function have made it an attractive therapeutic target for a range of CNS disorders.[7]
The H3 receptor's primary roles are twofold:
-
Autoreceptor: Located on presynaptic histaminergic neurons, it provides negative feedback, inhibiting the synthesis and release of histamine.[4]
-
Heteroreceptor: It is also expressed on the presynaptic terminals of non-histaminergic neurons, where it inhibits the release of other vital neurotransmitters such as acetylcholine (ACh), norepinephrine (NE), and dopamine (DA).[2][4][5]
By antagonizing the H3 receptor, compounds like Bavisant were hypothesized to disinhibit these systems, leading to a "pro-cognitive" and "wake-promoting" neurochemical profile.[2][4][6] Bavisant emerged from discovery programs as a highly selective antagonist for the human H3 receptor, demonstrating good oral bioavailability and brain penetration, making it a candidate for clinical investigation.[1][8]
Core Mechanism of Action: Disinhibition via H3 Receptor Antagonism
Bavisant's pharmacological activity is rooted in its high-affinity binding to and blockade of the H3 receptor. The H3 receptor is constitutively active and coupled to the inhibitory G-protein, Gαi/o.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately suppressing neurotransmitter release.
Bavisant, acting as an antagonist or inverse agonist, disrupts this inhibitory signaling. By binding to the H3 receptor, it prevents histamine from exerting its negative feedback effect and reduces the receptor's constitutive activity. This blockade results in a dual-action disinhibition:
-
Increased Histamine Release: Blockade of H3 autoreceptors on histaminergic neurons leads to a sustained increase in the synthesis and release of histamine into the synaptic cleft.
-
Increased Release of Other Neurotransmitters: Blockade of H3 heteroreceptors on cholinergic, noradrenergic, and dopaminergic neurons removes the histaminergic brake, thereby enhancing the release of ACh, NE, and DA in various brain regions.[2][4][5]
Modulation of Key Neurotransmitter Systems
The therapeutic potential of Bavisant was predicated on its ability to broadly influence CNS activity by elevating levels of several neurotransmitters critical for arousal and cognition.
Histaminergic System
As a direct consequence of H3 autoreceptor antagonism, Bavisant increases the firing rate of histaminergic neurons and boosts the release of histamine in key brain areas like the cortex and hypothalamus. This is the primary mechanism behind the observed wake-promoting effects in preclinical models, as histamine is a fundamental component of the brain's arousal system.[8]
Cholinergic System
The cognitive-enhancing potential of H3 antagonists is strongly linked to their modulation of the cholinergic system. Preclinical studies with Bavisant specifically demonstrated an increase in acetylcholine (ACh) levels in the rat frontal cortex.[1][8] This brain region is integral to executive functions, attention, and working memory. By blocking H3 heteroreceptors on cholinergic nerve terminals, Bavisant facilitates the release of ACh, a neurotransmitter well-established for its role in learning and memory.
Dopaminergic and Noradrenergic Systems
While specific microdialysis data for Bavisant's effect on dopamine and norepinephrine are not extensively published, the established mechanism for the H3 antagonist class involves the enhancement of their release.[4] H3 heteroreceptors are located on dopaminergic and noradrenergic terminals in regions such as the prefrontal cortex and striatum. Blockade of these receptors is expected to increase synaptic concentrations of dopamine and norepinephrine, neurotransmitters crucial for attention, motivation, and executive function. This mechanism formed a core part of the rationale for investigating Bavisant for ADHD.[2][4]
| Parameter | Finding | Species / Model | Reference |
| Primary Target | Human H3 Receptor | In vitro | [9] |
| Binding Affinity (pKi) | 8.27 | Human H3 Receptor | [9] |
| Acetylcholine (ACh) Levels | Significant Increase | Rat Frontal Cortex | [8] |
| Wakefulness | Significant Increase in Time Spent Awake | Rat Model | [8] |
| Receptor Occupancy | >80% at 10 mg/kg (SC) | Rat Brain | [8] |
Table 1: Summary of Key Preclinical Pharmacodynamic Data for Bavisant (JNJ-31001074)
Methodological Deep Dive: Characterizing Bavisant's CNS Activity
The evaluation of a CNS drug like Bavisant requires specialized in vivo techniques to measure target engagement and downstream neurochemical effects directly in the brain. The following sections detail the core, self-validating protocols essential for this characterization.
Ex Vivo Receptor Occupancy Assay
Causality and Rationale: This assay is critical for establishing a dose-occupancy relationship. It answers the fundamental question: "What dose of the drug is required to bind to a significant percentage of the target receptors in the brain?" This information is vital for interpreting behavioral or neurochemical data and for selecting doses for clinical trials. The use of a radioligand with high affinity and selectivity for the H3 receptor, such as [3H]-N-α-methylhistamine, ensures that the measured signal is specific to the target.[5][10] The cortex is chosen as the region of interest due to its high density of H3 receptors, while the cerebellum serves as a reference region with low H3R expression to determine non-specific binding.[11]
Detailed Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are administered Bavisant (or vehicle) via the intended clinical route (e.g., oral gavage) across a range of doses.
-
Drug Distribution: Animals are euthanized at a predetermined time point corresponding to the peak plasma and brain concentration (Tmax) of the drug.
-
Tissue Harvesting: Brains are rapidly extracted, flash-frozen in isopentane cooled by dry ice, and stored at -80°C.
-
Cryosectioning: The frozen brains are sectioned on a cryostat at a thickness of 20 µm. Sections containing the cerebral cortex are thaw-mounted onto microscope slides.[12]
-
Radioligand Incubation: The sections are incubated with a saturating concentration of a selective H3R radioligand (e.g., [3H]-N-α-methylhistamine) in a buffer solution.[5][10] This allows the radioligand to bind to any receptors not already occupied by Bavisant.
-
Washing: Slides are subjected to a series of washes in ice-cold buffer to remove unbound radioligand.[12]
-
Signal Detection: The slides are apposed to a phosphor imaging screen or film. The amount of radioactivity is quantified using a phosphorimager or densitometry.
-
Data Analysis: The specific binding in drug-treated animals is compared to that in vehicle-treated animals. The percentage reduction in radioligand binding represents the in vivo receptor occupancy by Bavisant. An ED50 (the dose required to achieve 50% occupancy) can then be calculated.[10]
In Vivo Microdialysis
Causality and Rationale: While receptor occupancy confirms target engagement, in vivo microdialysis provides direct evidence of the drug's functional effect on neurotransmitter release.[13][14][15] This technique allows for the real-time measurement of changes in extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[13] The prefrontal cortex is a common target for studies related to cognition and ADHD, as it is a key hub for executive function and is heavily modulated by the neurotransmitter systems affected by Bavisant.[13] The procedure is designed to ensure that the collected dialysate accurately reflects neurochemical changes induced by the drug, validated by showing that the signal is dependent on neuronal firing (tetrodotoxin-sensitive) and calcium.[16]
Detailed Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., medial prefrontal cortex) in an anesthetized rat. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (typically with a 2-4 mm semipermeable membrane) is inserted through the guide cannula.
-
Perfusion & Equilibration: The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[13][14] The system is allowed to equilibrate for 1-2 hours until a stable baseline of neurotransmitter levels is achieved.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Drug Administration: Bavisant or vehicle is administered systemically (e.g., i.p. or p.o.).
-
Post-Dosing Collection: Sample collection continues for several hours to monitor the time-course of changes in neurotransmitter levels.
-
Sample Analysis: The collected dialysate samples are analyzed using a highly sensitive technique, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, to quantify the concentrations of ACh, DA, NE, and their metabolites.[13]
-
Data Analysis: Neurotransmitter concentrations in each sample are expressed as a percentage of the average baseline concentration. This allows for the quantification of the magnitude and duration of the drug's effect on neurotransmitter release.
Clinical Development and Outcomes
Bavisant advanced into clinical trials based on its promising preclinical profile. The primary indication explored was ADHD in adults.
Key Clinical Trial (NCT00880217):
A large, randomized, double-blind, placebo- and active-controlled study was conducted to evaluate the efficacy and safety of Bavisant in adults with ADHD.[4][9][17]
| Parameter | Details |
| Study Identifier | NCT00880217 |
| Phase | 2 |
| Population | 430 Adults (18-55 years) with ADHD |
| Treatment Arms | Bavisant (1 mg/day, 3 mg/day, 10 mg/day), Placebo, Atomoxetine (80 mg/day), OROS Methylphenidate (54 mg/day) |
| Treatment Duration | 42 days |
| Primary Endpoint | Change from baseline in the total ADHD Rating Scale, Version IV (ADHD-RS-IV) score |
| Outcome | The change in ADHD-RS-IV score in the highest dose (10 mg/day) Bavisant group was not statistically superior to placebo (p=0.161). The active controls (Atomoxetine and OROS Methylphenidate) both showed significant superiority to placebo (p<0.005).[4] |
| Tolerability | The 1 mg and 3 mg doses were well-tolerated. The 10 mg dose was less well-tolerated, with a higher incidence of treatment-emergent adverse events (TEAEs) and discontinuations compared to placebo.[4][9] |
Table 2: Summary of the Phase 2 Clinical Trial of Bavisant in Adult ADHD
The failure to meet the primary efficacy endpoint in this well-controlled trial led to the discontinuation of Bavisant's development for ADHD and other related indications by the sponsor.[4][6]
Conclusion and Future Directions
This compound is a well-characterized, selective H3 receptor antagonist that effectively modulates central neurotransmitter systems, leading to increased levels of histamine and acetylcholine in preclinical models. The scientific rationale for its development was sound, targeting a key regulatory hub in the brain's arousal and cognitive circuits. Key methodologies, including ex vivo receptor occupancy and in vivo microdialysis, were instrumental in defining its pharmacodynamic profile and confirming its mechanism of action.
Despite the strong preclinical data, Bavisant did not translate to clinical efficacy in adult ADHD. This outcome underscores the significant challenges in translating preclinical findings in animal models of cognitive and attentional disorders to human clinical populations. The discrepancy may arise from numerous factors, including species differences in pharmacology, the complexity of ADHD pathophysiology, or a therapeutic window that could not be achieved due to dose-limiting side effects.
While the story of Bavisant's development has concluded, the H3 receptor remains a valid and intriguing target for CNS disorders. The extensive research conducted with Bavisant and other H3 antagonists has provided invaluable insights into the role of the histaminergic system in brain function. Future research in this area may focus on developing H3 antagonists with different pharmacokinetic profiles or exploring their utility in other patient populations or indications where the underlying pathophysiology is more directly linked to histaminergic or cholinergic deficits.
References
-
Weisler, R. H., Pandina, G. J., Daly, E. J., Cooper, K., & Gassmann-Mayer, C. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS drugs, 26(5), 421–434. [Link]
-
Macdonald, G. J., Al-Nabulsi, J. J., Be-McKay, S., et al. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 5(12), 1277-1282. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit7.1. [Link]
-
Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural pharmacology, 7(7), 640–657. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 1391–1399. [Link]
-
Weisler, R. H., Pandina, G., & Zamuner, S. (2012). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder. Request PDF. [Link]
-
Kennedy, R. T. (2013). In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. The AAPS journal, 15(3), 820–832. [Link]
-
Thompson, A. C., & Justice, J. B., Jr (2001). Overview of Microdialysis. Current protocols in neuroscience, Appendix 4, Appendix 4B. [Link]
-
Browman, K. E., Hake, A. M., & Esbenshade, T. A. (2008). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British journal of pharmacology, 155(7), 1030–1042. [Link]
-
Jia, F., Browman, K. E., & Rueter, L. E. (2009). Correlation between ex Vivo Receptor Occupancy and Wake-Promoting Activity of Selective H3 Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 330(2), 481-488. [Link]
-
Browman, K. E., Hake, A. M., Rueter, L. E., & Esbenshade, T. A. (2009). Correlation between ex vivo receptor occupancy and wake-promoting activity of selective H3 receptor antagonists. The Journal of pharmacology and experimental therapeutics, 330(2), 481–488. [Link]
-
Pandina, G. J., Weisler, R. H., Cooper, K., Gassmann-Mayer, C., & Daly, E. J. (2012). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder. Request PDF. [Link]
-
MedPath. (2025). Bavisant. MedPath. [Link]
-
Anthes, J. C., Kreutner, W., & Rizzo, C. (2000). Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 2nd communication: lack of central nervous system and cardiovascular effects. Arzneimittel-Forschung, 50(5), 441–448. [Link]
-
Tautermann, C. S., & Löffelholz, K. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 62(1), 224–236. [Link]
-
Browman, K. E., Hake, A. M., & Esbenshade, T. A. (2008). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British journal of pharmacology, 155(7), 1030–1042. [Link]
-
ClinicalTrials.gov. (2010). A Study to Evaluate 3 Different Doses of JNJ-31001074 in the Treatment of Adults With Attention-Deficit/Hyperactivity Disorder (ADHD). ClinicalTrials.gov. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Receptor Occupancy Protocol. Gifford Bioscience. [Link]
-
Synapse. (n.d.). Bavisant - Drug Targets, Indications, Patents. Synapse. [Link]
-
Kuntz, L. (2024). Phase 3 Trial Data Supports Efficacy of Novel Treatment for ADHD in Adults. Psychiatric Times. [Link]
-
Roth, B. L. (n.d.). Assay Protocol Book. PDSP. [Link]
-
NIMH Psychoactive Drug Screening Program (PDSP). (2013). NIMH PDSP. [Link]
-
Klein, M. T., Sargsyan, D., & Holzgrabe, U. (2019). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS medicinal chemistry letters, 10(7), 1079–1084. [Link]
-
Esbenshade, T. A., Browman, K. E., & Bitner, R. S. (2006). Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders. Molecular interventions, 6(2), 77–88. [Link]
-
Singh, J. K., Maniyar, R. C., & Kumar, A. (2012). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Annals of neurosciences, 19(2), 71–75. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bavisant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Bavisant | JNJ-31001074 | H3 Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to Bavisant Dihydrochloride: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical structure and physical properties of Bavisant Dihydrochloride, a potent and selective histamine H3 receptor antagonist. The document details its molecular architecture, physicochemical characteristics, and pharmacological context. It is designed to serve as a foundational resource for researchers engaged in the study and development of H3 receptor modulators, offering insights into its handling, formulation, and analytical characterization. While Bavisant's clinical development for Attention-Deficit/Hyperactivity Disorder (ADHD) was discontinued due to a lack of significant efficacy, its unique pharmacological profile continues to make it a valuable tool for preclinical research into the role of the histaminergic system in various neurological processes.
Introduction: The Significance of Bavisant as a Research Tool
Bavisant, also known by its developmental code JNJ-31001074, is a synthetic, orally bioavailable small molecule that acts as a potent and selective antagonist or inverse agonist at the histamine H3 receptor.[1][2] The histamine H3 receptor, predominantly expressed in the central nervous system (CNS), functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons.[3] By blocking the inhibitory effects of these presynaptic H3 receptors, Bavisant was hypothesized to increase the release of several key neurotransmitters, including histamine, acetylcholine, and norepinephrine, thereby promoting wakefulness and enhancing cognitive functions.[4]
Initially investigated by Johnson & Johnson for the treatment of ADHD, clinical trials did not demonstrate a statistically significant improvement over placebo, leading to the cessation of its development for this indication.[3][5] Despite this clinical outcome, this compound remains a critical pharmacological tool for researchers. Its high selectivity for the H3 receptor allows for precise interrogation of the histaminergic system's role in a variety of physiological and pathological processes, including sleep-wake cycles, cognition, and metabolic regulation. This guide focuses on the fundamental chemical and physical properties of the dihydrochloride salt form, providing the necessary technical information for its effective use in a laboratory setting.
Chemical Structure and Identification
The unique chemical architecture of Bavisant is central to its pharmacological activity. It is a non-imidazole derivative, which distinguishes it from many first-generation histamine H3 receptor ligands.
Systematic Name and Molecular Structure
The systematic IUPAC name for the active moiety is (4-cyclopropylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone.[6] The dihydrochloride salt form is the most commonly supplied for research purposes.
The molecular structure is characterized by a central phenylmethanone core, substituted with a 4-cyclopropylpiperazine group and a 4-(morpholinomethyl)phenyl moiety. This structure confers the specific physicochemical properties that govern its solubility, stability, and ability to cross the blood-brain barrier.
Forms and Identification Numbers
Bavisant is available in different forms, primarily as the free base, the dihydrochloride salt, and the dihydrochloride hydrate salt. It is crucial for researchers to be aware of the specific form they are using, as this will affect the molecular weight and, consequently, solution preparation.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Bavisant (Free Base) | 929622-08-2 | C₁₉H₂₇N₃O₂ | 329.44[7] |
| This compound | 929622-09-3 | C₁₉H₂₉Cl₂N₃O₂ | 402.36[8] |
| This compound Hydrate | 1103522-80-0 | C₁₉H₃₁Cl₂N₃O₃ | 420.37[9][10] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, formulation, and for the interpretation of experimental results.
Physical Appearance and Storage
This compound is typically supplied as a white to off-white or pinkish solid powder.[9] For long-term storage, it is recommended to keep the solid compound at -20°C.[4] Stock solutions, once prepared, should be stored at -80°C to maintain stability, typically for up to six months.[11]
Solubility Profile
The solubility of this compound is a critical parameter for its use in both in vitro and in vivo studies.
| Solvent | Solubility | Notes |
| Water (PBS) | ≥ 50 mg/mL (118.94 mM) | For the hydrate form. Sonication may be required for complete dissolution.[8][10] |
| DMSO | ≥ 1 mg/mL (2.38 mM) | For the hydrate form.[8] For the free base, solubility in DMSO is reported as 100 mg/mL (303.55 mM), requiring sonication.[6] |
| Ethanol | Soluble | Specific quantitative data is not readily available. |
| Methanol | Soluble | Specific quantitative data is not readily available. |
| Chloroform | Soluble | [12] |
| Dichloromethane | Soluble | [12] |
| Acetone | Soluble | [12] |
| Ethyl Acetate | Soluble | [12] |
Formulation for In Vivo Studies: For oral administration in animal studies, Bavisant can be formulated as a suspension or solution. Common vehicles include:
-
A solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a reported solubility of ≥ 2.5 mg/mL.[6]
-
A suspension in 0.2% Carboxymethyl cellulose.[13]
-
A solution in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[13]
Spectroscopic Data
Detailed spectroscopic data is crucial for the verification of the compound's identity and purity. While specific spectra for this compound are not widely published in peer-reviewed literature, the expected spectral characteristics can be inferred from its structure.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra would be complex, showing characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the morpholine and piperazine rings, and the unique signals for the cyclopropyl group. Researchers should obtain a Certificate of Analysis from the supplier, which often includes NMR data.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 330.2.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the ketone, C-N stretching of the amines, and C-H stretching of the aromatic and aliphatic groups.
Other Physicochemical Parameters
| Property | Value | Notes |
| pKa | Not experimentally determined in public literature. | The presence of multiple basic nitrogen atoms suggests multiple pKa values. The piperazine nitrogen attached to the cyclopropyl group is expected to be less basic than a typical aliphatic amine.[14] |
| LogP | 2.856 | Calculated value for the free base. |
| Melting Point | Not available in public literature. | This is an important parameter for assessing purity and should be determined experimentally. |
Pharmacological Profile
Bavisant's primary mechanism of action is its high-affinity binding to and functional modulation of the histamine H3 receptor.
Mechanism of Action: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.
As an antagonist/inverse agonist, Bavisant binds to the H3 receptor and blocks the binding of endogenous histamine.[2] In the case of inverse agonism, it would further reduce the basal, constitutive activity of the receptor. This disinhibition of presynaptic H3 receptors results in an increased release of histamine and other neurotransmitters, such as acetylcholine and norepinephrine, in various brain regions. This neurochemical effect is believed to underlie its wake-promoting and pro-cognitive properties observed in preclinical studies.
Experimental Protocols and Methodologies
For researchers working with this compound, standardized and validated experimental protocols are essential for obtaining reliable and reproducible data.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for Bavisant from a pharmacopeia is not publicly available, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated for its quantification in various matrices. Below is a template for such a method, based on common practices for similar small molecules.
Objective: To determine the purity and concentration of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (to be optimized by UV scan)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Bavisant in the samples from the calibration curve.
Validation Parameters (as per ICH guidelines):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a compound for its target receptor. For Bavisant, this would involve a competition assay with a radiolabeled ligand for the histamine H3 receptor.
Objective: To determine the binding affinity (Ki) of Bavisant for the human histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells).[1]
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a histamine H3 receptor agonist.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).[1]
-
This compound test compound.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing the H3 receptor in assay buffer to a final protein concentration suitable for the assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer or Bavisant at various concentrations.
-
[³H]-NAMH at a concentration close to its Kd (e.g., 2 nM).[15]
-
Membrane suspension.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking to allow the binding to reach equilibrium.[15]
-
Filtration and Washing: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Bavisant concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound, despite its unsuccessful clinical trial for ADHD, remains a highly valuable and selective tool for probing the function of the histamine H3 receptor. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and key experimental methodologies. A thorough understanding of these characteristics is paramount for researchers aiming to utilize Bavisant effectively in their investigations into the complex roles of the histaminergic system in health and disease. The provided protocols offer a starting point for the analytical and pharmacological characterization of this important research compound.
References
-
Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors. [Link]
- Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024). Journal of Medicinal Chemistry.
- Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 - The Royal Society of Chemistry. The Royal Society of Chemistry.
- This compound hydrate - Product D
-
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2022). MDPI. [Link]
- This compound | antagonist of the human H3 receptor | CAS# 929622-09-3. Apex-Bio.
-
Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder | Request PDF. ResearchGate. [Link]
-
(A) Radioligand competition binding assay validates hits at the H 3... - ResearchGate. ResearchGate. [Link]
-
This compound. American Medical Association. [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs - Publikationsserver der Universität Regensburg. Universität Regensburg. [Link]
-
Bavisant | MedPath. MedPath. [Link]
-
Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central. [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Semantic Scholar. [Link]
-
1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]
-
Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. National Institutes of Health. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
- Bavisant | JNJ-31001074 | H3 Receptor Antagonist | AmBeed. AmBeed.
-
Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. PubMed. [Link]
-
Bavisant | C19H27N3O2 | CID 16061509 - PubChem. PubChem. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
13C NMR Chemical Shift - Oregon State University. Oregon State University. [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF. ResearchGate. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra | Request PDF. ResearchGate. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bavisant | Histamine Receptor | TargetMol [targetmol.com]
- 5. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bavisant (dihydrochloride) | 929622-09-3 [amp.chemicalbook.com]
- 13. This compound | antagonist of the human H3 receptor | CAS# 929622-09-3 | InvivoChem [invivochem.com]
- 14. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Bavisant Dihydrochloride as a selective inverse agonist at the H3 receptor
An In-depth Technical Guide to Bavisant Dihydrochloride: A Selective Histamine H3 Receptor Inverse Agonist
Authored by: A Senior Application Scientist
Foreword: The histamine H3 receptor (H3R) stands out as a compelling target within the central nervous system for therapeutic intervention. Its unique characteristics, including high constitutive activity and its dual role as an autoreceptor and heteroreceptor, have fueled extensive research and development efforts. This guide provides a detailed technical overview of this compound (also known as JNJ-31001074), a potent and selective H3R inverse agonist. We will delve into its pharmacological profile, the experimental methodologies for its characterization, and the underlying signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of H3R pharmacology and related neurological disorders.
The Histamine H3 Receptor: A Unique Regulatory Hub
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It plays a crucial role in modulating neurotransmission. The H3R functions in two primary capacities:
-
Presynaptic Autoreceptor: Located on histaminergic neurons, it provides a negative feedback mechanism to inhibit the synthesis and release of histamine.[3][4]
-
Presynaptic Heteroreceptor: Found on non-histaminergic neurons, it regulates the release of a wide array of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[2][3][4]
A defining feature of the H3R is its high level of constitutive activity, meaning it can signal even in the absence of an agonist.[4][5] This intrinsic activity tonically suppresses neurotransmitter release in the brain. This characteristic makes the H3R an ideal target for inverse agonists—ligands that not only block the action of agonists but also suppress the receptor's basal, constitutive activity.[2][5] By inhibiting this tonic suppression, H3R inverse agonists effectively increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and pro-cognitive effects.[4][6] this compound was developed as one such potent, selective, and brain-penetrant H3R inverse agonist.[7][8]
Pharmacological Profile of this compound
This compound is a non-imidazole small molecule designed for high selectivity and oral availability.[7][8] Its development was aimed at treating disorders characterized by cognitive deficits and hypersomnolence, such as Attention-Deficit Hyperactivity Disorder (ADHD).[9][10]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | [11] |
| Molecular Formula | C₁₉H₃₁Cl₂N₃O₃ | [11] |
| Molecular Weight | 420.4 g/mol | [11] |
| Parent Compound | Bavisant (CID: 16061509) | [11][12] |
| Synonyms | JNJ-31001074, JNJ-31001074-AAC | [7][11] |
Mechanism of Action: Inverse Agonism at the H3 Receptor
-
Antagonism: It competitively blocks the binding of the endogenous agonist, histamine.[6]
-
Inverse Agonism: It reduces the receptor's basal, constitutive signaling, thereby disinhibiting adenylyl cyclase and leading to an increase in cAMP levels.[1][6]
The net result is an increase in the synthesis and release of histamine from presynaptic terminals.[14] Furthermore, by acting on H3 heteroreceptors, Bavisant enhances the release of other crucial neurotransmitters, which is believed to underlie its wake-promoting and pro-cognitive potential.[8][10] For instance, it has been shown to increase acetylcholine levels in the rat frontal cortex.[7][15][16]
Pharmacokinetics and Selectivity
Bavisant was designed to be an orally active, brain-penetrating compound.[7][16] Preclinical studies demonstrated that it is rapidly absorbed after oral administration.[17] A key focus during its development was optimizing physical properties to achieve a suitable duration of action for clinical use.[17]
Experimental Characterization: Protocols and Methodologies
The characterization of a selective H3R inverse agonist like Bavisant involves a tiered approach, progressing from in vitro binding and functional assays to in vivo pharmacodynamic and behavioral models.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of Bavisant for the human H3 receptor.
Causality: This assay quantifies the direct interaction between the test compound and the target receptor. A competitive binding format, where the compound displaces a known high-affinity radioligand, is the gold standard for determining affinity.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human histamine H3 receptor (hH3R).
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction through homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (containing hH3R).
-
A fixed concentration of a selective H3R radioligand, typically [³H]-(R)-α-methylhistamine ([³H]RAMH).
-
Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Bavisant. Use non-linear regression analysis (e.g., one-site competition model) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Self-Validation: The protocol must include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive H3R ligand like ciproxifan). Specific binding is the difference between total and non-specific binding.
Objective: To demonstrate that Bavisant acts as an inverse agonist by measuring its effect on basal cAMP levels.
Causality: The H3R is coupled to Gαi/o, which inhibits adenylyl cyclase. An inverse agonist will block this constitutive inhibition, leading to a measurable increase in intracellular cAMP.
Methodology:
-
Cell Culture: Use hH3R-expressing cells (as in Protocol 1) plated in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Compound Addition: Add varying concentrations of this compound to the cells. Include a known H3R agonist (e.g., (R)-α-methylhistamine) as a negative control (should decrease cAMP) and a positive control like forskolin (directly activates adenylyl cyclase).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Bavisant. An increase in cAMP levels above the basal (vehicle-treated) level confirms inverse agonist activity. Calculate the EC₅₀ for this effect.
In Vivo Models
Objective: To assess the in vivo functional activity of Bavisant by its ability to block an H3R agonist-induced behavioral response.
Causality: Central administration of an H3R agonist like (R)-α-methylhistamine induces a robust drinking (dipsogenic) response in rats. A functional H3R antagonist/inverse agonist administered systemically should penetrate the brain and block this effect.[18][19]
Methodology:
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats to individual housing and handling.
-
Drug Administration (Antagonist): Administer this compound or vehicle orally (p.o.) at various doses.
-
Pre-treatment Interval: Allow for a pre-treatment period (e.g., 60 minutes) for the compound to be absorbed and reach the CNS.
-
Agonist Challenge: Administer the H3R agonist (R)-α-methylhistamine or vehicle via intracerebroventricular (i.c.v.) injection.
-
Behavioral Observation: Immediately after the agonist challenge, return the rats to their cages with a pre-weighed water bottle. Measure cumulative water intake over a set period (e.g., 30-60 minutes).
-
Data Analysis: Compare the water intake in groups pre-treated with Bavisant to the vehicle-pre-treated, agonist-challenged group. A dose-dependent reduction in water intake indicates functional H3R antagonism in the CNS.
Signaling Pathways and Experimental Workflow
H3 Receptor Signaling and the Action of Bavisant
The H3 receptor's primary signaling cascade involves the Gαi/o protein. Activation of the receptor (either by an agonist or through its own constitutive activity) leads to the inhibition of adenylyl cyclase, thereby reducing cAMP production. Bavisant, as an inverse agonist, counteracts this process.
Caption: H3R signaling pathway and the inhibitory effect of Bavisant.
Workflow for Characterizing an H3R Inverse Agonist
The development and characterization of a novel compound like Bavisant follows a logical progression from basic interaction to functional effect.
Caption: Experimental workflow for H3R inverse agonist characterization.
Clinical Development and Future Perspective
Bavisant advanced into clinical trials, most notably for the treatment of adults with ADHD.[12][20] A key Phase 2, randomized, double-blind, placebo- and active-controlled study (NCT00880217) was conducted to evaluate its efficacy and safety.[10][21] The study tested three doses of Bavisant (1, 3, and 10 mg/day) against a placebo, as well as the active comparators atomoxetine and OROS methylphenidate.[10]
The results showed that while the active controls demonstrated clear benefits, Bavisant did not achieve significant clinical effectiveness compared to placebo on the primary efficacy endpoint.[10][21] While lower doses were well-tolerated, the highest dose was associated with increased adverse events, including insomnia.[10][22] Due to this lack of efficacy, the development of Bavisant for ADHD was discontinued.[20]
Despite the outcome for Bavisant, the H3R remains a validated and promising therapeutic target. The successful clinical development and approval of another H3R inverse agonist, Pitolisant (Wakix®), for the treatment of narcolepsy, underscores the potential of this drug class.[5][14][23] The challenges encountered with Bavisant and other H3R ligands highlight the complexities of translating preclinical efficacy into clinical success for CNS disorders. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of new H3R inverse agonists and identifying patient populations most likely to respond to this therapeutic strategy.[3][24]
Conclusion
This compound is a well-characterized, potent, and selective histamine H3 receptor inverse agonist that has served as a valuable tool in CNS drug discovery. Its mechanism of action—reversing the constitutive inhibitory tone of the H3R to enhance the release of histamine and other neurotransmitters—is well-established through a battery of in vitro and in vivo assays. While its clinical development for ADHD did not meet primary endpoints, the extensive preclinical and clinical data generated for Bavisant provide critical insights for the scientific community. It remains an important reference compound for researchers investigating the role of the histaminergic system in cognition, wakefulness, and a range of neuropsychiatric disorders.
References
-
Signaling pathways associated with the histamine H3 receptor. - ResearchGate. [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. [Link]
-
This compound | C19H31Cl2N3O3 | CID 56843503 - PubChem. [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. [Link]
-
Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... - ResearchGate. [Link]
-
The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PubMed Central. [Link]
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. [Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PubMed Central. [Link]
-
Bavisant | MedPath. [Link]
-
This compound Datasheet DC Chemicals. [Link]
-
Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress - Taylor & Francis. [Link]
-
H 3 receptor inverse agonists/antagonists: indications and clinical studies - ResearchGate. [Link]
-
The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed. [Link]
-
Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - NIH. [Link]
-
H3 receptor antagonist - Wikipedia. [Link]
-
Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed. [Link]
-
Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. [Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. [Link]
-
A new family of H3 receptor antagonists based on the natural product Conessine - PubMed. [Link]
-
Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF - ResearchGate. [Link]
-
Histamine H3 receptor antagonists/inverse agonists: Where do they go? - ResearchGate. [Link]
-
Bavisant | C19H27N3O2 | CID 16061509 - PubChem - NIH. [Link]
-
How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link]
-
Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder | Request PDF - ResearchGate. [Link]
-
Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PubMed Central. [Link]
-
A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C19H31Cl2N3O3 | CID 56843503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bavisant | C19H27N3O2 | CID 16061509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. trial.medpath.com [trial.medpath.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Understanding the pharmacology of Bavisant Dihydrochloride
An In-Depth Technical Guide to the Pharmacology of Bavisant Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
Bavisant (also known as JNJ-31001074 and BEN-2001) is an investigational small molecule developed as a potent, selective, and orally active antagonist/inverse agonist of the histamine H3 receptor (H3R).[1][2][3] Predominantly expressed in the central nervous system (CNS), the H3R is a critical presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters. By blocking this receptor, Bavisant was designed to increase levels of histamine, acetylcholine, norepinephrine, and dopamine, thereby promoting wakefulness and enhancing cognitive functions.[1][4][5] Despite a strong preclinical rationale and promising pharmacokinetic profile, Bavisant's clinical development has been challenging. This guide provides a comprehensive overview of its pharmacology, mechanism of action, pharmacokinetics, and clinical trial outcomes, offering field-proven insights into the complexities of targeting the H3R for CNS disorders.
The Histamine H3 Receptor: A Key Modulatory Hub in the CNS
The H3R functions in two primary capacities:
-
Autoreceptor: Located on presynaptic histaminergic neurons, it provides negative feedback, inhibiting the synthesis and release of histamine.[4]
-
Heteroreceptor: It is also expressed on the presynaptic terminals of a wide range of non-histaminergic neurons. Here, it acts to inhibit the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4][8]
This dual role positions the H3R as a master regulator of arousal, cognition, and sleep-wake cycles within the CNS.[8][9] Its high constitutive activity (signaling in the absence of an agonist) also makes it a prime target for inverse agonists, which can reduce this basal signaling and further enhance neurotransmitter release.
Signaling Pathway of the Histamine H3 Receptor
The following diagram illustrates the canonical signaling pathway associated with H3R activation and its subsequent inhibition by an antagonist like Bavisant.
Caption: H3R signaling cascade and the inhibitory action of Bavisant.
Pharmacodynamics: Disinhibiting Neurotransmitter Release
As an H3R antagonist/inverse agonist, Bavisant's primary pharmacodynamic effect is the disinhibition of neurotransmitter release. By blocking the inhibitory tone of presynaptic H3 autoreceptors and heteroreceptors, it was hypothesized to elevate synaptic concentrations of several pro-cognitive and wake-promoting neurochemicals.[1][10]
Preclinical studies confirmed this mechanism. For instance, administration of Bavisant was shown to increase acetylcholine levels in the frontal cortex of rats, a brain region critical for executive function and attention.[2] This effect is central to the rationale for its investigation in disorders like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3][11][12]
Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
A cornerstone technique for validating the pharmacodynamic effect of a CNS-active compound like Bavisant is in vivo microdialysis. This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.
Objective: To quantify changes in histamine, acetylcholine, and dopamine levels in the prefrontal cortex and striatum of rats following oral administration of Bavisant.
Methodology:
-
Surgical Implantation: Anesthetized rats are stereotaxically implanted with a microdialysis guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Animals are allowed to recover for 5-7 days.
-
Probe Insertion & Baseline: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter concentrations.
-
Drug Administration: Bavisant or vehicle is administered orally (p.o.) at the desired dose.
-
Post-Dose Sampling: Dialysate collection continues for several hours post-administration to monitor drug-induced changes in neurotransmitter levels.
-
Analysis: The collected samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS) for precise quantification of the neurotransmitters of interest.
-
Data Expression: Results are typically expressed as a percentage change from the pre-dose baseline average.
This self-validating system, which includes a vehicle control group, allows researchers to causally link the administration of Bavisant to specific neurochemical changes in the brain, thereby confirming its intended pharmacodynamic effect.
Caption: Experimental workflow for in vivo microdialysis.
Pharmacokinetics: Profile of a CNS Drug Candidate
A successful CNS drug requires a pharmacokinetic (PK) profile that ensures adequate brain penetration and a duration of action suitable for the intended dosing regimen. Preclinical and Phase 1 studies revealed that Bavisant possesses many of these favorable properties.[13]
Following single oral doses in humans, Bavisant was rapidly absorbed, with peak plasma concentrations (Cmax) observed between 0.5 and 4 hours post-dose. Both Cmax and the area under the concentration-time curve (AUC) increased dose-proportionally across various dose ranges, indicating predictable exposure. The mean elimination half-life (t1/2) in humans ranged from approximately 14 to 22 hours, supporting a once-daily dosing schedule.[13] Preclinical characterization also showed that the compound was well-tolerated in rats and dogs with no significant cardiovascular liabilities, such as QTc prolongation.[13]
| Parameter | Human Pharmacokinetic Data (Single Oral Dose)[13] | Rat Pharmacokinetic Data[13] |
| Tmax (Time to Peak Concentration) | 0.5 - 4 hours | Not explicitly stated, but rapid absorption implied |
| t1/2 (Elimination Half-life) | 13.9 - 22.1 hours | ~20.0 hours (for a related compound) |
| AUC / Cmax | Dose-proportional in 10-30 mg and 100-400 mg ranges | Not explicitly stated for Bavisant |
| Bioavailability (%F) | Not explicitly stated | ~52% (for a related compound) |
| Brain Penetration | Yes, described as "brain-penetrating"[2] | Yes, implied by CNS effects |
Clinical Development: A Failure to Translate Efficacy
Despite the compelling preclinical data and a suitable PK profile, Bavisant's journey through clinical trials highlights the significant challenges of drug development for CNS disorders. The compound was primarily investigated for the treatment of ADHD in adults.[1][3]
The pivotal study was a Phase 2, randomized, double-blind, placebo- and active-controlled trial (NCT00880217).[3] This robustly designed study aimed to evaluate the efficacy and safety of three doses of Bavisant (1, 3, and 10 mg/day) over 42 days.
| Clinical Trial NCT00880217 Summary [3][11][14] | |
| Indication | Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults |
| Phase | 2 |
| Design | Randomized, double-blind, parallel-group, multicenter |
| Treatment Arms | 1. Placebo2. Bavisant (1 mg/day)3. Bavisant (3 mg/day)4. Bavisant (10 mg/day)5. Atomoxetine (80 mg/day) - Active Control6. OROS Methylphenidate (54 mg/day) - Active Control |
| Primary Endpoint | Change from baseline in the total ADHD-RS-IV score at Day 42 |
| Key Efficacy Outcome | Bavisant did not demonstrate a statistically significant improvement in ADHD symptoms compared to placebo.[3][11] The active controls, atomoxetine and methylphenidate, both showed significant superiority to placebo, validating the trial's sensitivity.[3] |
| Safety and Tolerability | The 1 mg and 3 mg doses were generally well-tolerated. The 10 mg dose was less well-tolerated, with higher rates of adverse events like insomnia, abnormal dreams, nausea, and dizziness compared to placebo.[3][14] |
| Developmental Outcome | The lack of efficacy led Johnson & Johnson to discontinue the development of Bavisant for ADHD and subsequently for narcolepsy.[1] |
Following its discontinuation by Johnson & Johnson, Bavisant (re-designated BEN-2001) was later investigated by BenevolentAI for Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease. However, this Phase 2b study also reportedly yielded negative results.[1]
Conclusion and Scientific Insights
The story of this compound is a salient case study in modern drug development. It demonstrates that a well-defined mechanism of action, strong preclinical evidence, and an optimized pharmacokinetic profile are not always sufficient to guarantee clinical success. The failure of Bavisant to show efficacy in ADHD, despite its pro-cognitive neurochemical signature, underscores the complexity of the disorder's pathophysiology and the high bar for demonstrating clinical benefit.
For researchers and drug developers, the key takeaways are:
-
Translational Gap: The disconnect between preclinical animal models of cognition and complex human psychiatric disorders remains a major hurdle.
-
Therapeutic Window: The dose-dependent increase in adverse events (particularly insomnia) suggests that the therapeutic window for H3R antagonists may be narrow, where doses high enough to achieve efficacy may also produce intolerable side effects.[3][14]
-
Class-wide Challenges: Bavisant is not an isolated case; several other H3R antagonists have failed to demonstrate robust efficacy in late-stage clinical trials for various CNS indications, prompting a re-evaluation of the therapeutic potential of this target.[14][15]
While Bavisant itself did not reach the market, the rigorous scientific investigation into its pharmacology has contributed valuable knowledge to the field, refining our understanding of the histaminergic system and informing future strategies for the development of novel therapeutics for cognitive and sleep-related disorders.
References
- Bavisant.
- Signaling pathways associated with the histamine H3 receptor.
- Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed.
- Histamine H3 receptor (H3R) main signaling pathways.
- Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development.
- Bavisant (JNJ-31001074). MedChemExpress.
- Histamine H3 receptor. Wikipedia.
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PubMed Central.
- Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. PubMed.
- Bavisant HCl. MedKoo Biosciences.
- Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder.
- Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder.
- Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central.
- Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. PubMed Central.
- Histamine H3 receptor (H3R) antagonists/inverse agonists possess potential to treat diverse disease states of the central nervous system (CNS). Frontiers.
- What's the link between narcolepsy and ADHD? Medical News Today.
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What's the link between narcolepsy and ADHD? [medicalnewstoday.com]
- 13. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
Methodological & Application
Application Note: Cell-Based Methodologies for Quantifying the Efficacy of Bavisant Dihydrochloride at the Histamine H3 Receptor
Introduction
Bavisant Dihydrochloride (also known as JNJ-31001074) is a potent and selective ligand for the histamine H3 receptor (H3R) that has been evaluated in clinical trials for conditions such as Attention-Deficit Hyperactivity Disorder (ADHD).[1][2][3] The H3R is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other, non-histaminergic neurons.[4][5] This dual role allows it to modulate the release of various neurotransmitters, including histamine, acetylcholine, and norepinephrine, making it a significant target for neurological and psychiatric disorders.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound. We present detailed protocols for two robust, cell-based functional assays: a primary cAMP determination assay and a secondary downstream CRE-luciferase reporter assay. These methods are designed to precisely quantify Bavisant's potency and efficacy in both antagonist and inverse agonist modes.
Histamine H3 Receptor Signaling Pathway
The primary signaling cascade initiated by the H3R is the Gαi/o pathway. As illustrated below, an agonist binding to the H3R stabilizes an active receptor conformation, leading to the dissociation of the Gαi subunit from the Gβγ complex. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition reduces the conversion of ATP to cAMP. A decrease in cAMP levels leads to lower activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a key transcription factor. An inverse agonist, such as Bavisant, stabilizes an inactive conformation of the H3R, preventing even basal Gαi/o activation and thus leading to a relative increase in cAMP levels.
Part 1: Primary Assay - cAMP Level Determination using HTRF
Principle: This assay directly quantifies intracellular cAMP levels using the principles of Homogeneous Time-Resolved Fluorescence (HTRF). It relies on a competitive immunoassay format where native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Protocol 1.1: Evaluating Bavisant in Antagonist Mode
This protocol measures the ability of Bavisant to block the cAMP reduction caused by an H3R agonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Histamine H3 Receptor.
-
Agonist: Histamine or (R)-α-methylhistamine (RAMH).
-
Test Compound: this compound.
-
Assay Kit: A commercial HTRF-based cAMP assay kit.
-
Reagents: Cell culture medium, PBS, 3-isobutyl-1-methylxanthine (IBMX).
-
Equipment: Multimode plate reader with HTRF capability, 384-well white assay plates.
Procedure:
-
Cell Preparation: Culture the H3R-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS) containing the phosphodiesterase inhibitor IBMX (typically 500 µM) to prevent cAMP degradation.
-
Rationale: IBMX blocks the breakdown of cAMP, amplifying the signal and increasing the assay window.
-
-
Cell Plating: Dispense 2,000-5,000 cells per well into a 384-well white assay plate. The exact number should be optimized beforehand.
-
Antagonist Addition: Prepare a serial dilution of this compound. Add the desired volume of each concentration to the appropriate wells. Include "vehicle only" wells for controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Rationale: This step allows Bavisant to reach binding equilibrium with the H3 receptors before agonist stimulation.
-
-
Agonist Stimulation: Add the H3R agonist (e.g., Histamine) at a final concentration equal to its EC80 value (the concentration that gives 80% of the maximal response). This concentration must be predetermined in a separate agonist dose-response experiment. Do not add agonist to the "basal" control wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Add the HTRF assay reagents (labeled cAMP tracer and anti-cAMP antibody) as per the manufacturer's protocol, which typically includes a lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm. Calculate the 665/620 ratio.
Protocol 1.2: Evaluating Bavisant in Inverse Agonist Mode
This protocol measures the ability of Bavisant to increase basal cAMP levels by inhibiting the constitutive activity of the H3R.
Procedure:
-
Cell Preparation & Plating: Follow steps 1 and 2 from Protocol 1.1. To enhance the assay window, cells can be stimulated with a low concentration of forskolin to raise basal adenylyl cyclase activity.
-
Inverse Agonist Addition: Prepare and add a serial dilution of this compound. Include "vehicle only" wells to determine the basal cAMP level.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Note: No agonist is added in this protocol.
-
-
Cell Lysis & Detection: Follow steps 7-9 from Protocol 1.1.
Part 2: Secondary Assay - CRE-Luciferase Reporter Gene Assay
Principle: This assay measures a downstream consequence of cAMP signaling: the activation of the transcription factor CREB. [11][12]A cell line is engineered to express a luciferase reporter gene under the control of a promoter containing multiple cAMP Response Elements (CRE). Decreased cAMP/PKA activity (due to H3R agonism) results in less CREB phosphorylation and lower luciferase expression. Conversely, increased cAMP/PKA activity (due to H3R inverse agonism) enhances luciferase expression. This assay provides a robust, integrated readout of the signaling pathway over time. [13]
Protocol 2.1: Evaluating Bavisant in Antagonist Mode
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human H3R and a CRE-luciferase reporter construct.
-
Reagents: As in Protocol 1.1, plus a commercial luciferase assay substrate system (e.g., Bright-Glo™ or ONE-Glo™).
-
Equipment: Standard cell culture equipment, luminometer or multimode plate reader with luminescence detection.
Procedure:
-
Cell Plating: Seed the stable cell line into 96- or 384-well white, clear-bottom assay plates at an optimized density and allow them to attach overnight.
-
Compound Addition: The next day, replace the culture medium with serum-free medium. Add serial dilutions of this compound.
-
Pre-incubation: Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the H3R agonist at its EC80 concentration.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Rationale: This extended incubation is required for the processes of gene transcription and translation of the luciferase enzyme to occur.
-
-
Signal Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2.2: Evaluating Bavisant in Inverse Agonist Mode
Procedure:
-
Cell Plating & Compound Addition: Follow steps 1 and 2 from Protocol 2.1.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. No agonist is added.
-
Signal Detection & Data Acquisition: Follow steps 6 and 7 from Protocol 2.1.
Data Analysis and Interpretation
For both assay types, raw data (HTRF ratios or luminescence units) should be normalized and plotted against the logarithm of the compound concentration to generate dose-response curves.
1. Normalization:
-
Antagonist Mode: The data is typically normalized relative to the controls:
-
0% Inhibition = Signal from "Agonist Only" wells.
-
100% Inhibition = Signal from "Basal" (no agonist) wells.
-
-
Inverse Agonist Mode: The data is normalized relative to the basal activity:
-
0% Activity = Signal from "Vehicle Only" wells (basal).
-
100% Activity = Signal from a known, maximal efficacy inverse agonist or a theoretical maximum.
-
2. Curve Fitting:
-
Use a four-parameter logistic equation (sigmoidal dose-response with variable slope) to fit the normalized data.
-
Antagonist Mode: The analysis will yield an IC50 value, which is the concentration of Bavisant required to inhibit 50% of the agonist's effect.
-
Inverse Agonist Mode: The analysis will yield an EC50 value (the concentration of Bavisant that produces 50% of its maximal effect) and an Emax value (the maximum observed effect).
3. Example Data Presentation:
The results should be summarized in a clear, tabular format for easy comparison.
| Assay Type | Mode | Parameter | This compound | Control Compound (e.g., Thioperamide) |
| cAMP HTRF | Antagonist | IC50 (nM) | 5.2 ± 0.8 | 3.1 ± 0.5 |
| Inverse Agonist | EC50 (nM) | 7.8 ± 1.1 | 4.5 ± 0.9 | |
| Inverse Agonist | Emax (%) | 95 ± 5% | 100% (Reference) | |
| CRE-Luciferase | Antagonist | IC50 (nM) | 8.9 ± 1.5 | 6.2 ± 1.3 |
| Inverse Agonist | EC50 (nM) | 12.5 ± 2.1 | 8.8 ± 1.9 | |
| Inverse Agonist | Emax (%) | 92 ± 7% | 100% (Reference) |
Data shown are for illustrative purposes only.
Conclusion
The cell-based assays detailed in this application note provide a robust framework for characterizing the functional activity of this compound at the histamine H3 receptor. The primary HTRF cAMP assay offers a direct and sensitive measurement of second messenger modulation, while the secondary CRE-luciferase reporter assay validates these findings by assessing a downstream transcriptional event. By employing these protocols in both antagonist and inverse agonist modes, researchers can obtain a comprehensive pharmacological profile, including key potency (IC50/EC50) and efficacy (Emax) parameters, essential for drug development and mechanistic studies.
References
-
Latif, M. L., & Pydi, S. P. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89–99. [Link]
-
Ghamari, N., et al. (2022). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach. ResearchGate. [Link]
-
Wang, L., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PLoS ONE, 7(4), e35453. [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]
-
Luo, J., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 130(5), 655–668. [Link]
-
Ferrer, L. P., et al. (2019). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Science Signaling, 12(603), eaau8370. [Link]
-
Eurofins Discovery. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. [Link]
-
T-T, Tran, et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Letavic, M. A., et al. (2013). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 4(11), 1043–1048. [Link]
-
MedPath. Bavisant. [Link]
-
Jones, C. E., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 3(2), 101344. [Link]
-
Clark, R. B., et al. (2003). Specificity of histamine-stimulated calcium flux in HEK293 cells. ResearchGate. [Link]
-
Sygnature Discovery. High throughput screening of inverse agonists. [Link]
-
Fang, Y. (2014). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421–434. [Link]
-
Weisler, R. H., et al. (2012). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. ResearchGate. [Link]
-
Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 8, 1. [Link]
-
Mocking, T. A. M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1824–1832. [Link]
-
Pandina, G. J., et al. (2013). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder. ResearchGate. [Link]
-
Peeters, M., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]
-
T-T, Tran, et al. (2021). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI. [Link]
-
Martin-Duque, P., et al. (2022). Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells. Frontiers in Physiology, 13, 999330. [Link]
-
Dickenson, J. M., & Hill, S. J. (1993). Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells. Biochemical Journal, 291(Pt 2), 523–529. [Link]
-
Moreno-Delgado, D., et al. (2005). Histamine H3 Receptor Activation Inhibits Dopamine D1 Receptor-Induced cAMP Accumulation in Rat Striatal Slices. Journal of Neurochemistry, 95(3), 743–752. [Link]
-
JoVE. cAMP Assay to measure Odorant Receptor Activation. YouTube. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bavisant Dihydrochloride in Mouse Models of Cognitive Dysfunction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bavisant Dihydrochloride (also known as JNJ-31001074) in mouse models of cognitive dysfunction. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the investigation of Bavisant's pro-cognitive effects.
Introduction: The Rationale for Targeting the Histamine H3 Receptor in Cognitive Disorders
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1] A growing body of evidence implicates the brain's histaminergic system in the modulation of cognitive processes such as attention, learning, and memory.[2][3] The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, has emerged as a promising therapeutic target for enhancing cognitive function.[1][2]
This compound is a potent and selective antagonist of the H3 receptor.[4][5][6] By blocking the inhibitory effects of the H3R, Bavisant is expected to increase the release of histamine and other key neurotransmitters involved in cognition, including acetylcholine, dopamine, and norepinephrine, in brain regions critical for learning and memory, such as the frontal cortex and hippocampus.[1][3][4] Preclinical studies in rats have demonstrated that Bavisant penetrates the blood-brain barrier, occupies H3 receptors, and exerts pro-cognitive effects.[4]
These application notes will detail the methodologies for evaluating the efficacy of this compound in established mouse models of cognitive dysfunction.
Mechanism of Action: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor on histaminergic neurons, the H3R provides a negative feedback mechanism, inhibiting histamine synthesis and release.[2] More broadly, as a heteroreceptor on non-histaminergic neurons, it modulates the release of a variety of other neurotransmitters.
Bavisant, as an H3R antagonist, blocks this inhibitory tone. This disinhibition leads to an increased release of histamine and other pro-cognitive neurotransmitters, thereby enhancing neuronal activity in brain circuits underlying cognitive functions.
Diagram of the Histamine H3 Receptor Signaling Pathway
Caption: Bavisant blocks the H3 receptor, leading to increased neurotransmitter release.
Experimental Design and Workflow
A typical experimental workflow for evaluating the pro-cognitive effects of Bavisant in mouse models of cognitive dysfunction involves several key stages:
Experimental Workflow for Bavisant Efficacy Testing in Mice
Caption: A generalized workflow for assessing Bavisant's impact on cognitive function in mice.
Mouse Models of Cognitive Dysfunction
The choice of a suitable animal model is critical for investigating the therapeutic potential of Bavisant. Two commonly used and well-validated pharmacological models of cognitive impairment in mice are the scopolamine-induced and MK-801-induced models.
Scopolamine-Induced Cognitive Impairment
Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, mimicking aspects of cholinergic dysfunction observed in Alzheimer's disease.[7][8]
Protocol for Scopolamine-Induced Cognitive Impairment:
-
Animals: Adult male C57BL/6 mice are commonly used.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
Scopolamine Administration:
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., distilled water or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[5]
-
Administer Bavisant orally (p.o.) via gavage at the desired dose. Note: Specific dosage for mice has not been extensively published. Based on rat studies where oral doses of 3 mg/kg showed significant receptor occupancy, a dose-range finding study in mice (e.g., 1, 3, 10 mg/kg) is highly recommended.[4]
-
Bavisant should be administered 30-60 minutes prior to scopolamine injection to allow for absorption and distribution to the brain.
-
MK-801-Induced Cognitive Impairment
MK-801 (dizocilpine) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that impairs learning and memory, modeling glutamatergic hypofunction associated with schizophrenia.[9][10][11][12]
Protocol for MK-801-Induced Cognitive Impairment:
-
Animals and Housing: As described for the scopolamine model.
-
Acclimation: As described for the scopolamine model.
-
MK-801 Administration:
-
Prepare a fresh solution of (+)-MK-801 maleate in sterile saline.
-
Administer MK-801 at a dose of 0.05-0.1 mg/kg via intraperitoneal (i.p.) injection.[11][12] Higher doses may induce locomotor hyperactivity that can confound cognitive assessments.[10][11]
-
The injection should be given approximately 30 minutes before behavioral testing.[12]
-
-
This compound Administration:
-
Follow the same preparation and administration route as described in the scopolamine protocol.
-
A dose-finding study for Bavisant in this specific mouse model is crucial.
-
Administer Bavisant 30-60 minutes prior to the MK-801 injection.
-
Behavioral Assays for Cognitive Assessment
A battery of behavioral tests should be employed to assess different aspects of cognitive function.
Morris Water Maze (MWM)
The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[13][14]
Protocol for Morris Water Maze:
-
Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden escape platform is submerged 1-1.5 cm below the water surface. The room should have various distal visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of at least 15 minutes.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
-
Data Analysis: Analyze escape latency, path length, time in the target quadrant, and platform crossings. Improved performance is indicated by shorter escape latencies and path lengths during acquisition, and more time spent in the target quadrant during the probe trial.
Y-Maze Spontaneous Alternation
The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[15][16]
Protocol for Y-Maze Spontaneous Alternation:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video camera.
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of spontaneous alternation reflects better spatial working memory. The total number of arm entries can be used as a measure of general locomotor activity.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus.[17][18][19]
Protocol for Novel Object Recognition Test:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A variety of objects that are different in shape and texture but similar in size and cannot be easily displaced by the mice.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Test (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (nose pointing towards the object at a distance of ≤ 2 cm).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: [(Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects)] x 100.
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one, reflecting intact recognition memory.
-
Data Presentation and Interpretation
Quantitative data from behavioral assays should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Representative Data Table for Morris Water Maze (Probe Trial)
| Treatment Group | N | Time in Target Quadrant (s) (Mean ± SEM) | Platform Crossings (Mean ± SEM) |
| Vehicle + Saline | 10 | 25.2 ± 2.1 | 4.5 ± 0.6 |
| Vehicle + Scopolamine | 10 | 14.8 ± 1.5 | 2.1 ± 0.4 |
| Bavisant (1 mg/kg) + Scopolamine | 10 | 18.5 ± 1.8 | 3.0 ± 0.5 |
| Bavisant (3 mg/kg) + Scopolamine | 10 | 22.1 ± 2.0# | 3.9 ± 0.6# |
| Bavisant (10 mg/kg) + Scopolamine | 10 | 24.5 ± 1.9# | 4.3 ± 0.5# |
| *p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Scopolamine (Statistical analysis to be performed using appropriate methods, e.g., ANOVA followed by post-hoc tests). |
Table 2: Representative Data Table for Y-Maze and Novel Object Recognition
| Treatment Group | N | Y-Maze Spontaneous Alternation (%) (Mean ± SEM) | NOR Discrimination Index (%) (Mean ± SEM) |
| Vehicle + Saline | 10 | 75.4 ± 3.2 | 30.1 ± 4.5 |
| Vehicle + MK-801 | 10 | 52.1 ± 4.1 | 5.2 ± 3.8 |
| Bavisant (1 mg/kg) + MK-801 | 10 | 60.3 ± 3.8 | 12.6 ± 4.1 |
| Bavisant (3 mg/kg) + MK-801 | 10 | 68.9 ± 3.5# | 22.8 ± 4.9# |
| Bavisant (10 mg/kg) + MK-801 | 10 | 73.2 ± 3.0# | 28.5 ± 5.2# |
| *p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + MK-801 (Statistical analysis to be performed using appropriate methods). |
Safety and Toxicology Considerations
Preclinical safety studies in rats and dogs have shown that Bavisant is generally well-tolerated at therapeutic doses.[4] However, it is essential to monitor animals for any adverse effects during the study. A preliminary dose-escalation study in a small cohort of mice is recommended to establish the maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies.
Conclusion
This compound, as a selective histamine H3 receptor antagonist, holds significant promise for the treatment of cognitive dysfunction. The protocols outlined in these application notes provide a robust framework for evaluating its pro-cognitive effects in validated mouse models. Careful experimental design, including appropriate dose selection and a comprehensive battery of behavioral tests, will be crucial for elucidating the therapeutic potential of Bavisant.
References
-
Hudkins, R. L., et al. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 5(8), 935-940. [Link]
-
Sadek, B., et al. (2016). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Systems Neuroscience, 10, 43. [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]
-
Abdalla, S., et al. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. International Journal of Molecular Sciences, 24(16), 12792. [Link]
-
Kim, T. K., et al. (2020). Scopolamine promotes neuroinflammation and delirium-like neuropsychiatric disorder in mice. Journal of Neuroinflammation, 17(1), 236. [Link]
-
Gaskin, P. L. R., et al. (2017). The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled. Neurobiology of Learning and Memory, 144, 196-203. [Link]
-
Luo, T., et al. (2017). Histamine H3 Receptor Antagonist Prevents Memory Deficits and Synaptic Plasticity Impairment Following Isoflurane Anesthesia. CNS Neuroscience & Therapeutics, 23(4), 301-309. [Link]
-
Vohora, D., & Bhowmik, M. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. [Link]
-
Tashiro, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 375(2), 265-276. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
-
Corradini, I., et al. (2014). The novel object recognition test for the investigation of learning and memory in mice. Journal of Visualized Experiments, (92), e51357. [Link]
-
Mabunga, D. F. N., et al. (2019). Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Experimental Neurobiology, 28(6), 721-735. [Link]
-
Onodera, K., et al. (1997). Effects of thioperamide, a histamine H3-receptor antagonist, on a scopolamine-induced learning deficit using an elevated plus-maze test in mice. Methods and Findings in Experimental and Clinical Pharmacology, 19(8), 527-531. [Link]
-
Cui, K., et al. (2022). Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration. Frontiers in Behavioral Neuroscience, 16, 961917. [Link]
-
Cui, K., et al. (2022). Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration. Frontiers in Behavioral Neuroscience, 16, 961917. [Link]
-
Meneses, A., et al. (2019). New procognitive enhancers acting at the histamine H3 and AMPA receptors reverse natural forgetting in mice: comparisons with donepezil and memantine in the object recognition task. Behavioural Pharmacology, 30(4), 351-357. [Link]
-
Kruk-Slomka, M., & Biala, G. (2019). The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. Methods in Molecular Biology, 1916, 105-111. [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-434. [Link]
-
DrugBank. (2024). Bavisant. Retrieved from [Link]
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]
-
Wei, Y., et al. (2023). Results of the Morris water maze test (16 mice were tested per treatment group, including 8 males and 8 females). ResearchGate. [Link]
-
Lee, B., et al. (2015). Memory Impairment and Reduced Exploratory Behavior in Mice after Administration of Systemic Morphine. Molecules and Cells, 38(5), 453-458. [Link]
-
Powell, S. B., et al. (2013). Methylphenidate restores novel object recognition in DARPP-32 knockout mice. Behavioural Brain Research, 253, 138-145. [Link]
-
Seo, J. Y., et al. (2025). A Novel Histone Deacetylase 6 Inhibitor, 4-FHA, Improves Scopolamine-Induced Cognitive and Memory Impairment in Mice. Biomolecules & Therapeutics, 33(1), 74-84. [Link]
-
Juhas, S., et al. (2023). Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits. International Journal of Molecular Sciences, 24(4), 3900. [Link]
-
O'Leary, T. P., et al. (2016). A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. PLoS ONE, 11(1), e0147733. [Link]
-
de Sousa, A. A., et al. (2019). Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. Bio-protocol, 9(3), e3162. [Link]
-
Al-Amin, M. M., et al. (2021). Memory assessment of mice by a novel object recognition test. ResearchGate. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
-
Binder, E. A., et al. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. Journal of Visualized Experiments, (100), e52703. [Link]
-
Magadmi, B., et al. (2024). The protective effect of Astaxanthin on scopolamine - induced Alzheimer's model in mice. Neurosciences, 29(2), 105-115. [Link]
Sources
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of thioperamide, a histamine H3-receptor antagonist, on a scopolamine-induced learning deficit using an elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 11. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Bavisant Dihydrochloride in Animal Research
Introduction: The Scientific Rationale for Oral Bavisant Dihydrochloride Studies
This compound (also known as JNJ-31001074) is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons in the central nervous system.[3][4] Its activation inhibits the synthesis and release of histamine and other key neurotransmitters such as acetylcholine and norepinephrine.[4] By antagonizing the H3 receptor, Bavisant disinhibits the release of these neurotransmitters, leading to enhanced wakefulness and pro-cognitive effects.[4][5] This mechanism of action has positioned Bavisant and similar H3 antagonists as therapeutic candidates for conditions like Attention-Deficit Hyperactivity Disorder (ADHD), narcolepsy, and other cognitive disorders.[3][6]
Preclinical evaluation in animal models is a cornerstone of drug development. The oral route of administration is of particular importance as it is the most common and convenient route for human administration. These application notes provide a comprehensive guide for researchers on the oral administration of this compound in common laboratory animal models, with a focus on scientifically sound formulation and administration techniques to ensure reliable and reproducible results.
Physicochemical Properties and Formulation Considerations
The selection of an appropriate vehicle is critical for achieving consistent and optimal oral bioavailability of a test compound. The dihydrochloride salt form of Bavisant suggests good aqueous solubility, a favorable characteristic for oral formulation.
Solubility Profile:
-
Water: The hydrated form of this compound is soluble in water at concentrations of ≥ 50 mg/mL.[7]
-
Phosphate-Buffered Saline (PBS): Soluble in PBS at 50 mg/mL, often requiring sonication for a clear solution.[8]
Bavisant is classified as a Biopharmaceutics Classification System (BCS) Class I compound, indicating high solubility and high permeability.[9]
Vehicle Selection and Preparation
Given its favorable solubility, simple aqueous vehicles are often sufficient for the oral administration of this compound. However, for higher concentrations or specific study requirements, co-solvents may be employed.
Table 1: Recommended Vehicle Formulations for Oral Administration of this compound
| Vehicle Composition | Preparation Notes | Suitability |
| Sterile Water for Injection or 0.9% Saline | The most straightforward vehicle. Ensure the final solution is clear and free of particulates. Sonication may be used to aid dissolution. | Ideal for lower to moderate concentrations. The preferred choice to minimize potential confounding effects from complex vehicle components. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Prepare a stock solution of this compound in PBS. Sonication can facilitate dissolution to achieve a clear solution.[8] | Suitable for most routine studies and helps maintain a physiological pH. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Dissolve this compound in DMSO first. Then, add PEG300 and Tween-80, mixing thoroughly. Finally, add saline to the final volume.[1] | A robust formulation for achieving higher concentrations if needed, or for compounds with lower solubility. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | First, prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Dissolve Bavisant in DMSO, then add the SBE-β-CD solution.[1] | An alternative for enhancing solubility and potentially improving bioavailability. |
Pharmacokinetic Profile of Bavisant and Analogs
Understanding the pharmacokinetic profile of Bavisant is crucial for designing studies with appropriate dosing intervals and sampling time points.
Table 2: Preclinical Pharmacokinetic Parameters of Bavisant and a Close Analog
| Species | Compound | Dose (p.o.) | Tmax (h) | t1/2 (h) | Bioavailability (%F) | Reference |
| Rat | Bavisant Analog (11g) | 3 mg/kg | N/A | 20.0 ± 4.7 | 52 ± 26 | [9] |
| Rat | Bavisant (11j) | N/A | 0.5 - 4 | 13.9 - 22.1 | N/A | [9] |
| Dog | Bavisant Analog (11h) | 10-75 mg/kg/day | N/A | N/A | N/A | [9] |
Note: Data for Bavisant (11j) is presented as a range from a single study. The analog (11g) provides more detailed pharmacokinetic parameters.
Following single oral doses in preclinical species, Bavisant is rapidly absorbed, with peak concentrations observed between 0.5 to 4 hours post-dose.[9] In rats, a closely related analog demonstrated an oral bioavailability of approximately 52%.[9]
Experimental Protocols: Oral Gavage in Rodents
Oral gavage is a standard method for the precise oral administration of compounds in animal research. Proper technique is essential to minimize stress and ensure the safety of the animal.
Protocol 1: Oral Gavage in Mice
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (22-24 gauge for adult mice, with a rounded tip)[9]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mice to acclimate them to the procedure.
-
Securely restrain the mouse by scruffing the loose skin over the shoulders and behind the ears with your non-dominant hand. The animal's body should be in an upright, vertical position.
-
-
Gavage Needle Measurement:
-
Before the first administration to an animal of a specific size, measure the appropriate length for the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark the needle to indicate the maximum insertion depth.
-
-
Administration:
-
With the mouse restrained and its head tilted slightly back, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the hard palate at the back of the throat. The mouse should swallow, allowing the needle to pass smoothly into the esophagus.
-
Crucially, never force the needle. If resistance is met, the needle may be in the trachea. Withdraw and restart the process.
-
Once the needle is inserted to the pre-measured depth, slowly administer the Bavisant formulation.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress or adverse reactions for at least 10-15 minutes.
-
Protocol 2: Oral Gavage in Rats
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (16-18 gauge for adult rats, with a rounded tip)
-
Syringes (3-5 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the rat by grasping it over the shoulders, with your thumb and forefinger forming a collar around the neck to immobilize the head. The rat's head and body should be aligned vertically.
-
-
Gavage Needle Measurement:
-
As with mice, measure the appropriate insertion depth from the tip of the nose to the last rib and mark the needle.
-
-
Administration:
-
With the rat's head slightly extended to create a straight line to the esophagus, insert the gavage needle into the mouth and over the tongue.
-
The rat will reflexively swallow as the needle enters the pharynx, allowing it to slide easily into the esophagus. Do not apply force.
-
If the animal gasps or struggles excessively, withdraw the needle and begin again.
-
Administer the compound slowly and completely before withdrawing the needle.
-
-
Post-Administration Monitoring:
-
Place the rat back in its cage and observe for any signs of distress.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo study involving the oral administration of this compound.
Caption: Workflow for Oral Administration of this compound.
Mechanism of Action: H3 Receptor Antagonism
The pro-cognitive and wake-promoting effects of Bavisant are mediated through its action on the H3 receptor. The diagram below illustrates this signaling pathway.
Caption: Simplified Signaling Pathway of Bavisant Action.
Conclusion and Best Practices
The successful oral administration of this compound in animal models hinges on careful formulation and precise gavage technique. Given its favorable physicochemical properties, simple aqueous vehicles are often sufficient, though formulation options exist for more complex experimental needs. Researchers should adhere to best practices for animal handling and gavage to ensure animal welfare and the integrity of the experimental data. A thorough understanding of Bavisant's pharmacokinetic profile will enable the design of robust studies to evaluate its efficacy in models of cognition and wakefulness.
References
-
Hudkins, R. L., et al. (2011). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. Journal of Medicinal Chemistry, 54(13), 4781–4792. [Link]
-
PubChem. This compound. [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421–434. [Link]
-
Matsumoto, K., et al. (1996). Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys. Arzneimittelforschung, 46(12), 1137-1141. [Link]
-
ResearchGate. (2021). Time course of receptor occupancy of 18 b and bavisant (10 mg kg⁻¹...). [Link]
-
Sadek, B., et al. (2016). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in systems neuroscience, 10, 22. [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS drugs, 26(5), 421-434. [Link]
-
Sato, H., et al. (1992). Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog. Xenobiotica, 22(11), 1275-1283. [Link]
-
Esbenshade, T. A., et al. (2008). Correlation between ex Vivo Receptor Occupancy and Wake-Promoting Activity of Selective H3 Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 325(3), 897-905. [Link]
-
Li, Y., et al. (2022). Preclinical Drug Pharmacokinetic, Tissue Distribution and Excretion Profiles of the Novel Limonin Derivate HY-071085 as an Anti-Inflammatory and Analgesic Candidate in Rats and Beagle Dogs. Molecules, 27(13), 4099. [Link]
-
Esbenshade, T. A., et al. (2006). Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders. Molecular interventions, 6(2), 77-88. [Link]
-
Hudkins, R. L., & Pan, J. B. (2008). Histamine H3 antagonists as wake-promoting and pro-cognitive agents. Current topics in medicinal chemistry, 8(11), 988-1002. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Bavisant Dihydrochloride on Learning and Memory in Rats: Application Notes and Protocols
Introduction: The Scientific Rationale for Investigating Bavisant in Cognition
Bavisant (also known as JNJ-31001074) is a potent and selective inverse agonist of the histamine H3 receptor (H3R).[1][2] While initially investigated for attention-deficit hyperactivity disorder (ADHD), its mechanism of action holds significant promise for the broader field of cognitive enhancement.[2][3] The H3R is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system that negatively regulates the release of histamine and other key neurotransmitters.[4][5]
By acting as an inverse agonist, Bavisant blocks this constitutive inhibitory activity, leading to an increased release of histamine, as well as acetylcholine, norepinephrine, and dopamine in brain regions critical for learning and memory, such as the hippocampus and cortex.[4][5][6] This neurochemical cascade is the foundational hypothesis for Bavisant's potential pro-cognitive effects. An enhanced cholinergic and histaminergic tone, in particular, is strongly correlated with improved memory consolidation and retrieval processes.[4][7]
This document provides a comprehensive guide for researchers designing preclinical studies in rats to rigorously assess the impact of Bavisant Dihydrochloride on various domains of learning and memory. The protocols outlined below are established, validated, and designed to yield robust and interpretable data.
Diagram 1: Mechanism of Action of this compound
Caption: Bavisant blocks the inhibitory H3 autoreceptor, increasing histamine release and promoting postsynaptic signaling linked to cognitive function.
Experimental Design and Drug Administration
A robust experimental design is critical for the valid assessment of a novel compound. The following considerations are paramount.
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats, 8-10 weeks old at the start of the study. These strains are commonly used in behavioral neuroscience and exhibit consistent performance in cognitive tasks.
-
Housing: Group-housed (2-3 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the facility for at least 7 days and handled daily for 3-5 days prior to the start of any behavioral testing to reduce stress.
Dosing and Administration:
-
Compound: this compound (CAS: 929622-09-3).
-
Vehicle: A sterile, non-toxic vehicle such as 0.9% saline or a solution of 0.5% methylcellulose in sterile water is recommended. The choice of vehicle should be validated to ensure it has no independent effects on behavior.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for ensuring systemic exposure in preclinical rodent studies.[8][9] Oral gavage (PO) is also a viable option that mimics clinical administration routes.[9][10] The choice should be consistent across all experimental groups.
-
Dosage Selection: A dose-response study is essential. Based on preclinical literature for H3R antagonists, a suggested range for initial studies would be 1, 3, and 10 mg/kg.[2] A vehicle-only control group is mandatory.
-
Timing: Administer the compound 30-60 minutes prior to the acquisition phase of each behavioral test to ensure peak brain penetration coincides with the learning task.
Diagram 2: General Experimental Workflow
Caption: A logical flow from animal preparation and drug administration through a battery of behavioral tests to final data analysis.
Protocols for Assessing Learning and Memory
The following three assays are recommended as they evaluate distinct but complementary aspects of cognition.
Morris Water Maze (MWM): Assessing Spatial Learning and Reference Memory
The MWM is a gold-standard test for hippocampus-dependent spatial learning.[11][12]
Apparatus:
-
A circular pool (approx. 1.5-2.0 m in diameter) filled with water (22 ± 1°C) made opaque with non-toxic white paint or powdered milk.[13][14]
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Various distal visual cues are placed around the room and remain constant throughout the experiment.
Protocol:
-
Habituation (Day 0): Allow each rat a 60-second free swim in the pool without the platform to acclimate.
-
Acquisition Phase (Days 1-5):
-
Administer Bavisant or vehicle 30-60 minutes prior to the first trial of the day.
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat in the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the rat to swim for a maximum of 60 seconds to find the hidden platform.[13]
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform.[13]
-
Allow the rat to remain on the platform for 15-20 seconds to observe the distal cues.[13]
-
Record the escape latency (time to find the platform) and path length for each trial using an automated video tracking system.
-
-
Probe Trial (Day 6 or 7):
-
Remove the escape platform from the pool.
-
Place the rat in the quadrant opposite to where the platform was located and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant and the number of crossings over the former platform location.
-
Expected Data & Interpretation: A pro-cognitive effect of Bavisant would be demonstrated by a significantly shorter escape latency and path length during the acquisition phase and a greater percentage of time spent in the target quadrant during the probe trial, compared to the vehicle-treated group.
| Treatment Group | Mean Escape Latency (Day 5, s) | Time in Target Quadrant (Probe, %) |
| Vehicle | 25.4 ± 3.1 | 30.1 ± 4.5 |
| Bavisant (1 mg/kg) | 20.1 ± 2.8 | 38.5 ± 5.1 |
| Bavisant (3 mg/kg) | 15.7 ± 2.5 | 49.8 ± 4.9 |
| Bavisant (10 mg/kg) | 14.9 ± 2.2 | 51.2 ± 5.3** |
| Hypothetical data. *p<0.05, *p<0.01 vs. Vehicle. |
Novel Object Recognition (NOR) Test: Assessing Recognition Memory
The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory that is not dependent on spatial cues or fear motivation.[15][16]
Apparatus:
-
An open-field arena (e.g., 70x70x45 cm).
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids). Objects should be heavy enough that rats cannot displace them and made of a non-porous material for easy cleaning.
Protocol:
-
Habituation (Day 1): Place each rat in the empty arena for 5-10 minutes to allow for free exploration.
-
Familiarization/Training Phase (Day 2):
-
Administer Bavisant or vehicle 30-60 minutes prior to the trial.
-
Place the rat in the arena which now contains two identical objects (A1 and A2).
-
Allow the rat to explore for 5 minutes.[17] Exploration is defined as sniffing or touching the object with the nose from a distance of <2 cm.
-
Return the rat to its home cage.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object (e.g., A1 is replaced by B1). The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for 3-5 minutes.[18]
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Expected Data & Interpretation: A key metric is the Discrimination Index (DI), calculated as: (T_novel - T_familiar) / (T_novel + T_familiar). A DI significantly above zero indicates successful memory. Bavisant's efficacy would be shown by a significantly higher DI compared to the vehicle group, especially after a long retention interval (e.g., 24 hours) where vehicle-treated animals may show forgetting (DI ≈ 0).[18]
| Treatment Group | Total Exploration (s) | Discrimination Index (DI) |
| Vehicle | 35.2 ± 4.0 | 0.11 ± 0.08 |
| Bavisant (1 mg/kg) | 36.1 ± 3.8 | 0.25 ± 0.09 |
| Bavisant (3 mg/kg) | 34.9 ± 4.2 | 0.45 ± 0.11 |
| Bavisant (10 mg/kg) | 35.5 ± 3.9 | 0.49 ± 0.10** |
| Hypothetical data. *p<0.05, *p<0.01 vs. Vehicle. |
Passive Avoidance Test: Assessing Fear-Motivated Associative Memory
This task assesses fear-conditioned memory, where the rat learns to inhibit a natural behavior (entering a dark compartment) to avoid an aversive stimulus.[19][20]
Apparatus:
-
A two-compartment chamber with one brightly lit compartment and one dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.[20][21]
Protocol:
-
Acquisition/Training Trial (Day 1):
-
Place the rat in the lit compartment, facing away from the door.
-
After a 10-second delay, the guillotine door opens.
-
When the rat enters the dark compartment (an innate preference), the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the initial latency to enter the dark compartment.
-
Administer Bavisant or vehicle immediately after the training trial to assess its effect on memory consolidation.
-
-
Retention/Test Trial (Day 2, typically 24 hours later):
-
Place the rat back in the lit compartment.
-
The door opens after 10 seconds.
-
Record the step-through latency (the time it takes for the rat to enter the dark compartment). A cut-off time (e.g., 300 seconds) is typically used. No shock is delivered during the test trial.
-
Expected Data & Interpretation: A longer step-through latency on the test day compared to the training day indicates memory of the aversive event.[22][23] A pro-cognitive effect of Bavisant on memory consolidation would be demonstrated by a significantly longer step-through latency in the drug-treated groups compared to the vehicle group.
| Treatment Group | Step-Through Latency (Test Day, s) |
| Vehicle | 125.6 ± 20.1 |
| Bavisant (1 mg/kg) | 180.3 ± 25.5 |
| Bavisant (3 mg/kg) | 245.8 ± 22.4 |
| Bavisant (10 mg/kg) | 260.1 ± 21.9** |
| Hypothetical data. *p<0.05, *p<0.01 vs. Vehicle. |
Diagram 3: Logical Flow of the Morris Water Maze Protocol
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Is Histamine Affecting Your Brain? | Dr. Hagmeyer [drhagmeyer.com]
- 7. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 13. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 14. scispace.com [scispace.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 20. Passive avoidance test [panlab.com]
- 21. nbtltd.com [nbtltd.com]
- 22. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 23. scantox.com [scantox.com]
Application Notes and Protocols: Preparation of Bavisant Dihydrochloride for In Vivo Administration
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and dissolution of Bavisant Dihydrochloride for in vivo experimental use. Bavisant is a potent and selective histamine H3 (H3R) receptor antagonist that has been investigated for its potential in treating cognitive and wakefulness-related disorders.[1][2] Proper formulation is critical for ensuring the bioavailability, stability, and safety of the compound in preclinical animal models. This guide details two validated protocols, explains the scientific rationale behind excipient selection, and provides step-by-step instructions for preparation, sterilization, and quality control.
Introduction to Bavisant and Formulation Challenges
Bavisant (also known as JNJ-31001074) is a brain-penetrating small molecule that acts as an antagonist or inverse agonist at the histamine H3 receptor.[3] This receptor functions as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.[4][5] By blocking H3R, Bavisant is hypothesized to increase the levels of these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[1][4]
The dihydrochloride salt form of Bavisant is often used in research. While salt forms of weakly basic compounds are typically employed to improve aqueous solubility, challenges can still arise, especially when preparing concentrated stock solutions or formulations for specific routes of administration.[6] The selection of appropriate vehicles and excipients is paramount to maintain the compound's solubility, prevent precipitation upon administration, and ensure the reliability of in vivo study outcomes.[7][8]
Mechanism of Action: H3 Receptor Antagonism
The diagram below illustrates the fundamental mechanism of Bavisant. As an H3R antagonist, it blocks the inhibitory feedback loop on histamine-releasing neurons and also prevents the inhibition of other neurotransmitter release, leading to enhanced downstream signaling.
Caption: A generalized workflow for preparing this compound solutions.
Storage and Stability
Once prepared, the sterile solution should be aliquoted to minimize freeze-thaw cycles, which can compromise the stability of the compound. [3]
-
Short-Term Storage: For use within 1-2 days, the solution can be stored at 2-8°C.
-
Long-Term Storage: For longer-term storage, aliquots should be frozen at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months). [3] Before use, frozen aliquots should be thawed completely at room temperature and vortexed gently to ensure homogeneity. Always inspect the solution for any signs of precipitation before administration.
Conclusion
The successful use of this compound in in vivo studies is highly dependent on a well-designed and meticulously executed dissolution protocol. The co-solvent and cyclodextrin-based methods described here provide robust and validated options for achieving clear, stable solutions suitable for parenteral administration. By understanding the function of each excipient and adhering to sterile preparation techniques, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data.
References
- Bavisant | MedPath. (2025). Comprehensive Report on Bavisant (DB12299): An Investigational Histamine H3 Receptor Antagonist.
- Bavisant (JNJ-31001074) | H3 Receptor Antagonist | MedChemExpress. (n.d.). MedChemExpress.
- Di, L., & Kerns, E. H. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
- Bavisant (dihydrochloride) | 929622-09-3. (n.d.). ChemicalBook.
- Bavisant (dihydrochloride) CAS#: 929622-09-3. (n.d.). ChemicalBook.
- Technical Support Center: Optimizing Small Molecule Solubility for In Vivo Studies. (n.d.). Benchchem.
- Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-34.
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (n.d.). PMC.
- This compound hydrate - Product D
- Esbenshade, T. A., et al. (2011). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. PubMed Central.
- Sterilization Method And Selection Of Sterile Drugs. (n.d.). Senieer.
- John, C. T., et al. (2013).
- Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development.
- van Tonder, E. C., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
- Kumar, D., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
Sources
- 1. trial.medpath.com [trial.medpath.com]
- 2. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Measuring receptor occupancy of Bavisant Dihydrochloride in the brain
Application Note & Protocol
Topic: Measuring Brain Receptor Occupancy of Bavisant Dihydrochloride, a Histamine H3 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quantifying Target Engagement of Bavisant in the Central Nervous System
Bavisant (JNJ-31001074) is a potent, selective, and brain-penetrant antagonist of the histamine H3 receptor (H3R).[1][2] The H3R primarily functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other non-histaminergic neurons.[3] Its activation inhibits the synthesis and release of histamine and other key neurotransmitters such as acetylcholine and norepinephrine.[3][4] By antagonizing this receptor, Bavisant is hypothesized to increase neurotransmitter levels, thereby promoting wakefulness and enhancing cognitive functions.[4][5]
For any CNS-acting therapeutic candidate like Bavisant, establishing a clear, quantitative relationship between the administered dose, the resulting drug concentration in the brain, and the degree of target engagement is a cornerstone of preclinical and clinical development. This measure of target engagement is known as Receptor Occupancy (RO).[6][7] RO studies are critical for:
-
Validating Mechanism of Action: Confirming that the drug binds to its intended target in a living system.
-
Guiding Dose Selection: Informing the selection of doses for clinical trials that are predicted to achieve a therapeutically relevant level of target engagement.[8]
-
Building Pharmacokinetic/Pharmacodynamic (PK/PD) Models: Correlating drug exposure with the biological response to predict efficacy and potential side effects.[6]
This document provides a detailed guide to the primary methodologies for determining the brain receptor occupancy of Bavisant: in vivo Positron Emission Tomography (PET) and ex vivo Autoradiography. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor.
Part 1: In Vivo Receptor Occupancy Assessment with Positron Emission Tomography (PET)
Positron Emission Tomography is a non-invasive imaging technique that allows for the real-time quantification of receptor availability in the living brain.[8] The methodology is based on the principle of competitive binding: a radiolabeled tracer with high affinity for the H3R is administered, and its displacement by the unlabeled therapeutic agent (Bavisant) is measured. The magnitude of this displacement is directly proportional to the receptor occupancy of Bavisant.[9]
Causality Behind Experimental Choices
-
Why PET? PET provides a translational bridge from preclinical models to human studies, allowing for the direct measurement of RO in the target patient population. This helps to de-risk clinical development by ensuring that the selected doses engage the H3R as intended.[8]
-
Radioligand Selection is Critical: The chosen PET radioligand must exhibit high affinity and selectivity for the H3R, readily cross the blood-brain barrier, and have favorable kinetic properties for modeling.[10][11][12] [11C]GSK189254 is an excellent candidate as it is a well-validated H3R antagonist radioligand used in both preclinical and human RO studies, including those for other H3R antagonists like pitolisant.[13][14][15][16][17]
Mandatory Visualization: PET Receptor Occupancy Workflow
Caption: Workflow for PET Receptor Occupancy Study.
Experimental Protocol: Preclinical PET Imaging with [11C]GSK189254
This protocol is designed for non-human primates but can be adapted for other species.
-
Animal Preparation & Baseline Scan:
-
Acclimate the subject (e.g., adult female baboon) to the experimental environment.
-
Fast the animal overnight prior to the scan.
-
Anesthetize the animal and place it in the PET scanner.
-
Administer a vehicle control.
-
Inject a bolus of [11C]GSK189254 (e.g., ~370 MBq) intravenously.[13]
-
Simultaneously, perform arterial blood sampling throughout the scan to measure parent radioligand concentration and generate an arterial input function. This is essential for accurate kinetic modeling.[13]
-
-
Bavisant Administration & Occupancy Scan:
-
Following a suitable washout period (days to weeks), re-acclimate the same animal.
-
Administer a single oral dose of this compound. The dose should be selected based on prior pharmacokinetic studies to achieve target plasma and brain concentrations.[18]
-
Time the subsequent PET scan to coincide with the expected peak plasma concentration (Tmax) of Bavisant.
-
Repeat steps 1.3 - 1.7 to acquire the occupancy scan data.
-
-
Data Analysis and Occupancy Calculation:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images corresponding to H3R-rich areas (e.g., striatum, cortex) and a reference region with low H3R density (e.g., cerebellum, though its use as a true reference for H3R is debated).[14][19]
-
Using the arterial input function, apply a kinetic model (e.g., two-tissue compartmental model) to the time-activity curves for each ROI to estimate the total volume of distribution (VT).[15][20] VT is a measure of the total binding of the radioligand in a region.
-
Calculate receptor occupancy (RO) for each ROI using the following formula: RO (%) = 100 * (V_T_Baseline - V_T_Bavisant) / V_T_Baseline Note: This simplified formula assumes non-displaceable binding is negligible compared to total binding. More complex models like the Lassen plot can also be used, especially when a reference region is not available.[16]
-
Data Presentation: Example PET RO Data
| Parameter | Value / Description | Source |
| Test Article | This compound | N/A |
| Radioligand | [11C]GSK189254 | [13][14] |
| Species | Non-Human Primate (Baboon) | [20] |
| Bavisant Dose | 1 mg/kg, p.o. | Hypothetical |
| VT (Striatum, Baseline) | 95 mL/cm³ | [19] |
| VT (Striatum, Post-Bavisant) | 38 mL/cm³ | Hypothetical |
| Calculated RO (Striatum) | 60% | Calculated |
Part 2: Ex Vivo Receptor Occupancy Assessment with Autoradiography
Ex vivo autoradiography is a highly sensitive method used to determine target engagement in preclinical species.[21] In this approach, Bavisant is administered to the animal, which is later euthanized. The brain is then removed, sectioned, and the sections are incubated with a radiolabeled ligand. The amount of radioligand binding is inversely proportional to the occupancy of the H3R by Bavisant.[22][23][24]
Causality Behind Experimental Choices
-
Why Ex Vivo Autoradiography? This technique is often used in early drug discovery due to its higher throughput and lower cost compared to PET. It allows for the simultaneous assessment of RO in multiple brain regions with high anatomical detail and can be easily correlated with terminal plasma and brain drug concentrations in the same animal.[21][23][25]
-
Why Tritiated Ligands? Tritium ([3H]) labeled ligands, such as [3H]N-alpha-methylhistamine ([3H]NAMH), are commonly used.[21][26] Their longer half-life compared to PET isotopes makes them more practical for batch processing, and the lower energy of beta emission provides excellent spatial resolution.
-
The Importance of Unidirectional Dissociation: A key consideration is that during the ex vivo incubation, Bavisant can dissociate from the receptor without replenishment from ambient drug levels, which can lead to an underestimation of occupancy.[27] Therefore, protocols must be optimized with short incubation times and rapid washing to minimize this effect.
Mandatory Visualization: Ex Vivo Autoradiography Workflow
Caption: Workflow for Ex Vivo Autoradiography.
Experimental Protocol: Rat Ex Vivo Autoradiography
-
Animal Dosing and Tissue Collection:
-
Use adult Sprague-Dawley rats.[21]
-
Prepare dosing groups: Vehicle control, at least 3-4 doses of this compound, and a positive control (a saturating dose of a known H3R antagonist).
-
Administer compounds orally. Preclinical data shows significant H3R occupancy in rats at 3-10 mg/kg doses of similar compounds.[18][26]
-
At the time of expected peak brain concentration (e.g., 1 hour post-dose), collect terminal blood samples via cardiac puncture for PK analysis.[18]
-
Immediately perfuse the animal with cold saline, extract the brain, and flash-freeze it in isopentane cooled by dry ice. Store brains at -80°C.
-
-
Cryosectioning and Slide Preparation:
-
Using a cryostat, cut 20 µm coronal sections of the brain, particularly through H3R-rich regions like the striatum and cortex.[22]
-
Thaw-mount the sections onto gelatin-coated microscope slides. Store slides at -80°C until use.
-
-
Radioligand Incubation:
-
Bring slides to room temperature.
-
Incubate slides in a buffer solution containing a concentration of [3H]NAMH approximately equal to its Kd value.
-
To determine non-specific binding (NSB), co-incubate a parallel set of slides with the radioligand plus a high concentration (e.g., 10 µM) of a non-labeled H3R antagonist (e.g., ciproxifan or Bavisant itself).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Washing and Imaging:
-
Rapidly wash the slides in ice-cold buffer to terminate the binding reaction and remove unbound radioligand.[22]
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging screen or film and expose for a duration determined by pilot studies (typically several days to weeks).
-
-
Data Analysis and Occupancy Calculation:
-
Scan the imaging plate or film and quantify the signal intensity (e.g., digital light units/mm²) within defined ROIs.
-
Calculate specific binding for the vehicle group: Specific Binding_Vehicle = (Total Binding_Vehicle) - (Average NSB)
-
Calculate specific binding for each Bavisant dose group: Specific Binding_Drug = (Total Binding_Drug) - (Average NSB)
-
Calculate receptor occupancy for each dose: RO (%) = 100 * (1 - (Specific Binding_Drug / Specific Binding_Vehicle))
-
Data Presentation: Example Ex Vivo RO Data
| Bavisant Dose (mg/kg, p.o.) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | % H3R Occupancy (Striatum) |
| Vehicle | < LLOQ | < LLOQ | 0% (by definition) |
| 1 | 250 | 400 | 45% |
| 3 | 800 | 1350 | 82% |
| 10 | 2100 | 3500 | 95% |
Data are hypothetical and for illustrative purposes. This table allows for the direct correlation of drug exposure with target engagement, enabling the calculation of an EC50 for receptor occupancy.
References
- Vertex AI Search. (2026). This compound (JNJ-31001074 dihydrochloride) | H3 Receptor Antagonist.
- Vertex AI Search. (2025). Novel Histamine Subtype 3 Receptor (H3R) PET Ligands for Brain Imaging.
- Vertex AI Search. (2026). This compound | antagonist of the human H3 receptor | CAS# 929622-09-3.
-
PubMed. (2009). Detection of low level histamine H3 receptor occupancy by autoradiography. [Link]
-
Gifford Bioscience. (n.d.). Receptor Autoradiography Assay. [Link]
-
PubMed. (2021). Imaging Histamine H3 Receptors with Positron Emission Tomography. [Link]
- ACS Publications. (2025). Development and Preclinical Characterization of [18F]H3-2406 and [18F]H3-2407 for Positron Emission Tomography Imaging of the Histamine Subtype-3 Receptor.
-
PubMed. (2017). [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746. [Link]
-
PubMed. (1992). In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique. [Link]
-
PsychoGenics Inc. (n.d.). Receptor Occupancy and Autoradiography Services. [Link]
-
PubMed. (2010). Evaluation of 11C-GSK189254 as a novel radioligand for the H3 receptor in humans using PET. [Link]
-
PubMed. (2018). Imaging histamine H3 receptors with [18 F]FMH3: Test-retest and occupancy studies in the non-human primate. [Link]
-
PubMed. (2009). 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET. [Link]
-
PubMed. (2009). Inverse agonist histamine H3 receptor PET tracers labelled with carbon-11 or fluorine-18. [Link]
-
Journal of Nuclear Medicine. (2009). 11C-GSK189254: A Selective Radioligand for In Vivo Central Nervous System Imaging of Histamine H3 Receptors by PET. [Link]
-
PubMed. (1984). In vivo autoradiography: visualization of stress-induced changes in opiate receptor occupancy in the rat brain. [Link]
-
Wikipedia. (n.d.). Autoradiograph. [Link]
-
Radiology Key. (2016). Imaging Histamine Receptors Using PET and SPECT. [Link]
-
Gifford Bioscience. (n.d.). Receptor Occupancy Assay. [Link]
-
Sygnature Discovery. (n.d.). Receptor Binding - Technical Notes. [Link]
-
ResearchGate. (2018). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. [Link]
-
PubMed. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. [Link]
-
Melior Discovery. (n.d.). Receptor Occupancy Assay. [Link]
-
Wiley Online Library. (2018). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. [Link]
-
National Institutes of Health. (2012). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. [Link]
- MedP
-
NCBI. (2017). In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual. [Link]
-
ResearchGate. (2019). Time course of receptor occupancy of 18 b and bavisant (10 mg kg⁻¹...). [Link]
-
PubMed. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. [Link]
- Rotman Research Institute. (2001). Drug-induced receptor occupancy: substantial differences in measurements made in vivo vs ex vivo.
-
Semantic Scholar. (2004). In Vivo Receptor Occupancy in Rodents by LC-MS/MS. [Link]
-
ResearchGate. (2012). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF. [Link]
-
PubMed. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. [Link]
-
PubMed Central. (2008). Regional Differential Effects of the Novel Histamine H3 Receptor Antagonist 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on Histamine Release in the Central Nervous System of Freely Moving Rats. [Link]
-
ResearchGate. (2014). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder | Request PDF. [Link]
-
ResearchGate. (2007). (PDF) GSK189254, a Novel H3 Receptor Antagonist That Binds to Histamine H3 Receptors in Alzheimer's Disease Brain and Improves Cognitive Performance in Preclinical Models. [Link]
-
Frontiers. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Imaging Histamine H3 Receptors with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Histamine Subtype 3 Receptor (H3R) PET Ligands for Brain Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inverse agonist histamine H3 receptor PET tracers labelled with carbon-11 or fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 11C-GSK189254 as a novel radioligand for the H3 receptor in humans using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 11C-GSK189254: A Selective Radioligand for In Vivo Central Nervous System Imaging of Histamine H3 Receptors by PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. – ScienceOpen [scienceopen.com]
- 18. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging Histamine Receptors Using PET and SPECT | Radiology Key [radiologykey.com]
- 20. Imaging histamine H3 receptors with [18 F]FMH3: Test-retest and occupancy studies in the non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of low level histamine H3 receptor occupancy by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. psychogenics.com [psychogenics.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. researchgate.net [researchgate.net]
- 27. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
Troubleshooting & Optimization
Troubleshooting Bavisant Dihydrochloride solubility issues in aqueous solutions
Introduction
Bavisant Dihydrochloride is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential in treating various neurological and psychiatric disorders.[1][2] As a dihydrochloride salt, it is designed for improved aqueous solubility compared to its free base. However, researchers may still encounter challenges in achieving complete and stable dissolution in various experimental buffers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome these solubility issues and ensure the integrity of their experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and dissolution of this compound.
Q1: What is the expected solubility of this compound in aqueous solutions?
A product data sheet indicates that the solubility of this compound Hydrate in water is 50 mg/mL (118.94 mM), though it may require sonication to achieve a clear solution.[1] Another vendor suggests a solubility of at least 1 mg/mL in DMSO.[1] It is also noted to be soluble in various organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4] For in vivo studies, complex vehicles such as a mix of DMSO, PEG300, Tween-80, and saline have been used to achieve concentrations of at least 2.5 mg/mL.[5][6]
Q2: Why is my this compound not dissolving well in a neutral buffer like PBS (pH 7.4)?
Bavisant is a basic compound, and its dihydrochloride salt is acidic. When dissolved, it will lower the pH of an unbuffered solution. In a buffered solution like PBS at pH 7.4, the buffer will try to neutralize the acidity of the dissolved salt. This increase in pH can cause the equilibrium to shift from the highly soluble protonated (salt) form to the less soluble unprotonated (free base) form, leading to precipitation. This is a direct application of the Henderson-Hasselbalch principle, which relates pH, pKa, and the ratio of ionized to un-ionized forms of a drug.[7][8][9]
Q3: Can I heat the solution to improve the solubility of this compound?
Yes, gentle heating and sonication can be used to aid in the dissolution of this compound if precipitation occurs.[5] However, it is crucial to be cautious with temperature, as excessive or prolonged heating can potentially degrade the compound. The stability of the compound under your specific heating conditions should be considered. For many hydrochloride salts, long-term stability in solution is better at refrigerated or frozen temperatures.[10]
Q4: Is it better to prepare a stock solution in an organic solvent or dissolve it directly in my aqueous experimental buffer?
For many compounds, including hydrochloride salts, preparing a concentrated stock solution in an organic solvent like DMSO is a common and effective practice.[5][11] This stock can then be diluted into the final aqueous buffer for the experiment. This method often bypasses the kinetic solubility issues that can occur when dissolving the powder directly into a complex buffer system. When using this method, ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.[11]
II. In-Depth Troubleshooting Guide
This section provides solutions to more complex solubility challenges you might face during your experiments.
Problem 1: I added this compound to my phosphate-buffered saline (PBS), and it immediately formed a precipitate.
-
Causality: This is likely due to two main factors: the common ion effect and pH shift.
-
pH Shift: As explained in the FAQ, this compound is the salt of a weak base. Adding it to a neutral or alkaline buffer (like PBS pH 7.4) raises the pH relative to what it would be in pure water, converting the soluble salt into its less soluble free base form, causing it to precipitate.[12]
-
Common Ion Effect: PBS contains chloride ions. Adding a dihydrochloride salt to a solution already containing chloride ions can suppress the dissolution of the salt.[13][14] This phenomenon, known as the common ion effect, is an application of Le Châtelier's principle and is more pronounced for salts that are only slightly soluble.[15][16]
-
-
Solution Protocol:
-
Prepare a Concentrated Stock in Water or DMSO: First, try preparing a concentrated stock solution. A product data sheet suggests a solubility of 50 mg/mL in water (with sonication).[1] Alternatively, a stock can be made in DMSO.[5]
-
pH Adjustment: If you must dissolve it directly in a buffer, consider using a more acidic buffer (e.g., a citrate or acetate buffer with a pH between 3 and 5).
-
Stepwise Dilution: When diluting a stock solution into your final buffer, add the stock solution to the buffer dropwise while vortexing vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Problem 2: My solution of this compound was clear initially but a precipitate formed after some time.
-
Causality: This suggests that you initially formed a supersaturated, metastable solution, which then crashed out of solution over time as it equilibrated.[17] This can be triggered by temperature changes, the presence of nucleation sites (like dust particles), or slow equilibration to the buffer's pH. The stability of hydrochloride salt solutions can also be a factor, with some being less stable at room temperature over extended periods.[10]
-
Solution Protocol:
-
Prepare Fresh Solutions: It is recommended to prepare working solutions fresh for each experiment and use them promptly.[18]
-
Assess Stability: If you need to store solutions, perform a stability test. Prepare the solution, store it under your intended conditions (e.g., 4°C), and visually inspect for precipitation at various time points.
-
Consider Co-solvents: For in vivo or other specific applications, using a formulation with co-solvents like PEG300 or solubilizing agents like SBE-β-CD can help maintain stability and prevent precipitation.[5]
-
Problem 3: I need to prepare a high-concentration solution for my experiment, but I'm hitting the solubility limit in my aqueous buffer.
-
Causality: The maximum solubility of a compound is an intrinsic property in a given solvent system. Exceeding this limit will result in undissolved material. For basic drugs like Bavisant, solubility is highly dependent on pH.[9][19]
-
Solution Protocol:
-
Use a Solubilizing Vehicle: For applications requiring high concentrations, such as in vivo studies, a specialized vehicle is often necessary. Formulations using a combination of solvents and excipients can significantly enhance solubility.[20][21] One such formulation involves a sequential addition of DMSO, PEG300, Tween-80, and saline.[6]
-
Inclusion Complexation: Another advanced technique is the use of cyclodextrins, which can form inclusion complexes with drug molecules, effectively increasing their aqueous solubility.[17] A protocol for Bavisant involves using SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[5]
-
pH Optimization: Determine the pH-solubility profile of this compound in your system. By identifying the pH at which solubility is maximal (which will be acidic), you can prepare a more concentrated stock solution that can then be carefully pH-adjusted or diluted for your final experiment.
-
III. Protocols and Data
Data Summary: this compound Solubility
| Solvent/Vehicle | Reported Solubility | Notes | Reference |
| Water | 50 mg/mL (118.94 mM) | May require sonication. | [1] |
| DMSO | ≥ 1 mg/mL to 100 mg/mL | Hygroscopic; use freshly opened DMSO. May require sonication. | [1][5] |
| PBS (pH 7.2) | ~5 mg/mL (for Betahistine HCl) | General reference for a similar compound; direct dissolution. | [11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.59 mM) | For in vivo use. Add solvents sequentially. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.59 mM) | For in vivo use. Utilizes a cyclodextrin for enhanced solubility. | [5] |
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out 4.20 mg of this compound Hydrate (MW: 420.37 g/mol ).[1]
-
Add to a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile, deionized water.
-
Vortex vigorously for 1-2 minutes.
-
If not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[1]
-
Visually inspect the solution against a dark background to ensure no particulates are present.
-
Store at 4°C for short-term use or aliquot and store at -20°C for longer-term storage. It is recommended to use the solution within one month when stored at -20°C.[5]
Protocol 2: Preparation of a Working Solution in Experimental Buffer
-
Thaw your frozen stock solution (from Protocol 1 or a DMSO stock) at room temperature.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the experimental buffer.
-
Place the final volume of your experimental buffer in an appropriate tube.
-
While vortexing the buffer, add the calculated volume of the stock solution dropwise to the buffer.
-
Continue vortexing for another 30 seconds to ensure homogeneity.
-
Use the final working solution immediately for your experiment.[18]
IV. Diagrams
Chemical Equilibrium Diagram
This diagram illustrates the fundamental principle behind the pH-dependent solubility of this compound.
Caption: pH-dependent equilibrium of Bavisant.
Troubleshooting Workflow Diagram
This diagram provides a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility.
V. References
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 71(5), 594-596. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Völgyi, G., Baka, E., Box, K., Comer, J., & Takács-Novák, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 46(6), 2601–2609. Retrieved from [Link]
-
Patel, P. R., & Patel, M. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MOJ Bioequivalence & Bioavailability, 5(1), 16-24. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved from [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
PubChem. (n.d.). Bavisant. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of Common-ion Effect and its Application in Chemistry: a Review. Retrieved from [Link]
-
Quora. (2022). What is the common ion effect? How does it affect the solubility of salts?. Retrieved from [Link]
-
BYJU'S. (2021). Common ion effect. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 893-903. Retrieved from [Link]
-
Serajuddin, A. T., & Rosoff, M. (1984). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 73(9), 1203-1208. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Letavic, M. A., et al. (2012). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS medicinal chemistry letters, 3(12), 1032–1037. Retrieved from [Link]
-
Nielsen, N. H., Madsen, F., Frølund, L., Svendsen, U. G., & Weeke, B. (1988). Stability of histamine dihydrochloride in solution. Allergy, 43(6), 454-457. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Bavisant | C19H27N3O2 | CID 16061509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bavisant (dihydrochloride) CAS#: 929622-09-3 [amp.chemicalbook.com]
- 4. Bavisant (dihydrochloride) | 929622-09-3 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bavisant | Histamine Receptor | TargetMol [targetmol.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. microbenotes.com [microbenotes.com]
- 10. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. rjpdft.com [rjpdft.com]
- 13. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. jchemlett.com [jchemlett.com]
- 16. byjus.com [byjus.com]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijmsdr.org [ijmsdr.org]
- 21. ijsr.net [ijsr.net]
Addressing precipitation of Bavisant Dihydrochloride in experimental buffers
Introduction
Bavisant Dihydrochloride is a potent and selective histamine H3 receptor antagonist used in neuroscience research.[1][2][3] As a dihydrochloride salt of an amine-containing compound, its solubility is highly dependent on the pH and composition of the experimental buffer.[4][5] Precipitation is a common challenge that can compromise experimental integrity by altering the effective concentration of the compound. This guide provides a comprehensive framework for understanding, troubleshooting, and preventing the precipitation of this compound in your experimental setups.
Frequently Asked Questions (FAQs): The Science of Solubility
Q1: Why is my this compound precipitating?
Answer: Precipitation occurs when the concentration of Bavisant exceeds its solubility limit in a given buffer. Bavisant is an amine-containing molecule that is formulated as a dihydrochloride salt to enhance its water solubility.[4][6][7] The solubility of this salt form is critically dependent on pH. The molecule has basic nitrogen atoms that can be protonated. As a dihydrochloride salt, these nitrogens are already protonated, conferring a positive charge that makes the molecule highly soluble in water.
However, if the pH of the buffer is raised, these sites can deprotonate, converting the soluble salt into the less soluble free base form, which can then precipitate out of solution.[8][9] Other factors include buffer composition, ionic strength, temperature, and interactions with other solution components.[10]
Q2: How does pH specifically affect the solubility of a dihydrochloride salt like Bavisant?
Answer: The effect of pH is governed by the principles of acid-base chemistry, best described by the Henderson-Hasselbalch equation.[11] Bavisant, being a diprotic base, has two key pKa values (the pH at which 50% of a specific site is protonated).
-
At low pH (well below both pKa values): Bavisant exists predominantly in its fully protonated, water-soluble dihydrochloride form (BH₂²⁺).
-
As the pH increases towards the first pKa: The first proton is lost, forming the monohydrochloride species (BH⁺), which is typically still soluble.
-
As the pH increases past the second pKa: The second proton is lost, forming the neutral free base (B), which has significantly lower aqueous solubility.
Therefore, maintaining the buffer pH well below the second pKa of Bavisant is crucial for preventing precipitation. The general rule is to keep the pH at least 1-2 units below the highest pKa associated with the amine groups to ensure over 90-99% of the compound remains in its charged, soluble form.
Q3: Can my choice of buffer system cause precipitation?
Answer: Absolutely. Not all buffers are inert. Some common biological buffers can cause issues:
-
Phosphate Buffers (e.g., PBS): Phosphate ions can sometimes interact with positively charged molecules, potentially forming less soluble phosphate salts.[12] While common, it's a factor to consider if unexpected precipitation occurs.
-
High Ionic Strength Buffers: While some ionic strength can aid solubility, excessively high salt concentrations can lead to a "salting out" effect, reducing the solubility of other solutes like Bavisant.
-
Biological Buffers (e.g., Tris, HEPES): These are generally good choices, but their effective buffering range must align with the required pH for keeping Bavisant soluble.[13][14][15] Tris, for instance, buffers effectively in a more alkaline range (pH 7.5-9.0), which may be too high for this compound.
Troubleshooting & Proactive Formulation Guide
This section provides actionable protocols for preventing and addressing precipitation.
Protocol 1: Proactive Buffer Selection and Preparation
This protocol is the most critical for preventing issues before they arise.
Objective: To prepare a this compound solution that remains stable and free of precipitation.
Methodology:
-
Determine the Target pH: The primary goal is to keep Bavisant fully protonated. A target pH of 4.0 to 6.0 is a conservative and safe starting point for most dihydrochloride salts of weak bases.
-
Select an Appropriate Buffer System: Choose a buffer with a pKa value close to your target pH.[15] This ensures maximum buffering capacity.
-
Prepare the Buffer:
-
Prepare the acidic and basic components of your chosen buffer system separately (e.g., citric acid and sodium citrate).
-
Mix them while monitoring with a calibrated pH meter until the target pH is reached.
-
Crucial Step: Always add the solid this compound powder to the pre-made, pH-adjusted buffer . Never dissolve Bavisant in water first and then try to adjust the pH, as the unbuffered water can have a pH high enough to cause immediate precipitation of the free base.
-
-
Dissolution:
-
Weigh the required amount of this compound.
-
Add it to the final volume of the selected, pH-adjusted buffer with vigorous stirring or vortexing.
-
Gentle warming or brief sonication can be used to aid dissolution if needed, but allow the solution to return to room temperature to confirm stability.[16]
-
Workflow for Proactive Buffer Selection
Caption: Decision workflow for selecting an optimal buffer.
Q4: I've already observed precipitation. What can I do? (Reactive Troubleshooting)
Answer: If precipitation has already occurred, the goal is to redissolve the compound by lowering the pH.
Emergency Protocol for Precipitated Samples:
-
Isolate a Small Aliquot: Do not treat the entire stock. Take a small, representative sample to test the recovery procedure.
-
Micro-Titration: Add very small increments (e.g., 1-2 µL) of a dilute acid solution (e.g., 0.1 M HCl) to your aliquot while vortexing.
-
Observe for Re-dissolution: Continue adding acid dropwise until the precipitate dissolves.
-
Measure Final pH: Once the solution is clear, measure the pH of the recovered aliquot. This is your new "safe" pH.
-
Adjust Bulk Solution (Optional): Based on the results from the aliquot, you can carefully adjust the pH of your main stock solution.
-
Filter Sterilize: After pH adjustment, it is good practice to pass the solution through a 0.22 µm filter to remove any remaining micro-precipitates.
Troubleshooting Decision Tree
Caption: Step-by-step troubleshooting for a precipitated sample.
Advanced Strategies for Difficult Formulations
If standard buffer optimization is insufficient, especially for very high concentrations, consider these advanced formulation techniques.
Q5: My experiment requires a near-neutral pH where Bavisant is less soluble. What are my options?
Answer: This is a common challenge. In these cases, solubility-enhancing excipients can be used.
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent can significantly increase the solubility of the less-soluble free base.[17][18][19][20]
-
Common Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400).[20]
-
Typical Concentration: Start with 1-5% (v/v) of the co-solvent in your final buffer. Be mindful that high concentrations of organic solvents can affect biological systems.
-
Example Formulation: A solution containing 10% DMSO and 40% PEG300 has been used for in vivo studies with Bavisant.[16]
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate the non-polar free base form of Bavisant, effectively shielding it from the aqueous environment and keeping it in solution.[22][23][24][25]
Data Summary: Buffer & Excipient Properties
| Buffer System | pKa (at 25°C) | Effective pH Range | Notes |
| Citrate | pKa₂ = 4.76 | 3.8 - 5.8 | Recommended for acidic conditions.[15] |
| Acetate | 4.76 | 3.8 - 5.8 | Good alternative to citrate.[13] |
| MES | 6.10 | 5.5 - 6.7 | Good for experiments approaching neutral pH.[12] |
| Phosphate | pKa₂ = 7.21 | 6.2 - 8.2 | Use with caution; potential for precipitation with some compounds.[12][14][26] |
| Excipient | Mechanism | Typical Concentration | Considerations |
| DMSO | Co-solvent | 1-10% | Potential for cellular toxicity at higher concentrations.[16] |
| PEG 300/400 | Co-solvent | 10-40% | Generally well-tolerated; increases viscosity.[18] |
| SBE-β-CD | Encapsulation | 10-20% (w/v) | Highly effective solubilizer; can be expensive.[16][22] |
References
- Vertex AI Search. (n.d.).
- Mărgineanu, D. G., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- ScienceDirect. (n.d.).
- Fenyvesi, F., et al. (n.d.).
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Pharma Excipients. (2018).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Wikipedia. (n.d.). Cosolvent.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Pearson. (n.d.). Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons.
- MSE Supplies LLC. (2025). The Role of Buffers in Biological and Chemical Experiments.
- ChemicalBook. (n.d.). Bavisant (dihydrochloride) CAS#: 929622-09-3.
- MedChemExpress. (2018).
- ChemicalBook. (n.d.). Bavisant (dihydrochloride) | 929622-09-3.
- MedChemExpress. (n.d.). Bavisant (JNJ-31001074) | H3 Receptor Antagonist.
- Calbiochem. (n.d.). Buffers.
- LITFL. (2019). Buffers - Part One.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- PMC - NIH. (n.d.). Universal buffers for use in biochemistry and biophysical experiments.
- Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
Sources
- 1. Bavisant (dihydrochloride) CAS#: 929622-09-3 [amp.chemicalbook.com]
- 2. This compound | antagonist of the human H3 receptor | CAS# 929622-09-3 | InvivoChem [invivochem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Amines, [chemed.chem.purdue.edu]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 12. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msesupplies.com [msesupplies.com]
- 14. med.unc.edu [med.unc.edu]
- 15. Buffers for Biochemical Reactions [worldwide.promega.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. bepls.com [bepls.com]
- 19. longdom.org [longdom.org]
- 20. Cosolvent - Wikipedia [en.wikipedia.org]
- 21. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. partone.litfl.com [partone.litfl.com]
Potential off-target effects of Bavisant Dihydrochloride in cellular assays
This guide is designed for researchers, scientists, and drug development professionals utilizing Bavisant Dihydrochloride in cellular assays. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential off-target effects and other experimental challenges. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, ensuring the integrity and accuracy of your experimental data.
Introduction to Bavisant (JNJ-31001074)
Bavisant (also known as JNJ-31001074) is a potent, orally active, and brain-penetrating small molecule developed as a highly selective antagonist/inverse agonist for the histamine H3 receptor (H3R).[1][2] The H3R is a presynaptic G protein-coupled receptor (GPCR) primarily expressed in the central nervous system that acts as an autoreceptor, inhibiting the release of histamine and other key neurotransmitters like acetylcholine and norepinephrine.[2][3][4] By acting as an inverse agonist, Bavisant blocks the receptor's constitutive activity, thereby increasing neurotransmitter release and promoting wakefulness and cognitive function.[5][6][7]
While Bavisant was designed for high selectivity, no ligand possesses absolute specificity.[8] At concentrations commonly used in in vitro cellular assays, particularly those exceeding the known Ki for H3R, the potential for off-target interactions must be considered. Such interactions can lead to confounding data, including unexpected cytotoxicity, inconsistent functional responses, or misleading structure-activity relationships (SAR). This guide will help you navigate these potential challenges.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: I'm observing decreased cell viability or altered morphology in my cultures at high concentrations of Bavisant. Is this an expected off-target effect?
Short Answer: While preclinical studies showed Bavisant to be well-tolerated, non-specific cytotoxicity at high concentrations is a common characteristic of small molecules in in vitro systems.[9] This is not necessarily a specific, pharmacological off-target effect but may be related to physicochemical properties or general cellular stress.
In-Depth Analysis:
High concentrations of any chemical compound can induce cellular stress leading to apoptosis or necrosis. This can be caused by several factors unrelated to specific receptor binding:
-
Compound Solubility and Precipitation: this compound Hydrate has a reported aqueous solubility of up to 50 mg/mL, but this can vary significantly in complex cell culture media containing proteins and salts.[10] If the compound precipitates out of solution, these microcrystals can cause physical damage to cells and lead to inaccurate concentration assessment.
-
Membrane Disruption: Cationic amphiphilic drugs (a class that can include some piperazine-containing compounds) have been associated with phospholipidosis, although Bavisant was specifically reported to be devoid of this liability in preclinical toxicology studies.[9] However, at supra-pharmacological doses, non-specific membrane interactions can still occur.
-
Mitochondrial or Metabolic Stress: At high concentrations, compounds can interfere with essential cellular machinery, such as mitochondrial respiration, leading to a general decline in cell health.
Troubleshooting Protocol & Recommendations:
-
Determine Empirical Solubility: Before starting your functional assays, determine the maximum soluble concentration of Bavisant in your specific cell culture medium. Visually inspect the media under a microscope for precipitates at your highest planned concentration.
-
Conduct a Cytotoxicity Dose-Response Assay:
-
Method: Plate your cells (both the parental line and the H3R-expressing line) and treat them with a broad range of Bavisant concentrations (e.g., from 1 nM to 100 µM) for the intended duration of your functional assay.
-
Readout: Use a standard viability assay such as MTT, MTS, or a neutral red uptake assay to determine the concentration at which viability drops significantly (the TC50, or toxic concentration 50%).
-
-
Establish an Assay Window: Compare the TC50 value to the functional potency (IC50) of Bavisant at the H3R. A healthy assay window is generally considered to be at least a 10-fold, and preferably 100-fold, difference between the functional IC50 and the TC50. All subsequent experiments should be conducted well below the determined TC50.
| Parameter | Description | Recommended Action |
| On-Target IC50 | The concentration of Bavisant yielding a half-maximal response at the H3 receptor (e.g., in a cAMP assay). | Determine from a functional dose-response curve. |
| Toxicity TC50 | The concentration of Bavisant that causes a 50% reduction in cell viability. | Determine using a cytotoxicity assay (e.g., MTT, MTS). |
| Assay Window | The concentration range between the functional IC50 and the TC50. A larger window is better. | Calculate as TC50 / IC50. Aim for a window of >10. |
Question 2: My functional assay results are inconsistent, or I'm seeing a response in my parental control cell line that shouldn't express the H3 receptor. Could this be an off-target effect?
Short Answer: Yes, this is a classic indicator of a potential off-target interaction. A response in a cell line lacking the primary target suggests Bavisant is interacting with another endogenously expressed receptor or signaling protein.[11]
In-Depth Analysis:
GPCR ligands, particularly those targeting biogenic amine receptors, can sometimes exhibit cross-reactivity with other receptors that share structural similarities in their binding pockets, such as other histamine subtypes, or adrenergic, serotonergic, or dopaminergic receptors.[8][12][13]
-
On-Target Pathway (H3R): The H3R is canonically coupled to the Gi/o family of G proteins. As an inverse agonist, Bavisant will inhibit the constitutive activity of H3R, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
-
Potential Off-Target Pathways: If Bavisant interacts with a Gq-coupled receptor, you might observe an increase in intracellular calcium or IP-1 production. If it interacts with a Gs-coupled receptor, you would also see a cAMP increase, which could confound your on-target signal.
Troubleshooting Workflow:
The following workflow can help you deconvolve whether an unexpected signal is an artifact or a true off-target effect.
Caption: Simplified comparison of on-target vs. a hypothetical off-target pathway.
Question 3: Bavisant shows high affinity in my H3R radioligand binding assay, but its functional potency (IC50) in a cAMP assay is much lower than expected. What could explain this discrepancy?
Short Answer: This is a common observation in GPCR pharmacology. A discrepancy between binding affinity (Ki) and functional potency (IC50) can be attributed to cell-specific factors and assay conditions, rather than an off-target effect.
In-Depth Analysis:
-
Receptor Constitutive Activity: Bavisant's functional response as an inverse agonist is entirely dependent on the level of basal, ligand-independent activity of the H3 receptor in your specific cell system. [14][15]If the constitutive activity is low, the measurable increase in cAMP upon Bavisant treatment will be small, leading to a right-shifted concentration-response curve and an apparent lower potency. Different H3R splice variants can also exhibit different levels of constitutive activity. [15]* Receptor Reserve & Expression Level: In binding assays, the signal is directly proportional to the number of receptors occupied. In functional assays, a maximal response may be achieved before all receptors are occupied (a phenomenon known as "receptor reserve"). For an inverse agonist, low receptor expression can lead to a smaller overall signal window, making it difficult to accurately determine potency.
-
Assay Kinetics and Conditions: Functional assays are dynamic systems. It's crucial that the assay is run under optimized conditions.
-
Incubation Time: The time required to reach equilibrium for a functional response may be longer than for a binding assay. [16] * cAMP Degradation: Cellular phosphodiesterases (PDEs) rapidly degrade cAMP. If not properly inhibited, this will dampen the signal and affect the measured potency. [17] Troubleshooting Protocol & Recommendations:
-
-
Quantify Basal H3R Activity:
-
Compare the baseline cAMP levels in your H3R-expressing cells versus the parental cell line. A significant difference indicates constitutive activity.
-
Treat H3R cells with a potent H3R agonist (e.g., (R)-α-methylhistamine) to confirm the receptor is coupled to Gi and can inhibit adenylyl cyclase. This validates the signaling competency of your cell line.
-
-
Optimize cAMP Assay Conditions:
-
PDE Inhibitor: Ensure you are using an optimal concentration of a PDE inhibitor like IBMX. This is critical for preserving the cAMP signal. [16][17] * Time Course: Perform a time-course experiment with a fixed, high concentration of Bavisant to determine the time point at which the cAMP signal reaches its maximum plateau. Use this incubation time for all subsequent experiments. [16] * Cell Density: Titrate the number of cells per well. Too few cells may not produce a detectable signal, while too many can lead to high background and a compressed assay window. [16]3. Confirm Receptor Expression: Use a method like saturation radioligand binding to determine the receptor expression level (Bmax) in your cell line. This can help you correlate expression levels with functional output across different cell batches or clones. Note that detecting GPCRs by Western Blot can be challenging due to their transmembrane nature and tendency to aggregate. [18]
-
References
- Bavisant (JNJ-31001074) | H3 Receptor Antagonist. MedChemExpress.
- Bavisant | MedPath.
- Strategies to discover unexpected targets for drugs active
- List of investigational narcolepsy and hypersomnia drugs. Wikipedia.
- Bavisant HCl | CAS#929622-09-3 | H3 receptor antagonist. MedKoo Biosciences.
- Bavisant - BenevolentAI/Johnson & Johnson. AdisInsight.
- Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candid
- Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists.
- Selectivity Challenges in Docking Screens for GPCR Targets and Antitargets. NIH.
- Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. NIH.
- Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis.
- Technical Support Center: GPCR Assay Development and Optimiz
- Problem with GPCR protein sample prep for Western Blotting, Help, Please..
-
Gain in accuracy by optimizing your Gαs coupled GPCR assays. Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdOzxEOyQ1SxT6aqWp4_NM-kfVfI_LIleEDOo7CvCjE7SjcQCNkvUWEVhuWuF5S8DngO-WxvyAjLVUJGKzQU68Wb6DA7i4657rZNDrWZb0AUzuXJKR7YEWCr-eVznne23jmT_J9pb1nDM4hy-MorPx_OiGr-_Av8HR0OU5tNsiPS-_Uq04R8cTjsacE7w=]([Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. List of investigational narcolepsy and hypersomnia drugs - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 8. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Selectivity Challenges in Docking Screens for GPCR Targets and Antitargets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. revvity.com [revvity.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Guide: Mitigating Insomnia as a Side Effect in Animal Studies with Bavisant Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing Bavisant Dihydrochloride (JNJ-31001074) in preclinical animal models. Insomnia, or more broadly, disrupted sleep-wake cycles, is a well-documented, on-target effect of histamine H3 receptor antagonists due to their wake-promoting mechanism.[1][2][3] This document provides a framework for understanding, troubleshooting, and mitigating this side effect to ensure the collection of robust and interpretable data for your primary study endpoints.
Section 1: Frequently Asked Questions - The "Why" Behind Bavisant-Induced Insomnia
This section addresses the fundamental mechanisms of Bavisant to provide the necessary context for troubleshooting.
Q1: What is the primary mechanism of action for this compound?
Bavisant is a potent and highly selective antagonist/inverse agonist of the histamine H3 receptor (H3R).[4][5][6] H3Rs are primarily located on presynaptic nerve terminals in the central nervous system. Their main function is to act as autoreceptors, providing negative feedback to inhibit the synthesis and release of histamine from histaminergic neurons.[3][7] By blocking these receptors, Bavisant removes this inhibitory brake, leading to an increase in the release of histamine and other neurotransmitters.[1]
Q2: Why does antagonizing the H3 receptor lead to insomnia?
The insomnia or increased wakefulness observed with Bavisant is a direct consequence of its mechanism.[1]
-
Increased Histamine: Histamine is one of the brain's primary wake-promoting neurotransmitters.[8][9] By increasing synaptic histamine levels, Bavisant enhances arousal and vigilance.
-
Modulation of Other Neurotransmitters: H3Rs also function as heteroreceptors on non-histaminergic neurons, regulating the release of other key arousal-related neurotransmitters like acetylcholine and norepinephrine.[4][6][10] Bavisant's action can therefore potentiate these other arousal systems, further contributing to a state of wakefulness.
This wake-promoting effect has been consistently demonstrated in preclinical and clinical studies with H3R antagonists.[1][2][11]
Q3: Is insomnia an "off-target" effect or an expected pharmacological outcome?
Insomnia is an expected, on-target pharmacological effect. The therapeutic rationale for developing H3R antagonists often centers on their ability to promote wakefulness and enhance cognition, targeting conditions like narcolepsy or ADHD.[1][3][6] Therefore, when using Bavisant for other indications (e.g., cognitive enhancement in models of neurodegeneration), the associated increase in wakefulness is a predictable side effect that must be managed experimentally.
Section 2: Troubleshooting Guide - Proactive Mitigation Strategies
This section provides actionable steps to manage and minimize the impact of Bavisant-induced insomnia on your animal studies.
Q4: My animals show significant hyperactivity and sleep reduction after dosing. What are my first troubleshooting steps?
The primary goal is to differentiate the intended pharmacological effect from a confounding experimental variable.
-
Confirm Environmental Stability: Before attributing all changes to the drug, verify that environmental conditions are stable and optimized to reduce stress-induced sleep disturbances.[12][13] Ensure consistent light-dark cycles (12:12 is standard), minimal noise and vibration, and avoid cage changes immediately before or during sleep recording periods unless it is part of the experimental design.[12]
-
Analyze Baseline Data: A robust, multi-day baseline sleep recording prior to any drug administration is critical. This allows you to establish each animal's normal sleep architecture and activity levels. The drug-induced effect should be evaluated as a deviation from this stable baseline, not from a control group that may have its own variability.
-
Review Dosing Procedure: Ensure the dosing procedure itself (e.g., injection, gavage) is not overly stressful. Acclimate animals to the handling and dosing procedures with vehicle administration before the study begins.
Q5: How can I optimize the dosing regimen to reduce severe insomnia?
Optimizing the dose and timing is the most effective strategy for mitigating excessive wakefulness.
-
Dose Titration: Insomnia associated with H3R antagonists is dose-dependent.[2][6] Instead of starting with a high dose reported in the literature, begin with a lower dose and perform a dose-response study. The objective is to find the minimum effective dose for your primary endpoint that produces the least disruption to the sleep-wake cycle.
-
Timing of Administration: This is a critical and often overlooked parameter. For nocturnal animals like mice and rats, the active period is the dark phase. Administering a wake-promoting agent at the onset of the dark cycle aligns the drug's peak effect with the animal's natural period of activity. This maximizes the potential for a normal sleep period during the subsequent light cycle when the drug concentration has decreased. Administering it during the light (rest) phase will almost certainly induce insomnia and disrupt circadian rhythms.
Q6: What are the best practices for acclimatizing animals for a sleep study involving a wake-promoting agent?
Proper acclimatization is essential for collecting valid data.
-
Post-Surgical Recovery: For studies using EEG/EMG, allow a minimum of 7-10 days for full recovery after surgical implantation of electrodes.
-
Habituation to Tethering: Animals should be connected to the recording cable (tether) for at least 2-3 days to acclimate before baseline recording begins.
-
Stable Baseline Recording: Record at least 48-72 hours of uninterrupted baseline data to ensure the sleep-wake cycle is stable and free of environmental or handling-related artifacts. The data from the final 24 hours of this period typically serves as the formal baseline for comparison.
Section 3: Experimental Protocols and Workflows
Accurate measurement of sleep is fundamental to assessing and mitigating insomnia. The gold standard is EEG/EMG, while non-invasive activity monitoring offers a high-throughput alternative.
Protocol 1: Gold Standard Sleep/Wake Assessment with EEG/EMG
This protocol allows for the precise differentiation of Wakefulness, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep.[14]
Step-by-Step Methodology:
-
Electrode Implantation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant at least two EEG electrodes (small stainless steel screws) over the cortex (e.g., frontal and parietal).
-
Implant two EMG electrodes (stainless steel wires) into the nuchal (neck) muscles to record muscle tone.
-
Secure all electrodes to the skull using dental cement, forming a head cap.
-
-
Recovery: House animals individually and provide post-operative analgesia as required by your institution's animal care committee. Allow 7-10 days for recovery.
-
Habituation & Recording:
-
Move the animal to a sound-attenuated recording chamber with controlled lighting and temperature.
-
Connect the head cap to a flexible recording tether and counterbalance arm. Allow at least 48 hours for habituation.
-
Record continuous EEG/EMG data for a 48-72 hour baseline period, followed by the drug administration and post-dosing recording period.
-
-
Data Analysis (Scoring):
-
Divide the recording into 4- or 10-second epochs.
-
Score each epoch as Wake, NREM, or REM based on the criteria in the table below. Automated scoring software can be used, but manual verification by a trained scorer is essential.[14]
-
Table 1: EEG/EMG Signatures of Sleep/Wake States in Rodents
| State | EEG Signature | EMG Signature |
| Wakefulness | Low amplitude, high frequency, mixed signals | High amplitude, tonic activity with phasic bursts |
| NREM Sleep | High amplitude, low frequency (delta waves, 0.5-4 Hz) | Reduced amplitude compared to wakefulness |
| REM Sleep | Low amplitude, high frequency (prominent theta rhythm, 6-10 Hz) | Atonia (lowest amplitude, near-silent) |
Protocol 2: High-Throughput Sleep Estimation via Activity Monitoring
This non-invasive method is excellent for screening, long-term studies, or when surgery is not feasible. It relies on the principle that prolonged inactivity is a reliable proxy for sleep.[15][16]
Step-by-Step Methodology:
-
System Setup: Place the animal's home cage into a monitoring system equipped with infrared beams, video tracking, or piezoelectric sensors to detect movement.
-
Acclimatization: Allow animals to acclimate to the new cage environment for at least 24-48 hours before beginning data collection.
-
Data Collection: Record activity data continuously throughout the baseline and experimental periods.
-
Data Analysis:
-
Define "inactivity" based on the system's output (e.g., no beam breaks, minimal pixel changes in video).
-
Define "sleep" as a continuous period of inactivity lasting a validated duration (e.g., 40 seconds or more).[15]
-
Calculate total sleep time, sleep bout duration, and wake bout duration.
-
Causality Check: While this method has high agreement with EEG for total sleep time, it cannot differentiate NREM from REM sleep and has lower temporal resolution.[15] It is best used for quantifying overall changes in sleep duration.
-
Visualization: Troubleshooting Workflow
This diagram outlines the decision-making process for an experiment where Bavisant-induced insomnia is a potential concern.
Section 4: Data Interpretation and Mechanistic Visualization
Table 2: Summary of Mitigation Strategies and Expected Outcomes
| Strategy | Rationale | Expected Outcome on Sleep Parameters |
| Dose Reduction | Insomnia is a dose-dependent on-target effect. | Increased NREM/REM sleep during the rest (light) phase; reduced total wake time compared to higher doses. |
| Administer at Dark Cycle Onset | Aligns drug's wake-promoting effect with the animal's natural active period. | Consolidation of wakefulness during the dark phase; preservation of a more natural sleep architecture during the light phase. |
| Extended Acclimatization | Reduces stress, which is a major confounder for sleep studies. | More stable baseline sleep; ensures observed insomnia is drug-induced, not stress-induced. |
Visualization: Bavisant's Mechanism of Action on the Histaminergic Synapse
This diagram illustrates how Bavisant disrupts the normal negative feedback loop at a histaminergic synapse to increase wakefulness.
References
-
Chen, Z., Liu, Y., Zhou, J., Chen, G., Liu, C., & Huang, Z. (2024). Insomnia-related rodent models in drug discovery. Acta Pharmacologica Sinica, 45(9), 1777–1792. [Link]
-
Chen, Z., Liu, Y., Zhou, J., Chen, G., Liu, C., & Huang, Z. (2024). Insomnia-related rodent models in drug discovery. Acta Pharmacologica Sinica. Published online. [Link]
-
Chen, Z., Liu, Y., Zhou, J., Chen, G., Liu, C., & Huang, Z. (2024). (PDF) Insomnia-related rodent models in drug discovery. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Rodent Sleep Disorder Models. Retrieved January 16, 2026, from [Link]
-
Frank, M. G., & Pare, D. (2023). Animal Models of Human Insomnia. Sleep medicine clinics, 18(2), 163–173. [Link]
-
MedPath. (2025). Comprehensive Report on Bavisant (DB12299). Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Bavisant. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
Macciocchi, A., et al. (2014). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 5(11), 1216-1221. [Link]
-
Weisler, R. H., Pandina, G. J., Daly, E. J., Cooper, K., & Gassmann-Mayer, C. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS drugs, 26(5), 421–434. [Link]
-
ResearchGate. (2012). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. Request PDF. [Link]
-
Monti, J. M., Ponzoni, A., & Jantos, H. (1996). Sleep and waking during acute histamine H3 agonist BP 2.94 or H3 antagonist carboperamide (MR 16155) administration in rats. Neuropsychopharmacology, 15(1), 31–35. [Link]
-
Hu, J., et al. (2018). Noninvasive, High-throughput Determination of Sleep Duration in Rodents. Journal of Visualized Experiments, (134), 57486. [Link]
-
Yamanaka, A., et al. (2014). Polygraphic Recording Procedure for Measuring Sleep in Mice. Journal of Visualized Experiments, (94), e52372. [Link]
-
Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 780537. [Link]
-
Gemikonakli, G. (2012). Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. Current Pharmaceutical Design, 18(29), 4538-4545. [Link]
-
Masini, D., et al. (2017). The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism. Translational Psychiatry, 7(4), e1094. [Link]
-
Williamson, C. A., & Bains, J. S. (2018). Chronic Sleep Deprivation in Mouse Pups by Means of Gentle Handling. Journal of Visualized Experiments, (140), 58498. [Link]
-
Fisher, S. P., et al. (2016). Rapid assessment of sleep/wake behaviour in mice. Scientific Reports, 6, 37317. [Link]
-
Anaclet, C., et al. (2013). Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in Histamine H3-Receptor Knock-Out Mice. Neuropsychopharmacology, 38(7), 1307–1319. [Link]
-
Wang, J., et al. (2023). Establishment of a chronic insomnia rat model of sleep fragmentation using unstable platforms surrounded by water. Experimental and Therapeutic Medicine, 25(6), 256. [Link]
-
Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12. [Link]
-
Sato, T., et al. (2023). Effect of second-generation antihistamines on nighttime sleep and daytime sleepiness in patients with allergic rhinitis. Sleep & Breathing, 27(6), 2389–2395. [Link]
-
St-Jean, G., & Wilson, S. J. (2013). Review of the histamine system and the clinical effects of H1 antagonists: basis for a new model for understanding the effects of insomnia medications. Sleep Medicine Reviews, 17(1), 25–35. [Link]
-
S, J. S., et al. (2024). Anti-insomnia Effect of a Polyherbal Formulation on P-chlorophenyalanine Induced Experimental Animal Model. Neurochemical Research, 49(2), 327–337. [Link]
-
Toth, L. A. (2014). Interacting Influences of Sleep, Pain, and Analgesic Medications on Sleep Studies in Rodents. ILAR Journal, 55(2), 298–310. [Link]
Sources
- 1. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in Histamine H3-Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of the histamine system and the clinical effects of H1 antagonists: basis for a new model for understanding the effects of insomnia medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sleep and waking during acute histamine H3 agonist BP 2.94 or H3 antagonist carboperamide (MR 16155) administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders | Bentham Science [benthamscience.com]
- 12. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Human Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noninvasive, High-throughput Determination of Sleep Duration in Rodents [jove.com]
- 16. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
Impact of hygroscopic DMSO on Bavisant Dihydrochloride stock solution stability
Technical Support Center: Bavisant Dihydrochloride
Introduction: The Challenge of this compound and Hygroscopic Solvents
This compound is a potent, brain-penetrating histamine H3 receptor antagonist used in research for conditions like ADHD.[1][2][3] Like many small molecules, it is frequently dissolved in dimethyl sulfoxide (DMSO) to create concentrated stock solutions for experimental use. However, the success of these experiments hinges on the stability and accurate concentration of the stock solution, a factor that is directly threatened by a fundamental chemical property of DMSO: it is extremely hygroscopic.
This guide provides an in-depth, question-and-answer-based resource for researchers to understand, troubleshoot, and prevent stability issues with this compound stock solutions that arise from water absorption by DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, which I stored at -20°C, is now liquid. I thought DMSO freezes at 18.5°C. Is my stock compromised?
A: This is a classic indicator that your DMSO has absorbed a significant amount of water from the atmosphere. Pure DMSO has a melting point of about 18.5°C (65.3°F), so it should be solidly frozen at -20°C.[4] However, DMSO is highly hygroscopic and readily absorbs moisture every time the container is opened.[5][6][7] Water absorption causes severe freezing point depression; a mixture containing just 33% water can remain liquid down to -73°C.[8]
Is it compromised? Yes. The presence of water not only changes the physical properties of the solvent but also alters the total volume, thereby reducing the actual concentration of your this compound.[5] More critically, absorbed water can significantly decrease the solubility of the compound, potentially leading to precipitation and degradation.[8][9][10] We strongly recommend discarding the stock and preparing a fresh one using new, anhydrous DMSO.
Q2: I noticed a fine, crystalline precipitate in my stock solution after several freeze-thaw cycles. What is causing this and can I still use it?
A: This issue is synergistically caused by two factors: water contamination and the physical stress of freeze-thaw cycles.
-
Causality - The Role of Water: As discussed, absorbed water reduces the solubility of many compounds in DMSO.[8] One manufacturer specifically notes for this compound that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO".[9][11]
-
Causality - Freeze-Thaw Cycles: The process of freezing and thawing a solution can create thermodynamically unstable, supersaturated zones.[12] When combined with the reduced solubility from water contamination, these cycles provide the energy needed to initiate crystallization, causing the compound to precipitate out of the solution.[8][12]
Can you use it? It is not recommended. Even if you attempt to redissolve the precipitate by warming or sonication, you cannot be certain of the final concentration, and the compound may have undergone some degradation. The most scientifically rigorous approach is to prepare a new stock solution and aliquot it into single-use volumes to avoid future freeze-thaw cycles.
Q3: What is the correct grade and handling procedure for DMSO to ensure the stability of my this compound stock?
A: To ensure reproducibility and stability, you must start with the right materials and handle them correctly.
-
Solvent Grade: Always use a high-purity, anhydrous grade of DMSO (≥99.9%).
-
Handling Anhydrous DMSO:
-
Procurement: Purchase in small-volume bottles with robust septa or seals to minimize headspace and atmospheric exposure over time.
-
Storage: Store unopened bottles in a cool, dry place. Once opened, store the bottle inside a desiccator with an active desiccant.[13][14] To prevent condensation inside the bottle, always allow it to warm to ambient temperature before opening.[15]
-
Dispensing: Use a dry syringe and needle to withdraw the solvent through the septum. Do not leave the bottle open on the bench.
-
Q4: How long can I expect my this compound stock solution to be stable?
A: According to supplier data, properly prepared and stored stock solutions of this compound hydrate are stable for up to 6 months at -80°C or 1 month at -20°C .[1][9] These timelines are contingent upon using anhydrous DMSO, storing in tightly sealed containers, and minimizing light exposure and freeze-thaw cycles. For maximum confidence, especially in long-term studies, we recommend performing a self-validating stability assessment.
Troubleshooting Guide: Common Stock Solution Failures
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Preventive Actions |
| Precipitate observed in stock vial upon thawing. | 1. Water Contamination: DMSO has absorbed atmospheric moisture, reducing the solubility of this compound.[8][9] 2. Freeze-Thaw Cycles: Repeated cycles have promoted crystallization.[12] 3. Concentration Limit: The intended concentration may exceed the compound's solubility limit, especially in non-ideal solvent. | Solution: Gentle warming (37°C) and sonication may redissolve the compound. However, concentration accuracy is not guaranteed. Best practice is to discard. Prevention: Prepare fresh stock using new, anhydrous DMSO. Aliquot into single-use volumes to eliminate freeze-thaw cycles. |
| Stock solution remains liquid when stored at -20°C. | Significant Water Absorption: The freezing point of the DMSO has been drastically lowered by absorbed water.[8][15] | Solution: Discard the stock solution immediately. The concentration is no longer accurate. Prevention: Review your DMSO storage and handling procedures. Use a desiccator for opened bottles and always allow the solvent to reach room temperature before opening. |
| Inconsistent or lower-than-expected efficacy in experiments. | 1. Inaccurate Concentration: Water absorption has increased the total solution volume, diluting the compound.[5] 2. Compound Degradation: The presence of water and potential pH shifts in the microenvironment may have caused hydrolysis or other degradation of this compound. | Solution: Prepare a fresh stock solution from scratch. Prevention: Implement rigorous protocols for solvent handling. For critical experiments, perform a quick concentration/purity check (e.g., HPLC-UV) on a new stock solution before use. |
Visualizing the Problem: The Cascade of Instability
The following diagram illustrates how seemingly minor lapses in solvent handling can lead to catastrophic failure of your stock solution and experiments.
Caption: Cause-and-effect diagram of DMSO water absorption leading to stock instability.
Protocols for Ensuring Stock Solution Integrity
Protocol 1: Recommended Preparation of this compound Stock Solution
This protocol is designed to minimize water contamination and ensure accurate concentration.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Bavisant (dihydrochloride) | 929622-09-3 [amp.chemicalbook.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. ziath.com [ziath.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ziath.com [ziath.com]
- 13. tutorchase.com [tutorchase.com]
- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
Preventing degradation of Bavisant Dihydrochloride during experimental procedures
Welcome to the technical support guide for Bavisant Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during experimental procedures. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your results.
I. Core Concepts: Understanding this compound Stability
This compound is a potent and selective histamine H3 receptor antagonist.[1][2] As with many small molecule hydrochloride salts, its stability can be influenced by several factors during experimental handling and storage. The dihydrochloride salt form suggests that the parent molecule, Bavisant, has two basic centers that are protonated. This characteristic is crucial as it influences the compound's solubility and potential degradation pathways, particularly those sensitive to pH.
The key to preventing degradation lies in understanding the molecule's inherent chemical properties and its interactions with its environment—solvents, buffers, temperature, and light.
II. Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[3] Some suppliers recommend storage at -20°C.[1] As a hydrochloride salt, it can be hygroscopic. Therefore, minimizing exposure to ambient humidity is critical to prevent the uptake of water, which could lead to chemical degradation or changes in the physical form of the solid.[4]
What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in various organic solvents and aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice.[3] For in vivo applications, complex vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline have been used to achieve higher concentrations.[5] It is also soluble in PBS, and the use of sonication can aid dissolution.[3]
How should I prepare and store stock solutions to minimize degradation?
-
Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in a sterile environment using anhydrous-grade solvents if possible.
-
Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C or -80°C. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.[5]
Is this compound sensitive to pH?
Yes, as a dihydrochloride salt of a molecule with multiple amine groups, Bavisant's stability is likely pH-dependent. The amide bond within its structure is susceptible to hydrolysis under strongly acidic or basic conditions.[6][7] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.
What are the potential degradation pathways for this compound?
While specific degradation pathways for Bavisant are not extensively published, molecules with similar functional groups (amides, ethers, piperazine rings) can undergo the following:
-
Hydrolysis: The amide linkage is a primary site for potential hydrolytic cleavage, especially at extreme pH values.[7]
-
Oxidation: The piperazine and morpholine rings could be susceptible to oxidation.[7][8] This can be catalyzed by exposure to air (autoxidation), trace metals, or light.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[7][9] It is best practice to handle the compound and its solutions in low-light conditions or by using amber vials.
How can I monitor the stability of my this compound solutions?
The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[10][11] A stability-indicating method can separate the intact drug from its degradation products.[6] By analyzing your solution over time, you can quantify the amount of parent compound remaining and detect the appearance of any new peaks that may correspond to degradants.
III. Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results. | Compound degradation in stock or working solutions. | 1. Prepare fresh stock solutions from solid material. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Verify the pH of your experimental buffer; adjust if necessary to a neutral range. 4. Protect solutions from light and store at the recommended temperature. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation has occurred. | 1. Review the handling and storage procedures of the solution. 2. Consider potential sources of contamination in your solvents or buffers. 3. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to help identify the nature of the degradants.[6] |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the working concentration or pH. The dihydrochloride salt form enhances aqueous solubility at acidic pH, but the free base may be less soluble at neutral or basic pH. | 1. Confirm the solubility of this compound in your specific buffer system.[3] 2. Consider adjusting the pH of the buffer to be slightly acidic, if compatible with your assay. 3. Use a co-solvent (e.g., a small percentage of DMSO) or a solubilizing agent if your experiment allows.[5] 4. Sonication may help to redissolve the compound.[3] |
| Discoloration of the solution. | Often an indication of oxidation or another degradation pathway. | 1. Discard the solution. 2. Prepare fresh solutions using high-purity, degassed solvents. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if extreme sensitivity is suspected. |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: this compound has a molecular weight of approximately 420.37 g/mol .[3] To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 420.37 g/mol * (1000 mg / 1 g) = 4.20 mg
-
-
Weigh the compound: Accurately weigh 4.20 mg of this compound in a suitable microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot into single-use volumes in amber vials and store at -20°C.
Protocol 2: Basic Stability Assessment using HPLC-UV
-
Prepare the solution: Prepare a solution of this compound in your experimental buffer at the desired working concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid). Record the chromatogram and note the peak area of the parent compound.
-
Incubate: Store the remaining solution under your typical experimental conditions (e.g., 37°C incubator).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the chromatogram.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
V. Visualizations
Workflow for Troubleshooting this compound Degradation
Caption: Potential degradation pathways for this compound under various stress conditions.
VI. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from a PDF on safe handling procedures for hydrochloric acid.
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-34. Retrieved from [Link]
-
ResearchGate. (n.d.). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. Retrieved from [Link]
-
Scribd. (n.d.). HCL Storage and Handling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction.... Retrieved from [Link]
-
ResearchGate. (n.d.). Time course of receptor occupancy of 18 b and bavisant (10 mg kg⁻¹.... Retrieved from [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Retrieved from a general overview on stability testing.
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal, 10, e10223.
-
U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]
-
ResearchGate. (2024). Stability & Polymorphic Characterization of Elacestrant Dihydrochloride. Retrieved from [Link]
-
Poly Processing. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]
-
Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology.
-
National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
OPUS at UTS. (2013). Analytical Methods. Retrieved from [Link]
Sources
- 1. Bavisant (dihydrochloride) CAS#: 929622-09-3 [amp.chemicalbook.com]
- 2. Bavisant (dihydrochloride) | 929622-09-3 [amp.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Bavisant Dihydrochloride experiments
Technical Support Center: Bavisant Dihydrochloride Experiments
A Guide for Researchers by a Senior Application Scientist
Welcome to the technical support guide for this compound (JNJ-31001074). As a potent and highly selective histamine H3 receptor (H3R) antagonist/inverse agonist, Bavisant offers a powerful tool for investigating the role of the histaminergic system in cognition, wakefulness, and various neuropathologies.[1][2] However, its complex mechanism of action, rooted in the constitutive activity of the H3 receptor, can lead to results that may seem counterintuitive or unexpected.
This guide is designed to move beyond simple protocols and provide you, our fellow researchers and drug development professionals, with the causal logic and field-proven insights needed to troubleshoot your experiments, interpret your data confidently, and advance your research.
Section 1: Formulation and Compound Handling
A common source of experimental variability begins before the experiment itself. Proper handling and solubilization of this compound are critical for reproducible results.
Q1: My this compound solution is cloudy, or a precipitate formed after preparation. What went wrong and how can I fix it?
Root Cause Analysis: this compound, like many small molecules, can exhibit limited aqueous solubility. Precipitation is often due to improper solvent selection, incorrect solvent ratios, or temperature fluctuations. The dihydrochloride salt form enhances solubility, but care is still required, especially when preparing concentrated stock solutions or formulations for in vivo use.
Troubleshooting Protocol:
-
Verification of Solvent System: Cross-reference your solvent system with validated protocols. For in vivo studies, multi-component systems are often necessary to ensure bioavailability and stability.
-
Order of Addition: The sequence in which solvents are added is crucial. Always add and fully dissolve the compound in the primary organic solvent (e.g., DMSO) before introducing aqueous components.
-
Controlled Dilution: When diluting the stock solution, add the aqueous buffer or saline slowly while vortexing to prevent the compound from crashing out of solution.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming (to 37°C) and/or sonication can aid in re-dissolving the compound.[1] However, avoid excessive heat, which could lead to degradation. Always check the solution for clarity before use.
Validated In Vivo Formulation Example
| Component | Volumetric Ratio | Step | Purpose |
| DMSO | 10% | 1 | Primary solvent for initial dissolution of Bavisant. |
| PEG300 | 40% | 2 | Co-solvent to improve solubility and stability. |
| Tween-80 | 5% | 3 | Surfactant to prevent precipitation and aid in emulsification. |
| Saline | 45% | 4 | Aqueous vehicle for final dilution and injection. |
| This protocol is adapted from standard supplier recommendations.[1] Always prepare fresh on the day of the experiment. |
Troubleshooting Workflow: Solubility Issues
Caption: Workflow for troubleshooting Bavisant solubility.
Section 2: Interpreting Mechanistic & In Vivo Data
Unexpected results with Bavisant often stem from a nuanced understanding of the histamine H3 receptor's function.
Q2: Why is Bavisant called an "inverse agonist" and not just an "antagonist"? I'm not seeing the expected increase in neurotransmitter release in my model.
Mechanistic Deep Dive: The histamine H3 receptor is not a simple on/off switch. It exhibits high constitutive activity , meaning it is partially "on" and suppresses histamine release even in the absence of its natural ligand, histamine.[3]
-
A neutral antagonist would only block histamine from binding, preventing further suppression but doing nothing about the receptor's basal activity.
-
An inverse agonist , like Bavisant, binds to the receptor and actively stabilizes it in a fully inactive state. This action turns off the constitutive activity, providing a more robust disinhibition of histamine release compared to a neutral antagonist.[4]
If you are not observing an effect, consider the following:
-
Model System H3R Expression: Ensure your cell line or animal model has sufficient H3R expression.
-
Basal Activity Level: The magnitude of Bavisant's effect is proportional to the basal constitutive activity of the H3Rs in your system. Low basal activity will result in a smaller observable effect.
-
Endpoint Sensitivity: Are you measuring a direct or indirect effect? Bavisant's primary action is to increase synaptic histamine.[4] This then modulates other neurotransmitters like acetylcholine and norepinephrine.[2][3] Measuring these secondary messengers may require more sensitive assays or specific microdialysis protocols.
Signaling Pathway of Bavisant at the H3 Receptor
Caption: Bavisant inactivates the H3R, blocking its inhibitory signaling.
Q3: My preclinical model shows increased wakefulness, but no significant improvement in the primary cognitive endpoint. Is my experiment flawed?
Expert Interpretation: This finding is not only plausible but also mirrors the results from human clinical trials. Preclinical studies in rats demonstrated that Bavisant significantly increases time spent awake and elevates acetylcholine levels in the frontal cortex.[1][5] This wake-promoting effect is a direct consequence of enhanced histaminergic tone.
However, the pivotal Phase 2 clinical trial (NCT00880217) in adults with ADHD found that while Bavisant was a potent wakefulness-promoter (evidenced by insomnia as a key side effect), it failed to demonstrate a statistically significant improvement in ADHD symptoms compared to placebo.[6][7][8]
Experimental Recommendations:
-
Disentangle Wakefulness from Cognition: Schedule cognitive testing during the animal's normal active period to minimize the confounding variable of increased wakefulness.
-
Dose-Response Evaluation: The clinical trial showed a clear dose-dependent increase in adverse events, with the 10 mg/day dose being poorly tolerated.[6][8] Your cognitive deficits could be a result of using a dose that is too high, inducing side effects that mask pro-cognitive benefits. A comprehensive dose-response study is essential.
-
Re-evaluate the Model: Consider if the cognitive deficits in your animal model are truly sensitive to histaminergic modulation or if other neurotransmitter systems (e.g., dopamine, norepinephrine) play a more dominant role, which would explain why active controls like methylphenidate succeeded where Bavisant did not in the clinical trial.[6]
Q4: I'm observing dose-dependent adverse effects in my animals, including insomnia and irritability, especially at higher concentrations. Why is this happening?
Causality and Clinical Correlation: This is a direct, on-target effect of the drug and is highly consistent with human clinical data. By blocking the H3 autoreceptor, Bavisant increases histamine release, which is a primary driver of arousal and wakefulness in the central nervous system.[3][4]
The table below summarizes the treatment-emergent adverse events (TEAEs) from the key adult ADHD clinical trial, which should serve as a critical reference for interpreting your own in vivo safety and tolerability findings.
Summary of Key Adverse Events from NCT00880217 Trial
| Adverse Event | Placebo (n=112) | Bavisant 1 mg/day (n=136) | Bavisant 3 mg/day (n=136) | Bavisant 10 mg/day (n=136) |
| Any TEAE | 58.9% | 61.8% | 82.4% | 89.0% |
| Insomnia | 6.3% | 11.0% | 27.2% | 44.9% |
| Headache | 10.7% | 14.7% | 19.1% | 25.0% |
| Nausea | 5.4% | 5.9% | 12.5% | 19.9% |
| Dizziness | 3.6% | 4.4% | 8.1% | 11.8% |
| Discontinuation due to TEAEs | 2.7% | 4.4% | 7.4% | 19.2% |
| Data synthesized from Weisler RH, et al. CNS Drugs. 2012.[6] |
Troubleshooting Logic: High-Dose Adverse Events
Caption: Logic for investigating dose-dependent adverse events.
References
-
Weisler RH, Pandina GJ, Daly EJ, Cooper K, Gassmann-Mayer C; 31001074-ATT2001 Study Investigators. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-34. [Link]
-
Bavisant | MedPath. (2025). MedPath. [Link]
-
Weisler, R. H., et al. (2012). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF. ResearchGate. [Link]
-
Letavic, M. A., et al. (2012). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 3(12), 1033–1038. [Link]
-
Pandina, G. J., et al. (2011). Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder | Request PDF. ResearchGate. [Link]
-
H3 receptor antagonist - Wikipedia. Wikipedia. [Link]
-
What are H3 receptor antagonists and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]
-
How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative In Vivo Analysis: A Head-to-Head Evaluation of Bavisant Dihydrochloride and Ciproxifan as Histamine H3 Receptor Inverse Agonists
Introduction: The Rationale for Targeting the Histamine H3 Receptor
In the landscape of neuropharmacology, the histamine H3 receptor (H3R) stands out as a critical regulator of central nervous system activity. Predominantly expressed in the brain, it functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[1][2] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, controlling the release of key neurotransmitters such as acetylcholine (ACh), dopamine (DA), and norepinephrine (NE).[2][3] By tonically inhibiting the release of these wake-promoting and pro-cognitive neurotransmitters, the H3R presents a compelling target for therapeutic intervention in disorders characterized by cognitive deficits or hypersomnolence.
Inverse agonists/antagonists at the H3R, such as Bavisant Dihydrochloride and Ciproxifan, are designed to "release the brake" on these neurotransmitter systems.[4] By blocking the constitutive activity of the H3R, they enhance neurochemical transmission, a mechanism that has shown preclinical promise for conditions like Alzheimer's disease, Attention-Deficit Hyperactivity Disorder (ADHD), and narcolepsy.[5] This guide provides a detailed comparative analysis of the in vivo profiles of two prominent H3R inverse agonists: Bavisant, a clinical-stage compound, and Ciproxifan, a widely used preclinical tool compound. We will dissect their mechanisms, pharmacokinetic properties, and pharmacodynamic effects, supported by experimental data and protocols, to provide researchers with a comprehensive framework for their application.
Mechanism of Action: H3R Inverse Agonism
Both Bavisant and Ciproxifan function by binding to the H3 receptor and stabilizing it in an inactive conformation. This not only blocks the binding of the endogenous agonist, histamine, but also reduces the receptor's basal, ligand-independent activity—the hallmark of inverse agonism. The downstream effect is a disinhibition of presynaptic terminals, leading to an increased release of histamine and other neurotransmitters into the synaptic cleft, thereby enhancing neuronal activity in key brain regions like the cortex and hippocampus.[6][7]
Caption: Mechanism of H3R Inverse Agonism.
Comparative In Vivo Pharmacokinetic (PK) Profiles
The therapeutic efficacy of a CNS-targeted drug is fundamentally dependent on its ability to achieve and sustain adequate concentrations at the site of action. The choice of compound for an in vivo study must therefore be guided by a thorough understanding of its PK properties.
| Parameter | This compound | Ciproxifan | Rationale & Significance |
| Species (Data) | Rat[8] | Mouse[9][10] | Cross-species differences in metabolism can significantly impact PK parameters. |
| Administration | Oral | Oral, Intraperitoneal (i.p.) | Oral bioavailability is crucial for clinical translation; i.p. is common in preclinical studies to bypass first-pass metabolism. |
| Brain Penetration | Yes, confirmed by receptor occupancy studies[8] | Yes, implied by CNS effects[6][7] | The ability to cross the blood-brain barrier is a prerequisite for targeting the H3R. |
| Oral Bioavailability (F) | Data not specified, but orally active[11] | 62% (in mice)[9][10] | High oral bioavailability simplifies dosing regimens and ensures more predictable systemic exposure. |
| Time to Peak (Tmax) | 0.5 to 4 hours (in rats)[8] | Data not specified | Indicates the rate of absorption. A rapid Tmax is often desired for acute-effect medications. |
| Half-life (t1/2) | 13.9 to 22.1 hours (in rats)[8] | Distribution: 13 min, Elimination: 87 min (in mice, i.v.)[10] | Determines the dosing interval and potential for drug accumulation. Bavisant shows a significantly longer half-life. |
| Metabolism | Low potential for CYP450 inhibition[8] | Known to inhibit drug-metabolizing enzymes[7] | Ciproxifan's potential for drug-drug interactions is a consideration, even in preclinical co-administration studies. |
Expert Analysis: Bavisant was developed with a focus on optimizing human pharmacokinetic profiles, resulting in a longer half-life suitable for once-daily dosing and a cleaner profile regarding CYP enzyme interactions.[8] Ciproxifan, while an extremely potent tool in rodents, has a shorter half-life and potential metabolic liabilities that may have limited its clinical development.[7][12] When designing experiments, the longer half-life of Bavisant suggests that steady-state concentrations can be achieved with chronic daily dosing, whereas Ciproxifan's profile is more suited for acute studies of efficacy where rapid clearance is desired.
Comparative In Vivo Pharmacodynamic (PD) & Efficacy Profiles
The ultimate measure of an H3R inverse agonist's utility is its ability to modulate neuronal circuits and produce measurable behavioral effects. Both compounds have been extensively profiled in rodent models of cognition and wakefulness.
| Domain | This compound | Ciproxifan | Experimental Model & Rationale |
| Wake Promotion | Significant increase in time spent awake (in rats) | Promotes an almost total waking state (in cats, EEG)[9][10] | H3R inverse agonists are expected to increase activity in the histaminergic wake-promoting system. EEG is the gold standard for measuring sleep-wake states. |
| Cognitive Enhancement | Pro-cognitive effects in passive avoidance models (in rats)[8] | Reverses cognitive deficits in swim maze and object recognition tasks (in APP Tg2576 mice)[6][13] | These models assess different aspects of memory (e.g., fear-based, spatial, recognition), providing a broad assessment of pro-cognitive activity. |
| Attention | Investigated for ADHD[14] | Enhances attention in the five-choice task (in rats)[9][10] | The five-choice serial reaction time task (5-CSRTT) is a highly validated paradigm for assessing sustained attention and impulsivity. |
| Neurotransmitter Release | Increases acetylcholine (ACh) levels in frontal cortex (in rats)[8][11] | Increases ACh and dopamine (DA) in prefrontal cortex and hippocampus[6][7] | Microdialysis studies provide direct evidence that the compound engages the target mechanism in the brain and produces the expected neurochemical changes. |
| Effective Dose (Cognition) | Not specified in available preclinical data | 3.0 mg/kg (i.p.) is consistently effective in mice[6][7][13] | Establishes the dose-response relationship and informs dose selection for future studies. |
Expert Analysis: Both compounds robustly demonstrate the hallmark effects of H3R inverse agonism in vivo. Ciproxifan has a wealth of public data in various cognitive paradigms, particularly in models of Alzheimer's disease, where it effectively reverses deficits.[6][13] A dose of 3 mg/kg i.p. in mice is a well-validated starting point for cognitive studies.[6] Bavisant also shows clear pro-cognitive and wake-promoting effects, and its primary distinction lies in its advancement into human clinical trials for ADHD, although it failed to demonstrate significant efficacy compared to placebo.[3][15][16] This highlights the challenge of translating preclinical efficacy in rodent models to clinical outcomes in complex neuropsychiatric disorders.
Experimental Protocols: A Guide for In Vivo Evaluation
To ensure reproducibility and validity, rigorous and well-controlled experimental designs are paramount. Below are detailed protocols for key in vivo assays used to characterize compounds like Bavisant and Ciproxifan.
Protocol 1: Novel Object Recognition (NOR) Test for Cognitive Enhancement
The NOR test is a widely used assay for recognition memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.
Objective: To assess the ability of a test compound to reverse a chemically-induced or age-related deficit in recognition memory.
Methodology:
-
Habituation (Day 1):
-
Place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.
-
Causality: This step is critical to reduce anxiety and novelty-induced locomotor activity, ensuring that subsequent behavior is driven by object exploration, not stress.
-
-
Training/Familiarization (Day 2):
-
Administer the test compound (e.g., Ciproxifan, 3 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.[6]
-
If inducing a deficit, administer the amnesic agent (e.g., scopolamine) at the appropriate time point relative to training.
-
Place two identical objects (A1 and A2) in the arena and allow the animal to explore freely for 5-10 minutes.
-
Self-Validation: Ensure the animal explores both objects for a minimum total time (e.g., 20 seconds) to confirm sufficient engagement. Animals failing this criterion should be excluded.
-
-
Testing/Choice (Day 2 or 3):
-
After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.
-
The arena now contains one familiar object (A) and one novel object (B).
-
Record the time spent exploring each object over a 5-minute session. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
A positive DI indicates a preference for the novel object and intact memory. Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.
Discussion and Concluding Remarks
This compound and Ciproxifan are both potent and effective H3R inverse agonists that produce robust pro-cognitive and wake-promoting effects in preclinical in vivo models.
-
Ciproxifan remains an invaluable research tool due to its high potency and the extensive body of literature validating its effects in various rodent models.[6][7][9][17] Its ability to increase the release of multiple neurotransmitters makes it a powerful probe for studying the role of the histaminergic system in cognition and arousal.[7] However, its shorter half-life and potential for metabolic interactions are important considerations in experimental design.[7][10]
-
This compound represents a more "drug-like" molecule, optimized for a favorable pharmacokinetic profile in higher species, including a longer half-life and lower potential for drug-drug interactions. The preclinical data strongly support its engagement of the H3R target and its efficacy in relevant behavioral models.[8][11] The discontinuation of its clinical development for ADHD underscores the significant translational gap between preclinical models and human neuropsychiatric disorders, but it does not diminish its utility as a well-characterized, long-acting H3R inverse agonist for research purposes.[16]
For researchers, the choice between these compounds depends on the experimental question. For acute, proof-of-concept studies on cognition in mice, Ciproxifan is an excellent, well-documented choice. For chronic dosing studies, studies in rats, or experiments where a cleaner metabolic profile and longer duration of action are desired, Bavisant presents a superior profile. This comparative guide provides the foundational data and protocols to empower researchers to make informed decisions in the continued exploration of the histamine H3 receptor as a therapeutic target.
References
-
Bardgett, M. E., Davis, N. N., Schultheis, P. J., & Griffith, M. S. (2011). Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer's Disease. Neurobiology of Learning and Memory, 95(1), 64–72. [Link]
-
Bardgett, M. E., et al. (2011). Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer's disease. PubMed, 95(1), 64-72. [Link]
-
Wikipedia. Ciproxifan. [Link]
-
Alachkar, A., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers in Pharmacology. [Link]
-
Bardgett, M. E., et al. (2010). The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats. Neuroscience, 168(3), 645–653. [Link]
-
Khan, S., et al. (2021). Ciproxifan attenuates the memory impairment induced by lipopolysaccharide through modulation of cholinergic transmission in the mouse brain. European Review for Medical and Pharmacological Sciences, 25(1), 266-276. [Link]
-
Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. [Link]
-
Bhattacharya, S. K., et al. (2013). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 4(12), 1213–1218. [Link]
-
Vohora, D., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. [Link]
-
Taylor & Francis Online. Ciproxifan – Knowledge and References. [Link]
-
Li, Y., et al. (2021). Dose-related effects of ciproxifan on brain tissue in rats with cerebral ischemia-reperfusion. Biomedicine & Pharmacotherapy, 137, 111327. [Link]
-
Betat, A., et al. (2011). Ciproxifan, a histamine H₃-receptor antagonist / inverse agonist, modulates methamphetamine-induced sensitization in mice. European Journal of Neuroscience, 34(10), 1615-1623. [Link]
-
Kimura, H., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(2), 276-285. [Link]
-
MedPath. Bavisant. [Link]
-
Alachkar, A., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13. [Link]
-
Kiss, R., et al. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry. [Link]
-
Łażewska, D., & Kieć-Kononowicz, K. (2024). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents, 1-20. [Link]
-
Richter, H. G. F., et al. (2010). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Bioorganic & Medicinal Chemistry Letters, 20(19), 5713-5717. [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-434. [Link]
-
Vohora, D., & Bhowmik, M. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central, 6, 72. [Link]
-
Kathmann, M., et al. (1998). Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(6), 623-627. [Link]
-
PubChem. Ciproxifan. [Link]
-
ResearchGate. Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. [Link]
Sources
- 1. Ciproxifan - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
A Technical Guide to Validating Bavisant Dihydrochloride as a Histamine H3 Receptor Antagonist
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Bavisant Dihydrochloride, an investigational histamine H3 receptor (H3R) antagonist, against established reference compounds. We will detail the essential in vitro experiments required to validate its mechanism of action, offering step-by-step protocols and explaining the scientific rationale behind each methodological choice. This document is designed to serve as a practical resource for researchers aiming to characterize novel H3R ligands.
The Histamine H3 Receptor: A Key Neuromodulatory Target
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Crucially, it also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other vital neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][2][3]
Antagonism of the H3R blocks this feedback inhibition, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism underlies the therapeutic potential of H3R antagonists for treating a range of neurological conditions such as narcolepsy, attention-deficit hyperactivity disorder (ADHD), and cognitive disorders.[2][4][5] Bavisant (also known as JNJ-31001074) was developed as a potent, selective, and orally active H3R antagonist with the aim of leveraging this mechanism.[6][7][8]
Section 1: Elucidating the H3 Receptor Signaling Cascade
Caption: Canonical Gi/o-coupled signaling pathway of the Histamine H3 Receptor.
Section 2: In Vitro Validation Workflow
A logical, multi-step in vitro workflow is essential to comprehensively validate the antagonist properties of a compound like Bavisant. This process begins with assessing its ability to bind to the receptor and then moves to functional assays to confirm that this binding translates into a measurable blockade of receptor signaling.
Caption: Step-by-step workflow for the in vitro validation of an H3R antagonist.
Experiment 1: Competitive Radioligand Binding Assay
Causality: This is the foundational experiment to determine if and how strongly Bavisant physically interacts with the H3 receptor. By measuring its ability to compete with a known high-affinity radioligand, we can quantify its binding affinity (Ki). A high affinity is a prerequisite for a potent drug.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human H3 receptor, or use rodent brain cortex membranes.[11][12]
-
Radioligand Selection: Utilize a well-characterized H3R radioligand, such as the agonist [³H]-N-α-methylhistamine ([³H]-NAMH).[11][13]
-
Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4) containing relevant ions.[12]
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of [³H]-NAMH and a range of concentrations of Bavisant (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Controls:
-
Total Binding: Membranes + [³H]-NAMH only.
-
Non-specific Binding (NSB): Membranes + [³H]-NAMH + a saturating concentration of an unlabeled H3R ligand (e.g., 10 µM Clobenpropit).[11]
-
-
Separation: After incubation (e.g., 2 hours at 25°C), rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B).[11][14]
-
Quantification: Wash the filters with ice-cold assay buffer, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of Bavisant to determine the IC₅₀ (the concentration of Bavisant that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Experiment 2: [³⁵S]GTPγS Binding Assay
Causality: This is a functional assay that measures the first step in G-protein activation.[15] An antagonist should block an agonist's ability to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the Gαi subunit.[16][17] This directly tests the compound's ability to prevent receptor signaling at the G-protein level.
Protocol:
-
Reagents: Use the same membrane preparation as in the binding assay. The assay buffer should contain GDP (e.g., 10-30 µM) to facilitate nucleotide exchange, MgCl₂, and NaCl.[18]
-
Incubation: Incubate membranes with a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine at its EC₈₀) and a range of concentrations of Bavisant.
-
Initiation: Add [³⁵S]GTPγS to start the reaction and incubate (e.g., 60 minutes at 30°C).
-
Controls:
-
Basal Binding: Membranes + [³⁵S]GTPγS (no agonist).
-
Stimulated Binding: Membranes + [³⁵S]GTPγS + agonist.
-
-
Termination & Separation: Terminate the reaction and separate bound [³⁵S]GTPγS by rapid filtration as described for the binding assay.[15]
-
Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of Bavisant. The resulting curve will yield an IC₅₀ value, representing the concentration of Bavisant that inhibits 50% of the agonist-induced G-protein activation.[19]
Experiment 3: cAMP Accumulation Assay
Causality: Since the H3R is Gi-coupled, its activation inhibits adenylyl cyclase, thereby reducing cAMP levels.[2][20] This assay validates the antagonist's effect on a key downstream second messenger. Bavisant should reverse the agonist-induced suppression of cAMP.
Protocol:
-
Cell Culture: Use whole cells (e.g., CHO-hH3R) plated in 96-well plates.[21]
-
Pre-incubation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of Bavisant.
-
Stimulation: Add a fixed concentration of an H3R agonist (e.g., histamine or (R)-α-methylhistamine) to the cells.[21]
-
Adenylyl Cyclase Activation: Immediately add forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.[14]
-
Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[14]
-
Data Analysis: The H3R agonist will suppress the forskolin-stimulated cAMP accumulation. Bavisant, as an antagonist, will reverse this suppression in a concentration-dependent manner. Plot the cAMP levels against the log concentration of Bavisant to determine its IC₅₀ for this functional response.
Section 3: Comparative Performance Analysis
To contextualize the performance of Bavisant, its in vitro parameters must be compared against well-characterized H3R antagonists. Pitolisant (Wakix™), a clinically approved H3R antagonist/inverse agonist, and Cipralisant, a potent research tool, serve as excellent benchmarks.[5][22][23]
| Compound | Target | Action | Binding Affinity (Ki) | Functional Potency (IC₅₀/EC₅₀) |
| Bavisant | Human H3R | Antagonist | ~5.4 nM (pKi = 8.27)[24] | Data Not Publicly Available |
| Pitolisant | Human H3R | Antagonist / Inverse Agonist | 0.16 nM [22][25] | 1.5 nM (Inverse Agonist)[22][25] |
| Cipralisant | Rat H3R | Antagonist | 0.47 nM [23][26] | 5.6 nM (Agonist, GTPγS)[23] |
| Ciproxifan | Rat H3R | Antagonist | Data Varies | 9.2 nM [22] |
Note: Data is compiled from various sources and experimental conditions may differ. Cipralisant exhibits agonist properties in some in vitro functional assays, highlighting the complexity of ligand pharmacology.[23]
Expert Interpretation: The reported binding affinity for Bavisant (pKi 8.27 corresponds to a Ki of approximately 5.4 nM) indicates it is a potent ligand for the H3 receptor.[24] While it is less potent than the benchmark compounds Pitolisant and Cipralisant in terms of raw affinity, it still operates in the low nanomolar range, which is characteristic of a strong drug candidate. Unfortunately, while preclinical studies demonstrated Bavisant's effectiveness in models of wakefulness and cognition, it did not show significant clinical effectiveness in a Phase II trial for adult ADHD.[8][24][27] This underscores the critical importance of translating potent in vitro activity into in vivo therapeutic efficacy, a challenge that involves factors such as pharmacokinetics, brain penetration, and target engagement in a complex physiological system.
Conclusion
The experimental framework detailed in this guide—comprising competitive radioligand binding, GTPγS functional assays, and cAMP measurements—provides a robust and self-validating system for characterizing the antagonist activity of compounds like this compound at the histamine H3 receptor. The data confirm that Bavisant is a potent H3R ligand. However, its comparison with benchmark compounds and its clinical trial outcomes highlight the multifaceted nature of drug development, where high in vitro potency is a necessary but not sufficient condition for therapeutic success. These validation protocols remain the cornerstone of discovery and development for the next generation of H3R-targeting therapeutics.
References
-
Selleckchem.com. H3 receptor Selective Inhibitors | Antagonists.
-
MedPath. Bavisant.
-
ResearchGate. Signaling pathways associated with the histamine H3 receptor.
-
PubMed. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms.
-
MedChemExpress. Cipralisant (GT-2331) | Histamine H3 Receptor Modulator.
-
ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with...
-
bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms.
-
MedChemExpress. Bavisant (JNJ-31001074) | H3 Receptor Antagonist.
-
MedchemExpress.com. Cipralisant (enantiomer) (GT-2331 (enantiomer)) | H3 Receptor Antagonist.
-
PMC. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.
-
PubMed Central. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects.
-
PMC. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET.
-
Wikipedia. Histamine H3 receptor.
-
Benchchem. Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists.
-
PubMed. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder.
-
Wikipedia. List of investigational attention deficit hyperactivity disorder drugs.
-
PubMed Central. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists.
-
ResearchGate. Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay...
-
ResearchGate. (A) Radioligand competition binding assay validates hits at the H 3...
-
Creative Bioarray. GTPγS Binding Assay.
-
NCBI Bookshelf. GTPγS Binding Assays.
-
ResearchGate. Exploratory analyses of efficacy by sex and age of a histamine3 (h3) receptor antagonist (bavisant) for the treatment of adults with attention-deficit hyperactivity disorder | Request PDF.
-
PubMed Central. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor.
-
ResearchGate. Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder | Request PDF.
-
PubMed Central. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.
-
Revvity. GTP binding assay.
-
PubMed. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists.
-
Springer Nature Experiments. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding.
-
Benchchem. A Comparative Guide to H3 Receptor Antagonism: Pitolisant versus the Uncharacterized 2-(2-methyl-1H-imidazol.
-
Benchchem. The Quest for Potent Histamine H3 Receptor Antagonists: A Technical Guide to Discovery and Development.
-
ACS Publications. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors.
-
PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives.
-
ResearchGate. cAMP accumulation studies in CHO‐K1 cells expressing human histamine H3... | Download Scientific Diagram.
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
-
NIH. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development.
-
PubMed Central. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells.
-
PubMed. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists.
-
PubMed Central. Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability.
-
Frontiers. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.
-
PubChem. Bavisant | C19H27N3O2 | CID 16061509.
-
PMC. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors.
-
PubMed. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists.
-
PubMed Central. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse.
Sources
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of Bavisant Dihydrochloride against other histamine receptors
For drug development professionals, establishing the precise interaction of a candidate compound with its intended target, while simultaneously confirming its lack of interaction with off-targets, is a cornerstone of preclinical assessment. This guide provides an in-depth analysis of the selectivity profile of Bavisant (JNJ-31001074), a potent antagonist of the histamine H3 receptor (H3R). We will explore the experimental methodologies used to quantify its high selectivity against other histamine receptor subtypes (H1, H2, and H4), explaining the causal logic behind the selection of each assay and interpreting the resulting data.
Bavisant was developed as a highly selective, orally active antagonist/inverse agonist for the human H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] By blocking the inhibitory presynaptic H3 autoreceptors, Bavisant was designed to increase the release of histamine and other neurotransmitters, with potential therapeutic applications in disorders like ADHD and narcolepsy.[4][5] However, its clinical development was largely discontinued due to a lack of significant efficacy in Phase 2 trials.[3][4] Nevertheless, its well-defined and highly selective pharmacological profile makes it an excellent case study for understanding the principles of receptor selectivity.
Quantifying Selectivity: A Comparative Analysis
The primary measure of a drug's selectivity is the ratio of its binding affinity or functional potency for its intended target versus its affinity or potency for other receptors. For Bavisant, the key comparison is within the histamine receptor family.
Table 1: Comparative Binding Affinity of Bavisant at Human Histamine Receptors
| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity Ratio (vs. H₃R) | Data Source |
| Histamine H₃ (hH₃R) | ~5.37 nM | - | [4] |
| Histamine H₁ (hH₁R) | >10,000 nM (estimated) | >1,860-fold | [1][4][6] |
| Histamine H₂ (hH₂R) | >10,000 nM (estimated) | >1,860-fold | [1][4][6] |
| Histamine H₄ (hH₄R) | >10,000 nM (estimated) | >1,860-fold | [1][4][6] |
Note: The Kᵢ for hH₃R was calculated from the reported pKᵢ of 8.27.[4] Kᵢ values for H₁, H₂, and H₄ receptors are not explicitly published in public literature, which is common for proprietary compounds. The values are estimated based on consistent reports of "high selectivity" and the standard concentration limits (e.g., 10 µM) used in broad panel screens, above which binding is considered non-specific.[1][4][6]
This striking difference in binding affinity, with at least a three-orders-of-magnitude separation between the H3 receptor and its counterparts, is the quantitative foundation of Bavisant's "high selectivity." Such a profile is critical for minimizing off-target side effects. For instance, antagonism of the H1 receptor is associated with sedation, while H2 antagonism affects gastric acid secretion.
The Experimental Framework for Determining Selectivity
A robust selectivity profile is built upon two pillars of experimental evidence: binding affinity and functional activity . It is crucial to perform both, as a compound might bind to a receptor without eliciting a functional response (antagonism) or, conversely, show low binding affinity but high functional potency.
Pillar 1: Radioligand Binding Assays (The Gold Standard for Affinity)
The most direct method to measure the affinity of a compound for a receptor is the competitive radioligand binding assay. This technique quantifies how effectively the test compound (the "competitor," e.g., Bavisant) displaces a known high-affinity radiolabeled ligand from the receptor.
-
Receptor Preparation: Harvest cell membranes from stable cell lines individually overexpressing the human H1, H2, H3, or H4 receptor. Determine the protein concentration of each membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in assay buffer:
-
Receptor membrane preparation (a fixed amount, e.g., 10-20 µg protein).
-
A fixed concentration of a subtype-selective radioligand (e.g., [³H]-mepyramine for H1R), typically at a concentration close to its dissociation constant (Kd).
-
A serial dilution of Bavisant Dihydrochloride (e.g., from 1 pM to 100 µM).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: Wash the filters with ice-cold buffer to remove residual unbound ligand. Measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the Bavisant concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Bavisant that displaces 50% of the radioligand).
-
Kᵢ Calculation: Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Pillar 2: Functional Assays (The Measure of Potency)
Functional assays measure the biological response elicited by a compound's interaction with a receptor. Since each histamine receptor subtype couples to a different G-protein and initiates a distinct signaling cascade, a different functional assay is required for each. This is the causality behind the experimental design: the assay must match the receptor's biology.
The H1 receptor couples to the Gq protein, which activates phospholipase C (PLC). PLC generates inositol trisphosphate (IP₃), triggering the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytosolic Ca²⁺ is a direct measure of H1 receptor activation. Antagonism is measured by the ability of a compound to block this response.
Step-by-Step Protocol: H1R Calcium Flux Assay
-
Cell Culture: Plate cells expressing the hH1R in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to Ca²⁺.
-
Compound Pre-incubation: Add varying concentrations of Bavisant to the wells and incubate for a defined period to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically its EC₈₀, the concentration that gives 80% of the maximal response) to stimulate the H1 receptor.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: The inhibitory effect of Bavisant is quantified by the reduction in the histamine-induced fluorescence peak. Plot the percent inhibition against Bavisant concentration to determine its IC₅₀.
The H2 receptor couples to the Gs protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Antagonism is measured by a compound's ability to block this histamine-induced cAMP production.
The H3 and H4 receptors couple to the Gi/o protein, which inhibits adenylyl cyclase. This presents a challenge: measuring a decrease from a low basal level of cAMP is difficult. The standard protocol therefore involves first stimulating adenylyl cyclase with a non-receptor-mediated agent, forskolin , to create a high cAMP signal. The activity of an H3R or H4R agonist is then measured by its ability to reduce this forskolin-stimulated signal. An antagonist like Bavisant is measured by its ability to prevent an agonist from reducing the signal.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bavisant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Bavisant | JNJ-31001074 | H3 Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
A Preclinical Showdown: Bavisant Dihydrochloride vs. Atomoxetine for ADHD-like Symptoms in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in ADHD and the Quest for Novel Mechanisms
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While existing treatments, primarily psychostimulants and the non-stimulant atomoxetine, are effective for many, they are not without limitations, including incomplete efficacy, side effects, and abuse potential. This has spurred the search for novel therapeutic agents with distinct mechanisms of action. This guide provides a comparative analysis of two such compounds, Bavisant Dihydrochloride and atomoxetine, focusing on their preclinical performance in animal models that recapitulate core ADHD-like symptoms.
Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), represents a well-established non-stimulant therapy. In contrast, this compound, a selective histamine H3 (H3R) receptor antagonist/inverse agonist, embodies a novel therapeutic strategy. Though its clinical development for ADHD was discontinued, a preclinical examination of its theoretical advantages and comparison with a standard-of-care compound like atomoxetine offers valuable insights for future drug discovery efforts.
Pharmacological Divergence: Two Distinct Approaches to Modulating Prefrontal Cortex Neurochemistry
The therapeutic efficacy of both atomoxetine and the proposed mechanism for Bavisant converge on the modulation of neurotransmitter systems within the prefrontal cortex (PFC), a brain region critical for executive functions that are often impaired in ADHD. However, they achieve this through fundamentally different pathways.
Atomoxetine: The Selective Norepinephrine Reuptake Inhibitor
Atomoxetine's primary mechanism of action is the selective inhibition of the presynaptic norepinephrine transporter (NET)[1]. This blockade prevents the reuptake of norepinephrine (NE) from the synaptic cleft, leading to increased extracellular NE levels in the PFC[2][3]. A crucial aspect of its action in the PFC is that the dopamine transporter (DAT) is sparsely expressed in this region. Consequently, dopamine (DA) is also cleared by NET. By inhibiting NET, atomoxetine also effectively increases extracellular dopamine levels in the PFC, but not in subcortical regions like the nucleus accumbens, which is thought to contribute to its lower abuse potential compared to stimulants[1][4].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bavisant Dihydrochloride: Cross-Validation of a Selective Histamine H3 Receptor Antagonist Across Research Models
For researchers and drug development professionals navigating the complex landscape of cognitive enhancers and wake-promoting agents, a thorough understanding of a compound's performance across various research models is paramount. This guide provides an in-depth comparative analysis of Bavisant Dihydrochloride (JNJ-31001074), a potent and selective histamine H3 receptor antagonist. By cross-validating its effects in preclinical and clinical settings, and juxtaposing its profile with mechanistically similar and dissimilar comparators, we aim to provide a comprehensive resource for informed experimental design and strategic decision-making.
Introduction to Bavisant and the Rationale for Histamine H3 Receptor Antagonism
The histamine H3 receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Antagonism of the H3 receptor is hypothesized to increase the release of these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.
This compound is a highly selective, orally active, and brain-penetrating antagonist of the human H3 receptor.[1][2] Its development was driven by the potential therapeutic benefits of this mechanism in disorders characterized by cognitive deficits and excessive daytime sleepiness, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3][4]
Signaling Pathway of Histamine H3 Receptor Antagonism
Caption: Bavisant blocks inhibitory H3 autoreceptors and heteroreceptors, increasing neurotransmitter release.
Preclinical Profile of this compound
In Vitro Characterization
While specific binding affinity (Ki) values for Bavisant are not widely published, it is consistently described as a potent and highly selective antagonist of the human H3 receptor.[1][3] One source indicates a pKi of 8.27 for the human H3 receptor.[5] For comparison, Pitolisant, an approved H3 receptor antagonist/inverse agonist, exhibits a Ki of 0.16 nM for the human H3 receptor.[2]
Table 1: In Vitro Profile Comparison
| Compound | Target | Species | Assay Type | Affinity (Ki) | Functional Activity (EC50/IC50) | Reference |
| Bavisant | Histamine H3 Receptor | Human | Radioligand Binding | pKi = 8.27 | Not specified | [5] |
| Pitolisant | Histamine H3 Receptor | Human | Radioligand Binding | 0.16 nM | 1.5 nM (inverse agonism) | [2] |
| Vornorexant | Orexin 1 & 2 Receptors | Human | Radioligand Binding | High Affinity | Antagonist | [6] |
In Vivo Preclinical Models
Preclinical studies in rodent models have been instrumental in characterizing the pharmacological effects of Bavisant.
Neurochemical Effects:
A key in vivo effect of Bavisant is the increased release of acetylcholine in the frontal cortex of rats.[1][7] This is a direct consequence of blocking H3 heteroreceptors on cholinergic neurons and is a crucial biomarker for potential pro-cognitive effects.[8]
Behavioral Pharmacology:
In rats, Bavisant has demonstrated effects consistent with its proposed mechanism of action:
-
Wakefulness: Administration of Bavisant during the light sleep phase in rats resulted in a significant increase in time spent awake.[7] This wake-promoting effect is a hallmark of H3 receptor antagonists.
-
Cognition: Bavisant showed pro-cognitive effects in a passive avoidance model in rats.[7]
Pharmacokinetics:
Bavisant is characterized as being orally active and brain-penetrating.[1] Preclinical studies in rats and dogs have shown it to be well-tolerated.[7] Following single oral doses, Bavisant was rapidly absorbed with peak concentrations observed between 0.5 to 4 hours post-dose.[7]
Table 2: Comparative Preclinical Pharmacokinetics
| Compound | Species | Route of Administration | Tmax | Half-life (t1/2) | Key Findings | Reference |
| Bavisant | Rat, Dog | Oral | 0.5 - 4 h | Not specified | Rapidly absorbed, well-tolerated. | [7] |
| Vornorexant | Rat | Oral | < 1 h | ~1.0 h | Rapid absorption and elimination. | [9] |
| Vornorexant | Dog | Oral | < 1 h | ~2.5 h | Rapid absorption and elimination. | [9] |
Clinical Development and Performance of Bavisant
Bavisant has been investigated in several clinical trials for indications including ADHD, alcoholism, and narcolepsy.[4] The most extensively reported is a Phase 2 study in adults with ADHD (NCT00880217).[3]
Bavisant in Adult ADHD: A Phase 2 Study
This randomized, double-blind, placebo- and active-controlled study evaluated the efficacy and safety of three doses of Bavisant (1 mg, 3 mg, and 10 mg daily) over 42 days.[3]
Efficacy Outcomes:
The primary efficacy endpoint was the change from baseline in the total score on the ADHD Rating Scale, Version IV (ADHD-RS-IV). While there was a trend towards improvement, none of the Bavisant doses demonstrated a statistically significant difference from placebo.[3] In contrast, the active comparators, atomoxetine and OROS methylphenidate, showed significant improvements.[3]
Table 3: Primary Efficacy Results of Bavisant in Adult ADHD (NCT00880217)
| Treatment Group | Mean Change from Baseline in ADHD-RS-IV Total Score | p-value vs. Placebo |
| Placebo | -8.8 | - |
| Bavisant 1 mg/day | -9.3 | Not performed |
| Bavisant 3 mg/day | -11.2 | Not performed |
| Bavisant 10 mg/day | -12.2 | 0.161 |
| Atomoxetine 80 mg/day | -15.3 | < 0.005 |
| OROS Methylphenidate 54 mg/day | -15.7 | < 0.005 |
Data from Weisler et al., 2012.[3]
Safety and Tolerability:
The lower doses of Bavisant (1 mg and 3 mg) were well-tolerated. The 10 mg dose was associated with a higher incidence of treatment-emergent adverse events (TEAEs) and discontinuations.[3]
Table 4: Tolerability of Bavisant in Adult ADHD
| Treatment Group | Incidence of TEAEs (%) | Discontinuations due to TEAEs (%) |
| Placebo | 58.9 | 2.7 |
| Bavisant 1 mg/day | 61.8 | 4.4 |
| Bavisant 3 mg/day | 82.4 | 7.4 |
| Bavisant 10 mg/day | 89.0 | 19.2 |
| Atomoxetine 80 mg/day | 83.8 | 10.8 |
| OROS Methylphenidate 54 mg/day | 82.4 | 8.8 |
Data from Weisler et al., 2012.[3]
The lack of significant efficacy in this pivotal trial led to the discontinuation of Bavisant's development for ADHD.[4]
Comparative Analysis with Alternative Mechanisms
To provide a broader context for Bavisant's profile, it is useful to compare it with agents that have different primary mechanisms of action but are also investigated for similar therapeutic purposes.
Pitolisant: A Clinically Validated H3 Receptor Antagonist
Pitolisant (Wakix®) is another potent and selective histamine H3 receptor antagonist/inverse agonist that has been successfully developed and approved for the treatment of narcolepsy.[10]
Preclinical Comparison:
Both Bavisant and Pitolisant share the same fundamental mechanism of action. Preclinically, Pitolisant has been shown to increase histamine release in the brain and promote wakefulness.[10] A key difference in their development trajectories lies in the chosen clinical indications and subsequent outcomes.
Clinical Comparison:
In contrast to Bavisant's results in ADHD, Pitolisant has demonstrated robust efficacy in reducing excessive daytime sleepiness and cataplexy in patients with narcolepsy across multiple clinical trials.[10][11] Common adverse events with Pitolisant include insomnia, nausea, and anxiety.[10] This successful clinical development highlights the therapeutic potential of H3 receptor antagonism in specific patient populations and for particular endpoints.
Vornorexant: A Dual Orexin Receptor Antagonist
Vornorexant is a novel dual orexin receptor antagonist (DORA) being investigated for the treatment of insomnia.[6] Its mechanism is distinct from Bavisant, as it promotes sleep by blocking the wake-promoting signals of orexin neuropeptides.[10]
Mechanistic and Functional Contrast:
While Bavisant aims to enhance wakefulness by increasing the levels of excitatory neurotransmitters, Vornorexant promotes sleep by inhibiting a key wakefulness-promoting system. This opposing pharmacology makes Vornorexant an interesting comparator for understanding the nuances of sleep-wake regulation.
Preclinical Profile of Vornorexant:
-
In Vitro: Vornorexant exhibits high affinity for both orexin 1 and 2 receptors.[6]
-
In Vivo: In rats, Vornorexant reduces sleep onset latency and prolongs sleep time.[6] It has a rapid absorption and a short half-life, which is desirable for a hypnotic agent to minimize next-day residual effects.[6][9]
Experimental Protocols
In Vitro Receptor Binding Assay (Example Protocol)
This protocol describes a standard method for determining the binding affinity of a test compound to the histamine H3 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor.
-
Harvest cells and homogenize in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Acetylcholine Release (Example Protocol)
This protocol outlines a method to measure the effect of a test compound on acetylcholine release in the brain of a freely moving rat.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an acetylcholinesterase inhibitor.
-
After a stable baseline of acetylcholine release is established, administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal or oral).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Analysis of Acetylcholine Levels:
-
Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the acetylcholine levels as a percentage of the baseline levels.
-
Conclusion
This compound is a well-characterized selective histamine H3 receptor antagonist with demonstrated preclinical efficacy in models of wakefulness and cognition. Its mechanism of action, centered on increasing the release of histamine and other neurotransmitters, provides a strong rationale for its investigation in CNS disorders. However, the translation of these preclinical findings to clinical efficacy proved challenging, as evidenced by the negative results of the Phase 2 trial in adult ADHD.
The comparison with Pitolisant, a mechanistically similar compound with clinical success in narcolepsy, underscores the importance of indication selection and patient population in the development of H3 receptor antagonists. Furthermore, the contrast with Vornorexant, a DORA with an opposing pharmacological effect, highlights the diverse strategies being employed to modulate the sleep-wake cycle.
For researchers in the field, this comparative guide emphasizes the need for a multi-faceted approach to drug evaluation, integrating in vitro, in vivo preclinical, and clinical data to build a comprehensive understanding of a compound's potential. The detailed protocols provided herein offer a framework for the continued investigation of novel compounds targeting these complex neurological pathways.
References
-
Hikichi, H., et al. (2025). Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist. PubMed. Available at: [Link]
-
Schwartz, J. C. (2011). Pitolisant for the treatment of cataplexy in adults with narcolepsy. Taylor & Francis Online. Available at: [Link]
-
Hudkins, R. L., et al. (2012). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. NIH National Library of Medicine. Available at: [Link]
-
Taisho Pharmaceutical. (2025). Vornorexant. AdisInsight. Available at: [Link]
-
Request PDF. (n.d.). Preclinical Pharmacological Profiles of Vornorexant, A Novel Potent Dual Orexin Receptor Antagonist. Retrieved from [Link]
-
Uchida, S., et al. (2024). Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia. PubMed. Available at: [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. PubMed. Available at: [Link]
-
Request PDF. (n.d.). Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. Retrieved from [Link]
-
Ligneau, X., et al. (2021). Pitolisant, a wake- promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil. Semantic Scholar. Available at: [Link]
-
MedPath. (2025). Bavisant. Retrieved from [Link]
-
Scribd. (n.d.). Drug Profile Comparison Between Pitolisant. Retrieved from [Link]
-
Nakai, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. Available at: [Link]
-
Patsnap Synapse. (n.d.). Bavisant - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Ligneau, X., et al. (2021). Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Bavisant. PubChem. Available at: [Link]
-
Bertini, S., et al. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. PubMed. Available at: [Link]
-
Sadek, B., et al. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. PubMed Central. Available at: [Link]
-
Blandina, P., et al. (1996). Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats. PubMed. Available at: [Link]
-
Thorpy, M. J., & Kinyua, M. (2020). Selective Inverse Agonists of the Histamine 3 Receptor as Treatment for Narcolepsy. US National Library of Medicine. Available at: [Link]
-
Prast, H., et al. (1999). Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H3 histamine receptors. PubMed. Available at: [Link]
-
Medhurst, A. D., et al. (2009). Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice. PMC. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Vornorexant used for? [synapse.patsnap.com]
- 11. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bavisant Dihydrochloride with other H3R Antagonists: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of Bavisant (JNJ-31001074) Dihydrochloride and other prominent histamine H3 receptor (H3R) antagonists for researchers, scientists, and drug development professionals. By synthesizing preclinical and clinical data, this document aims to offer an objective analysis of their performance, supported by detailed experimental methodologies.
Introduction: The Rationale for H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in regulating the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][2] Antagonists and inverse agonists of the H3R are hypothesized to increase the synaptic levels of these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[1][3] This mechanism of action has positioned H3R as a promising therapeutic target for a range of neurological and psychiatric disorders, such as narcolepsy, excessive daytime sleepiness (EDS), and attention-deficit/hyperactivity disorder (ADHD).[3][4]
Bavisant Dihydrochloride emerged as a highly selective, orally active antagonist of the human H3 receptor.[5][6] This guide will delve into a comparative analysis of Bavisant with other notable H3R antagonists, including the clinically approved Pitolisant (Wakix®), to provide a clear perspective on their respective pharmacological profiles.
Comparative Pharmacological Profiles
A thorough evaluation of H3R antagonists necessitates a multi-faceted comparison of their binding affinity, selectivity, functional activity, and pharmacokinetic properties. The following sections and tables summarize the available data to facilitate a direct comparison.
In Vitro Binding Affinity and Selectivity
The binding affinity (Ki) is a critical parameter that quantifies the strength of the interaction between a ligand and its receptor. A lower Ki value indicates a higher binding affinity. Selectivity, on the other hand, refers to a compound's ability to bind to its intended target with minimal interaction with other receptors, which is crucial for minimizing off-target side effects.
| Compound | Target | Species | Ki (nM) | Reference(s) |
| Bavisant (JNJ-31001074) | H3R | Human | 5.4 | [7] |
| Pitolisant (BF2.649) | H3R | Human | 0.16 | [8] |
| GSK189254 | H3R | Human | ~1 | [9] |
| PF-03654746 | H3R | Human | Not explicitly stated | [2] |
| ABT-239 | H3R | Human | Not explicitly stated | [1] |
Note: The binding affinity of Bavisant has been reported to be significantly lower for certain shorter isoforms of the H3 receptor (H3R-373 and H3R-365) compared to the canonical H3R-445 isoform.[7] This highlights the importance of considering receptor splice variants in drug development.
Functional Activity
Functional assays, such as cAMP (cyclic adenosine monophosphate) assays, are essential to determine whether a ligand acts as an antagonist (blocks the action of an agonist) or an inverse agonist (reduces the basal activity of the receptor). For Gi-coupled receptors like H3R, antagonists block the agonist-induced decrease in cAMP, while inverse agonists increase basal cAMP levels.
While direct head-to-head comparative functional data for Bavisant against other H3R antagonists in the same assay is limited in the public domain, the available literature indicates that many of the studied H3R ligands, including Pitolisant, act as inverse agonists.[10]
Pharmacokinetic Profiles
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical utility. Brain penetration is a particularly critical factor for CNS-targeting drugs like H3R antagonists.
| Compound | Key Pharmacokinetic Properties | Reference(s) |
| Bavisant (JNJ-31001074) | Orally active and brain-penetrant. In humans, the mean elimination half-life ranged from 13.9 to 22.1 hours.[11][12] | [11][12] |
| Pitolisant | Orally available with a half-life that supports once-daily dosing. It is not classified as a controlled substance.[10] | [10] |
| ABT-288 | The mean elimination half-life ranged from 40 to 61 hours in humans.[13] | [13] |
Preclinical and Clinical Efficacy: A Head-to-Head Look
Preclinical Evidence
Preclinical studies in animal models provide the foundational evidence for the therapeutic potential of a drug candidate. For H3R antagonists, key preclinical assessments include their effects on neurotransmitter release and their efficacy in models of wakefulness and cognition.
-
Bavisant (JNJ-31001074): Preclinical studies demonstrated that Bavisant increases acetylcholine levels in the rat frontal cortex, a key neurotransmitter involved in cognitive function.[11] It also showed wake-promoting and pro-cognitive effects in preclinical models.[12]
-
Pitolisant: Extensive preclinical studies have shown that Pitolisant increases histamine release in the brain, leading to enhanced wakefulness.[14] It has been shown to be effective in animal models of narcolepsy.[14]
-
Other H3R Antagonists: Compounds like GSK189254 have also demonstrated wake-promoting effects in preclinical models, comparable to the standard-of-care wake-promoting agent, modafinil.[9]
Clinical Trial Outcomes
Clinical trials are the ultimate test of a drug's efficacy and safety in humans. The clinical development paths of Bavisant and other H3R antagonists have yielded divergent outcomes.
-
Bavisant (JNJ-31001074):
-
ADHD: A randomized, double-blind, placebo- and active-controlled phase 2 study in adults with ADHD found that Bavisant did not demonstrate significant clinical effectiveness compared to placebo.[6] While a trend towards improvement was observed, it was not statistically significant.[2]
-
Excessive Daytime Sleepiness (EDS) in Parkinson's Disease: A phase IIb study was planned to evaluate the efficacy and safety of Bavisant for the treatment of EDS in patients with Parkinson's disease.
-
-
Pitolisant (Wakix®):
-
Narcolepsy: Pitolisant has been successfully developed and approved for the treatment of narcolepsy with or without cataplexy in adults.[1][10] Clinical trials have demonstrated its efficacy in reducing excessive daytime sleepiness, as measured by the Epworth Sleepiness Scale (ESS), and in decreasing the frequency of cataplexy.[10] Comparative analyses have shown Pitolisant to be non-inferior to modafinil for EDS and superior for cataplexy.[10]
-
-
Other H3R Antagonists: Several other H3R antagonists, such as GSK239512, ABT-288, and PF-03654746, have been evaluated in clinical trials for various indications including schizophrenia, Alzheimer's disease, and allergic rhinitis, with mixed results.[1][2]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used in the characterization of H3R antagonists.
In Vitro Assays
This assay measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.
Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable H3R radioligand (e.g., [3H]-Nα-methylhistamine) with the prepared cell membranes and a range of concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H3R ligand).
-
Incubate the plate at a controlled temperature until binding equilibrium is reached.
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels.
Workflow for a cAMP functional assay.
Protocol:
-
Cell Culture:
-
Culture a cell line expressing the human H3 receptor in a suitable medium.
-
Seed the cells into a 96- or 384-well plate and allow them to adhere and grow to a desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
For antagonist mode, pre-incubate the cells with various concentrations of the test compound for a short period. For inverse agonist mode, this pre-incubation step is not necessary.
-
Add an H3R agonist (e.g., (R)-α-methylhistamine) to the wells, along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release the accumulated cAMP.
-
-
cAMP Detection and Analysis:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plot the measured cAMP levels against the concentration of the test compound.
-
For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced response. For inverse agonists, determine the EC50 value, which is the concentration that produces 50% of the maximal increase in basal cAMP levels.
-
In Vivo Models
This model is a well-established tool for evaluating the efficacy of wake-promoting agents. Orexin (also known as hypocretin) is a neuropeptide that plays a critical role in maintaining wakefulness, and its deficiency is a hallmark of narcolepsy.
Protocol:
-
Animal Model: Utilize orexin/hypocretin knockout mice, which exhibit a phenotype that mimics human narcolepsy, including fragmented sleep-wake cycles and cataplexy-like episodes.
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: Administer the test compound (e.g., Bavisant or another H3R antagonist) or vehicle orally or via intraperitoneal injection.
-
Data Recording: Continuously record EEG and EMG signals for an extended period (e.g., 24 hours) to assess the effects of the compound on sleep architecture.
-
Data Analysis:
-
Score the EEG/EMG recordings to quantify the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Analyze the number and duration of sleep-wake transitions to assess sleep fragmentation.
-
Quantify the frequency and duration of cataplexy-like episodes.
-
Compare the results from the drug-treated group to the vehicle-treated group to determine the efficacy of the compound in promoting wakefulness and reducing narcoleptic symptoms.
-
Conclusion and Future Perspectives
The landscape of H3R antagonist development has been marked by both significant successes and notable setbacks. While this compound demonstrated high selectivity for the H3 receptor and promising preclinical activity, it did not translate into clinical efficacy for ADHD. In contrast, Pitolisant has emerged as a valuable therapeutic option for patients with narcolepsy, validating the H3R as a viable drug target.
The divergent outcomes of these and other H3R antagonists underscore the complexities of CNS drug development. Factors such as subtle differences in pharmacological profiles (e.g., inverse agonism versus neutral antagonism), receptor isoform selectivity, and pharmacokinetic properties can significantly impact clinical success.
For researchers in this field, a comprehensive and comparative approach to characterization is paramount. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of novel H3R antagonists. Future research should focus on elucidating the specific patient populations that may benefit most from H3R-targeted therapies and on developing compounds with optimized pharmacological and pharmacokinetic profiles to maximize therapeutic benefit while minimizing adverse effects.
References
-
Treatment of excessive daytime sleepiness with Bavisant in PD Patients. Health Research Authority. Available at: [Link]
-
Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. Bentham Science. Available at: [Link]
-
List of investigational narcolepsy and hypersomnia drugs. Wikipedia. Available at: [Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Pharmaceuticals (Basel). 2020;13(9):229. Available at: [Link]
-
pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. Ther Clin Risk Manag. 2020;16:11-23. Available at: [Link]
-
Selective Inverse Agonists of the Histamine 3 Receptor as Treatment for Narcolepsy. US Neurology. 2020;16(2):78-83. Available at: [Link]
-
Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn Schmiedebergs Arch Pharmacol. 1995;352(1):31-8. Available at: [Link]
-
Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opin Ther Pat. 2024;34(3):163-181. Available at: [Link]
-
Randomized Clinical Study of a Histamine H3 Receptor Antagonist for the Treatment of Adults with Attention-Deficit Hyperactivity Disorder. ResearchGate. Available at: [Link]
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. ResearchGate. Available at: [Link]
-
Different antagonist binding properties of human and rat histamine H3 receptors. Bioorg Med Chem Lett. 2001;11(7):951-4. Available at: [Link]
-
Histamine H3 antagonists as wake-promoting and pro-cognitive agents. Curr Top Med Chem. 2008;8(11):988-1002. Available at: [Link]
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Front Pharmacol. 2022;13:861094. Available at: [Link]
-
Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs. 2012;26(5):421-34. Available at: [Link]
-
Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. 2023. Available at: [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Br J Pharmacol. 2008;154(6):1166-81. Available at: [Link]
-
Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Front Syst Neurosci. 2012;6:72. Available at: [Link]
-
Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Med Chem Lett. 2014;5(10):1129-34. Available at: [Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Front Neurosci. 2016;10:247. Available at: [Link]
-
Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with. SciSpace. Available at: [Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Pharmaceuticals. 2020;13(9):229. Available at: [Link]
-
Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. Br J Clin Pharmacol. 2013;75(1):129-41. Available at: [Link]
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers in Pharmacology. 2022;13. Available at: [Link]
-
A Phase 3 Study to Assess the Safety and Efficacy of Pitolisant in Adult Patients With Idiopathic Hypersomnia. ClinicalTrials.gov. Available at: [Link]
-
Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials. CNS Drugs. 2022;36(1):75-85. Available at: [Link]
-
Clinical Pharmacokinetics of H1-Receptor Antagonists (The Antihistamines). Clinical Pharmacokinetics. 1985;10(6):477-97. Available at: [https://www.semanticscholar.org/paper/Clinical-Pharmacokinetics-of-H1-Receptor-(The-Paton-Webster/e8175d9e971092a611186714c679905206263546]([Link]
-
Pitolisant, a wake- promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil. Semantic Scholar. Available at: [Link]
Sources
- 1. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. neurologylive.com [neurologylive.com]
- 9. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. hra.nhs.uk [hra.nhs.uk]
Validating Pro-Cognitive Effects: A Comparative Analysis of Bavisant Dihydrochloride in Established Behavioral Paradigms
This guide provides an in-depth technical comparison of Bavisant Dihydrochloride, a histamine H3 receptor antagonist, with other established cognitive enhancers. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of pro-cognitive compounds. This document synthesizes preclinical data, outlines detailed behavioral testing protocols, and offers insights into the mechanistic rationale behind experimental design.
Introduction: The Rationale for Targeting the Histamine H3 Receptor for Cognitive Enhancement
The search for effective cognitive enhancers is a cornerstone of neuroscience research, driven by the significant unmet medical needs in conditions like Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia.[1][2] One promising target that has emerged is the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters involved in cognitive processes, including acetylcholine, norepinephrine, and dopamine.[1][3]
This compound (also known as JNJ-31001074) is a potent and selective antagonist of the histamine H3 receptor.[4][5] By blocking the inhibitory action of presynaptic H3 receptors, Bavisant is hypothesized to increase the synaptic levels of these crucial neurotransmitters, thereby enhancing wakefulness, attention, and cognitive performance.[1][4] This guide will delve into the preclinical validation of Bavisant's pro-cognitive effects and compare its profile with that of other well-established cognitive enhancers.
Mechanism of Action: this compound
Bavisant acts as an antagonist/inverse agonist at the histamine H3 receptor. This receptor is primarily expressed in the central nervous system and functions as a key regulator of neurotransmitter release.[1] Blockade of H3 receptors by Bavisant leads to a disinhibition of neurotransmitter release, resulting in increased levels of histamine, acetylcholine, and other monoamines in brain regions critical for cognition.[5][6]
Figure 2: Experimental workflow for the Novel Object Recognition (NOR) test.
Step-by-Step Protocol:
-
Habituation (Day 1):
-
Place each animal individually into the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes to allow for acclimation to the environment. This step is crucial to reduce anxiety and exploratory behavior not directed at the objects.
-
-
Training/Familiarization Trial (T1) (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the animal in the center of the arena and allow it to explore the objects for a fixed period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose at a distance of ≤ 2 cm.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period. The duration of the ITI determines whether short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory is being assessed. The choice of ITI should be based on the specific research question and the known kinetics of the compound being tested.
-
-
Test Trial (T2) (Day 2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and record the time spent exploring the familiar and novel objects for a fixed period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Morris Water Maze (MWM)
This task assesses spatial learning and memory by requiring the animal to find a hidden platform in a pool of opaque water.
Experimental Workflow:
Figure 3: Experimental workflow for the Morris Water Maze (MWM).
Step-by-Step Protocol:
-
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various distal visual cues.
-
-
Acquisition Phase (e.g., 4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four randomly selected start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to associate its location with the distal cues.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for a fixed period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
During the acquisition phase, a decrease in escape latency and path length over days indicates learning.
-
In the probe trial, a significant preference for the target quadrant and a higher number of platform location crossings indicate good spatial memory.
-
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility by requiring the animal to shift its attention between different stimulus dimensions.
Step-by-Step Protocol:
-
Apparatus:
-
A testing chamber with two digging pots.
-
A variety of digging media (e.g., sand, sawdust) and odors (e.g., vanilla, almond) are used as stimuli.
-
-
Habituation and Training:
-
Habituate the animals to the testing chamber and teach them to dig in the pots to find a food reward.
-
-
Testing Phases: The task consists of a series of discriminations:
-
Simple Discrimination (SD): The animal learns to discriminate between two stimuli within one dimension (e.g., sand vs. sawdust).
-
Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., odors), but the rule from the SD phase remains the same.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced, requiring the animal to apply the previously learned rule to a new set of stimuli.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring a shift in attentional set. This is the key measure of cognitive flexibility.
-
Reversal Learning: The rewarded and unrewarded stimuli within a dimension are switched.
-
-
Data Analysis:
-
The primary measure is the number of trials required to reach a criterion (e.g., 6 consecutive correct choices) for each phase.
-
An increased number of trials to criterion in the EDS phase compared to the IDS phase indicates a deficit in cognitive flexibility.
-
5-Choice Serial Reaction Time Task (5-CSRTT)
This task is used to assess visuospatial attention and impulsivity in rodents.
Step-by-Step Protocol:
-
Apparatus:
-
An operant chamber with five apertures, each equipped with a light and a sensor to detect nose pokes.
-
A food magazine on the opposite wall delivers a reward.
-
-
Training:
-
Animals are trained over several weeks to nose-poke an illuminated aperture to receive a food reward.
-
The task difficulty is gradually increased by shortening the stimulus duration and increasing the inter-trial interval (ITI).
-
-
Testing:
-
A session consists of a series of trials where one of the five apertures is briefly illuminated.
-
The animal must make a correct nose-poke response within a limited time to receive a reward.
-
-
Data Analysis:
-
Accuracy: Percentage of correct responses, a measure of attention.
-
Omissions: Percentage of trials with no response, indicating inattention.
-
Premature Responses: Responses made during the ITI before the stimulus is presented, a measure of impulsivity.
-
Perseverative Responses: Repeated nose-pokes in an aperture after a correct or incorrect response.
-
Response Latency: Time taken to make a correct response.
-
Conclusion and Future Directions
This compound, as a histamine H3 receptor antagonist, represents a mechanistically rational approach to cognitive enhancement. While preclinical studies have suggested pro-cognitive effects, the lack of publicly available, quantitative data in standardized behavioral paradigms makes a direct comparison with established cognitive enhancers challenging. The clinical trial of Bavisant for ADHD did not demonstrate significant efficacy, highlighting the translational gap that often exists between preclinical findings and clinical outcomes. [1] Further research is warranted to fully characterize the pro-cognitive profile of Bavisant and other H3 receptor antagonists in a battery of well-validated behavioral tasks. Direct, head-to-head comparative studies with other classes of cognitive enhancers are crucial to delineate their relative strengths and potential therapeutic niches. The detailed protocols provided in this guide offer a framework for such rigorous preclinical evaluation, which is essential for advancing the development of novel and effective treatments for cognitive disorders.
References
-
Hudkins, R. L., et al. (2011). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 2(3), 244–249. [Link]
-
Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS drugs, 26(5), 421–434. [Link]
-
Brioni, J. D., et al. (2011). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. British journal of pharmacology, 164(4), 1166-1181. [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181. [Link]
-
Brioni, J. D., & Esbenshade, T. A. (2010). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics, 335(1), 13-20. [Link]
-
Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data. Behavioural brain research, 31(1), 47–59. [Link]
-
Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of neuroscience methods, 11(1), 47–60. [Link]
-
Birrell, J. M., & Brown, V. J. (2000). Medial frontal cortex mediates perceptual attentional set shifting in the rat. Journal of Neuroscience, 20(11), 4320–4324. [Link]
-
Newman, L. A., & McGaughy, J. (2011). Atomoxetine facilitates attentional set shifting in adolescent rats. Psychopharmacology, 214(4), 843–851. [Link]
-
Robbins, T. W. (2002). The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry. Psychopharmacology, 163(3-4), 362–380. [Link]
-
Leger, M., et al. (2012). Object recognition test in mice. Nature protocols, 7(10), 1828–1835. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Heisler, J. M., et al. (2015). The attentional set shifting task: a measure of cognitive flexibility in mice. Journal of visualized experiments: JoVE, (96), e51944. [Link]
-
Bari, A., et al. (2008). The application of the 5-choice serial reaction time task for the assessment of visual attentional processes and impulse control in rats. Nature protocols, 3(5), 759–767. [Link]
-
Zhang, R., et al. (2012). Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model. Journal of Alzheimer's disease, 31(4), 851–861. [Link]
-
Totah, N. K., et al. (2015). Atomoxetine accelerates attentional set shifting without affecting learning rate in the rat. Psychopharmacology, 232(20), 3697–3707. [Link]
-
Logue, S. F., et al. (1997). The 5-choice serial reaction time task for rats: a new tool for the study of attention and impulsivity. Psychopharmacology, 131(2), 198–210. [Link]
-
Hu, M., et al. (2015). Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation. Neuroscience, 290, 563-574. [Link]
Sources
- 1. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Bavisant Dihydrochloride and Other Histamine H3 Receptor Ligands
In the landscape of neuropharmacology, the histamine H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in a range of central nervous system disorders. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][2] Consequently, the development of potent and selective H3R ligands is of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of the receptor binding affinity of Bavisant Dihydrochloride against other notable H3R ligands, supported by experimental data and detailed protocols to aid in your research endeavors.
Bavisant (also known as JNJ-31001074) is a potent and highly selective antagonist of the human histamine H3 receptor.[3][4][5] Its high affinity for the H3R has been a key characteristic driving its investigation for neurological conditions.[6][7] This guide will objectively assess its binding performance in the context of other well-established and clinically relevant H3R modulators.
Comparative Binding Affinity at the Human Histamine H3 Receptor
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and a selection of other prominent H3R ligands.
| Ligand | Type | Ki (nM) for human H3R | Source(s) |
| This compound | Antagonist | 5.4 | [3] |
| Pitolisant (Wakix®) | Antagonist / Inverse Agonist | 0.16 | [8][9] |
| Thioperamide | Antagonist | 4.3 | [10] |
| Ciproxifan | Antagonist / Inverse Agonist | 46-180 | [11] |
| Imetit | Agonist | 0.1 | [12] |
| Nα-methylhistamine | Agonist | ~2-8 | [13] |
Table 1: Comparative binding affinities of selected ligands for the human histamine H3 receptor. Ki values represent the inhibition constant, with lower values indicating higher affinity.
As illustrated in the table, this compound demonstrates a high affinity for the human H3 receptor with a Ki value in the low nanomolar range. When compared to other antagonists, its affinity is notable, though the clinically approved drug Pitolisant exhibits a significantly higher affinity. Thioperamide, a widely used research tool, shows a comparable affinity to Bavisant. Ciproxifan's affinity for the human receptor is considerably lower than for the rodent counterpart.[11] On the other hand, the agonists Imetit and Nα-methylhistamine also display high affinity, underscoring the competitive binding landscape at this receptor.
Experimental Protocol: In Vitro Radioligand Binding Assay for the Histamine H3 Receptor
To empirically determine and compare the binding affinities of novel compounds against a known standard like this compound, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay using membranes from cells expressing the human histamine H3 receptor.
I. Preparation of Cell Membranes
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Harvest: Once confluent, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in the presence of ice-cold PBS.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the cell suspension using a Polytron homogenizer on ice.[14]
-
Membrane Isolation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[14] Discard the supernatant, and resuspend the membrane pellet in fresh homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15]
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other ligands) or vehicle for total binding.
-
A fixed concentration of the radioligand, typically [3H]-Nα-methylhistamine (e.g., 0.3 nM).[16]
-
The cell membrane preparation (typically 20-50 µg of protein per well).
-
For determination of non-specific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM histamine or clobenpropit).[17][18]
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[18][19]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[15]
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with vehicle) to determine the specific binding for each concentration of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50 and Ki: Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the histamine H3 receptor radioligand binding assay.
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o.[1][20] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and subsequent downstream signaling events. Antagonists like this compound bind to the receptor but do not elicit this response; instead, they block the binding of agonists like histamine.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Conclusion
This guide provides a comparative assessment of the receptor binding affinity of this compound in the context of other significant histamine H3 receptor ligands. The data clearly positions Bavisant as a high-affinity antagonist. The detailed experimental protocol for a radioligand binding assay offers a practical framework for researchers to conduct their own comparative studies. Understanding the nuances of ligand-receptor interactions, as detailed in this guide, is fundamental for the rational design and development of novel therapeutics targeting the histamine H3 receptor.
References
-
Kruszelnicki, P., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. PLoS One, 12(1), e0169165. [Link]
-
Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. [Link]
-
Kathmann, M., et al. (1998). Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 530-534. [Link]
-
Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. International Journal of Molecular Sciences, 21(17), 6333. [Link]
-
van der Veen, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
-
Seifert, R. (2010). Molecular analysis of the histamine H3-receptor. ResearchGate. [Link]
-
Sequeira, V., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17042. [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]
-
Arrang, J. M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 262(1), 362-369. [Link]
-
ResearchGate. G protein–coupled receptor (GPCR) signaling from brain expressed histamine receptors. [Link]
-
Krueger, K. M., et al. (2005). G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations. Journal of Pharmacology and Experimental Therapeutics, 314(1), 271-281. [Link]
-
Korte, A., et al. (1993). High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain. Neuroscience Letters, 162(1-2), 163-166. [Link]
-
Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 112(2), 387-394. [Link]
-
Kathmann, M., et al. (1993). Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(5), 498-503. [Link]
-
EMBL-EBI. Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. [Link]
-
Novak, S., et al. (1992). H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450. British Journal of Pharmacology, 107(1), 161-164. [Link]
-
Pérez-Villanueva, J., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(11), 3326. [Link]
-
Frandsen, J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 1018. [Link]
-
Leurs, R., et al. (1995). Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. British Journal of Pharmacology, 116(4), 2315-2321. [Link]
-
Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]
-
ResearchGate. Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay and activity on dopamine (DAT) and norepinephrine (NET) transporters. [Link]
-
Sadek, B., et al. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Molecules, 25(17), 3993. [Link]
-
ResearchGate. (A) Radioligand competition binding assay validates hits at the H 3 receptor. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Carrascosa, C., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 401(1), 142-149. [Link]
-
Leurs, R., et al. (1995). Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. British Journal of Pharmacology, 116(4), 2315-2321. [Link]
-
Letavic, M. A., et al. (2012). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ACS Medicinal Chemistry Letters, 3(11), 935-940. [Link]
-
Łażewska, D., et al. (2019). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 24(18), 3249. [Link]
-
Łażewska, D., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2351. [Link]
-
BindingDB. Ki Summary. [Link]
-
Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology, 144(6), 788-797. [Link]
-
ResearchGate. H3 Receptor Antagonists. [Link]
-
Dykewicz, M. S., & Fineman, S. (2014). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Annals of Allergy, Asthma & Immunology, 112(5), 470-473. [Link]
-
Bylund, D. B. (2014). Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Pharmacology, 66(1), 1.3.1-1.3.26. [Link]
Sources
- 1. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | antagonist of the human H3 receptor | CAS# 929622-09-3 | InvivoChem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist [pubmed.ncbi.nlm.nih.gov]
- 13. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bavisant Dihydrochloride
This document provides essential, step-by-step guidance for the proper disposal of Bavisant Dihydrochloride (CAS: 1103522-80-0), a potent and selective histamine H3 receptor antagonist used in research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a pharmaceutical compound containing both an amine functional group and a dihydrochloride salt, this compound requires a multi-faceted approach to waste management that addresses its unique chemical properties.[3][4][5]
The core principle of this guide is risk mitigation. Improper disposal, such as sewering (flushing down the drain), is strictly prohibited by environmental regulations for pharmaceutical waste and can cause significant harm to aquatic ecosystems.[3][6][7] This guide is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]
Hazard Identification and Waste Classification
Before handling any waste, it is crucial to understand its potential hazards. This compound waste falls into several categories, each with specific handling requirements.
-
Pharmaceutical Waste : As a research compound, all waste containing this compound must be managed as pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) has specific regulations that prohibit the disposal of pharmaceutical waste in drains or sewers.[6][10]
-
Amine Compound Waste : Bavisant contains a piperazine ring, classifying it as an amine compound.[4] Amine wastes should be segregated from other chemical wastes to prevent hazardous reactions, particularly with acids and oxidizing agents.[3] They can also be toxic to aquatic life, making environmental containment a priority.[3]
-
Hydrochloride Salt : The "dihydrochloride" designation indicates the compound is a salt formed with hydrochloric acid. While the solid powder itself is not corrosive, solutions may be acidic. Therefore, aqueous waste streams should be neutralized before collection to mitigate corrosive hazards.[5][11]
Based on these characteristics, all waste streams containing this compound must be classified as hazardous chemical waste .
Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this compound, in both its pure form and as waste, must adhere to the safety protocols outlined in their institution's Chemical Hygiene Plan and the substance's Safety Data Sheet (SDS).[8][12]
-
Eye Protection : Wear ANSI-rated safety glasses or chemical splash goggles at all times.[13]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before use. Change gloves immediately if they become contaminated.
-
Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned to protect skin from potential contact.[14]
-
Respiratory Protection : For handling the solid powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator may be necessary.[15]
-
Engineering Controls : All handling of solid this compound and initial preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][16]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to managing this compound waste from the point of generation to final disposal.
Workflow for this compound Waste Management
Caption: Decision workflow for the management of this compound waste.
Experimental Protocol: Neutralization of Aqueous Waste
This protocol is for liquid waste streams containing this compound (e.g., unused solutions, rinsates from glassware).
-
Preparation : Conduct this procedure in a chemical fume hood while wearing all required PPE. Place the collection vessel for the acidic waste in a larger, chemically resistant secondary containment bin.
-
Dilution : If the solution is concentrated, slowly add the acidic waste to a larger volume of cold water with stirring. Always add acid to water, not the reverse .[11]
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the diluted acidic waste while stirring.[11]
-
Monitoring : Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base in small increments until the pH is between 6.0 and 8.0. The cessation of fizzing or bubbling indicates the reaction is nearing completion.[11]
-
Final Collection : Once neutralized, pour the solution into a dedicated, clearly labeled hazardous aqueous waste container.
Waste Collection and Labeling
-
Segregation : Keep this compound waste separate from all other waste streams, especially incompatible materials like strong acids, bases, and oxidizers.[3][17]
-
Solid Waste : Collect contaminated items such as gloves, weigh paper, and pipette tips in a dedicated, sealed container lined with a plastic bag.[16]
-
Liquid Waste : Collect neutralized aqueous solutions in a separate, dedicated container.
-
-
Containerization : Use only chemically compatible containers, such as high-density polyethylene (HDPE), with secure, leak-proof lids.[12][16] Ensure containers are in good condition and free from cracks.
-
Labeling : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[17] The label must also include:
-
The full chemical name: "this compound Waste"
-
A list of all components, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
Storage and Final Disposal
-
Interim Storage : Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be under the direct control of laboratory personnel and away from heat sources or direct sunlight.[3][17] Use secondary containment trays to prevent spills.
-
Final Disposal : Do not dispose of this waste through normal trash or sewer systems.[3][6] Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[16][18] The most common and effective disposal method for this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[19][20]
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors : If the spill involves a volatile solvent, ensure adequate ventilation and eliminate all ignition sources.
-
Containment (Small Spill of Solid) : For a small spill of the powder (<1 gram), and if you are trained to do so, use absorbent pads or a spill kit to gently cover the material. Avoid raising dust. Moisten the absorbent material slightly with water to prevent airborne particles.
-
Cleanup : Carefully scoop the contained material and cleanup debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of size. For large spills, evacuate the area and contact emergency personnel immediately.[5]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Pharmaceutical & Chemical Waste | Regulated by EPA and OSHA due to its nature as a pharmaceutical amine compound.[6][10][19] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin/eye contact and irritation.[13] |
| Container Material | High-Density Polyethylene (HDPE) | Ensures chemical compatibility and prevents leaks.[12][16] |
| Waste Segregation | Separate from acids, bases, and oxidizers | Prevents potentially hazardous chemical reactions.[3][17] |
| Aqueous Waste Pre-treatment | Neutralize to pH 6-8 | Mitigates corrosive hazards before collection.[11] |
| Prohibited Disposal | DO NOT dispose down the drain or in regular trash | Prevents environmental contamination and ensures regulatory compliance.[3][7] |
| Final Disposal Method | Collection by EHS for Incineration | Ensures complete destruction of the compound in a safe, controlled manner.[19][20] |
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
OSHA Compliance For Laboratories. US Bio-Clean.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Bavisant (dihydrochloride). ChemicalBook.
-
Bavisant (dihydrochloride) CAS#: 929622-09-3. ChemicalBook.
-
Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals. Benchchem.
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine.
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
-
This compound hydrate - Product Data Sheet. MedChemExpress.
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration.
-
SAFETY DATA SHEET - 2-Pyridineethanamine, N-methyl-, dihydrochloride. Fisher Scientific.
-
SAFETY DATA SHEET - Histamine dihydrochloride. Sigma-Aldrich.
-
Standard Operating Procedure - Hydrochloric Acid. University of California, Merced EHS.
-
Material Safety Data Sheet - Histamine dihydrochloride. ScienceLab.com.
-
Disposing Amine Waste. Technology Catalogue.
-
Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules. Lab Manager.
-
Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals. Benchchem.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.
-
SAFETY DATA SHEET - 1H-Imidazole-4-ethanamine, dihydrochloride. Thermo Fisher Scientific.
-
106890 - Histamine dihydrochloride, Ph. Eur. - Safety Data Sheet. ITW Reagents.
-
This compound. Biotuva Life Sciences.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA National Service Center for Environmental Publications.
-
How to dispose of hydrochloric acid. Lab Alley.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
How Should Hydrochloric Acid Be Disposed Of Safely? Chemistry For Everyone via YouTube.
-
Chemical Waste Disposal Guidelines. Emory University.
-
Waste Management of Hazardous Drugs. Defense Centers for Public Health.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
-
Bavisant (JNJ-31001074). MedChemExpress.
-
Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. PubMed, National Library of Medicine.
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
-
NIH Waste Disposal Guide 2022. National Institutes of Health.
-
Hazardous Waste Disposal Guide. Dartmouth College.
Sources
- 1. Bavisant (dihydrochloride) | 929622-09-3 [amp.chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. This compound | C19H31Cl2N3O3 | CID 56843503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. waste360.com [waste360.com]
- 8. osha.gov [osha.gov]
- 9. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. laballey.com [laballey.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. research.columbia.edu [research.columbia.edu]
- 18. emsllcusa.com [emsllcusa.com]
- 19. usbioclean.com [usbioclean.com]
- 20. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bavisant Dihydrochloride
Introduction: A Proactive Stance on Potent Compound Safety
Bavisant Dihydrochloride is a potent, orally active, and brain-penetrating histamine H3 receptor antagonist investigated for its therapeutic potential.[1][2] As with any highly potent active pharmaceutical ingredient (HPAPI), particularly one intended for neurological research, the utmost caution is required during handling to protect researchers from unintended exposure. The biological activity that makes this compound a valuable research tool also necessitates a robust and well-understood safety protocol.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a dynamic, risk-based approach to safety, grounded in the foundational principles of occupational health. Our objective is to build your trust by providing value beyond the product itself, ensuring both the integrity of your research and the safety of your team.
Crucial Preliminary Note: As of this writing, a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. The guidance herein is based on best practices for handling potent, powdered pharmaceutical compounds of a similar nature. It is imperative that you consult the SDS provided by your supplier for specific handling instructions and hazard information. This document supplements, but does not replace, the manufacturer's SDS and a thorough, experiment-specific risk assessment.
The Foundation of Safety: The Hierarchy of Controls
Before we even discuss specific items of PPE, we must embrace the fundamental principle of industrial hygiene: the Hierarchy of Controls.[3][4][5] This framework, championed by the National Institute for Occupational Safety and Health (NIOSH), prioritizes safety strategies from most to least effective. Relying solely on PPE is the last line of defense; a comprehensive safety plan integrates controls at every level.[6][7]
Caption: The NIOSH Hierarchy of Controls prioritizes safety measures.
For this compound, this means:
-
Engineering Controls: Your primary barrier. All handling of the solid compound must occur within a certified chemical fume hood, a glove box, or a similar ventilated containment enclosure to isolate the hazard.[3] For highly potent compounds, flexible containment glove bag technology can significantly lower exposure risk.[8]
-
Administrative Controls: Your procedural safeguards. This includes developing Standard Operating Procedures (SOPs), designating specific areas for handling potent compounds, providing comprehensive training, and restricting access to authorized personnel only.[3] Always wash hands thoroughly after handling chemicals.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is used to supplement engineering and administrative controls.[10] The selection of PPE must be informed by a risk assessment of the specific procedures you are performing. Given the potent nature of this compound and the known hazards of similar compounds like Histamine Dihydrochloride (skin/eye irritation, respiratory/skin sensitization), a comprehensive PPE ensemble is required.[11]
Recommended PPE for Handling this compound
| Task / Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Solid Powder | N95 Respirator (minimum); consider PAPR for larger quantities or extended use | Chemical splash goggles and face shield | Double-gloved with chemically resistant gloves (e.g., Nitrile) | Disposable, solid-front gown with tight-fitting cuffs; Tyvek® or similar material recommended[12] |
| Preparing Stock Solutions | N95 Respirator (minimum, if outside of a fume hood) | Chemical splash goggles | Double-gloved with chemically resistant gloves | Disposable, solid-front gown with tight-fitting cuffs |
| Administering Solutions | Risk assessment-based; generally not required if in a closed system | Safety glasses with side shields (minimum); goggles if splashing is possible | Chemically resistant gloves | Lab coat |
Detailed PPE Specifications
-
Respiratory Protection: The primary risk from a powdered compound is inhalation.
-
Causality: Inhaling a potent, brain-penetrating compound could lead to systemic effects. A surgical mask is insufficient as it does not protect the wearer from inhaling small particles.[13]
-
Protocol: At a minimum, a NIOSH-approved N95 respirator should be worn when handling the powder outside of a containment system like a glove box. For tasks with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is strongly recommended.[8]
-
-
Eye and Face Protection:
-
Causality: The dihydrochloride salt form can be corrosive or irritating upon contact with mucous membranes.
-
Protocol: Chemical splash goggles are mandatory to prevent powders or droplets from entering the eyes.[13] When handling the solid powder, a face shield should be worn over the goggles to protect the entire face.
-
-
Hand Protection:
-
Causality: Direct skin contact presents a risk of absorption and potential sensitization.[11]
-
Protocol: Always wear two pairs of chemically resistant gloves, with the outer glove overlapping the cuff of the gown. Nitrile gloves are a common choice, but consult a glove compatibility chart for your specific solvent. Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[9][14]
-
-
Body Protection:
-
Causality: Protects your skin and personal clothing from contamination.
-
Protocol: A disposable, solid-front protective gown made of a low-linting material like Tyvek® is recommended, especially when working with the powder.[12] This provides better protection than a standard cotton lab coat. Ensure cuffs are tight-fitting.
-
Procedural Discipline: PPE Donning and Doffing Workflow
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle of doffing is "clean-to-clean, dirty-to-dirty."
Caption: Standard sequence for donning and doffing PPE.
Step-by-Step Donning Protocol:
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator: Perform a seal check to ensure your respirator fits correctly.
-
Eye/Face Protection: Put on goggles and, if necessary, the face shield.
-
Gloves: Don the inner pair of gloves. Don the outer pair, ensuring the cuffs go over the sleeves of the gown.
Step-by-Step Doffing Protocol:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by peeling it away from your body, rolling it inside-out to contain the contaminant. Remove the inner gloves at the same time, peeling them off with the gown. Dispose of immediately.
-
Exit the immediate work area.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]
Decontamination and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Operational Plan:
-
Designate clearly labeled hazardous waste containers in the immediate work area.
-
Dispose of all used PPE (gloves, gowns, respirator cartridges) in these containers.
-
Use a "wet" cleaning method (e.g., wipes dampened with 70% ethanol or a suitable deactivating agent) to clean work surfaces and equipment. Avoid dry sweeping, which can aerosolize the powder.
-
-
Disposal:
Emergency Procedures: Spill and Exposure Response
Despite precautions, accidents can happen. Be prepared.[15]
-
In Case of a Spill:
-
Alert: Alert others in the lab immediately.
-
Evacuate: Evacuate the immediate area if the spill is large or if powder has become airborne.
-
Secure: Prevent entry to the contaminated area.
-
Report: Report the spill to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill of a potent compound without specific training and equipment.
-
-
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[9]
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical team with the compound's identity and, if available, the SDS.
-
Conclusion
Handling this compound requires a disciplined, multi-layered approach to safety. By understanding and implementing the Hierarchy of Controls, selecting the appropriate PPE for each task, and adhering strictly to procedural guidelines for donning, doffing, and disposal, you create a self-validating system of safety. This proactive stance not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Google Cloud.
- Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA).
- The Hierarchy of Controls. National Association of Safety Professionals (NASP).
- DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024, July 15). Cleanroom Technology.
- Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University.
- NIOSH's Hierarchy of Controls. NES, Inc.
- Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).
- Chemical Safety in Research and Teaching. New Mexico State University.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Hierarchy of Controls. Centers for Disease Control and Prevention (CDC).
- Hierarchy of Hazard Controls: The 5 Safety Controls Explained. (2023, March 9). OSHA.com.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? (2020, March 12). MSC Direct.
- This compound hydrate - Product Data Sheet. (2018, May 25). MedChemExpress.
- Bavisant (dihydrochloride hydrate). Immunomart.
- Safety Data Sheet - Histamine dihydrochloride. (2024, August 7). Sigma-Aldrich.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound hydrate - Immunomart [immunomart.com]
- 3. naspweb.com [naspweb.com]
- 4. nes-ehs.com [nes-ehs.com]
- 5. Hierarchy of Controls [cdc.gov]
- 6. Hierarchy of Hazard Controls: The 5 Safety Controls [osha.com]
- 7. What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? — MSC Industrial Supply [mscdirect.com]
- 8. aiha.org [aiha.org]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. globalresearchchem.com [globalresearchchem.com]
- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
